molecular formula C22H26N6O2 B15603962 GNE 2861

GNE 2861

货号: B15603962
分子量: 406.5 g/mol
InChI 键: RZXMIHOUHYSGJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GNE 2861 is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMIHOUHYSGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-2861: A Targeted Approach to Overcoming Tamoxifen Resistance in ERα-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of GNE-2861

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of the group II p21-activated kinases (PAKs), PAK4, PAK5, and PAK6.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of GNE-2861, with a particular focus on its role in overcoming tamoxifen (B1202) resistance in estrogen receptor-alpha (ERα)-positive breast cancer. The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the PAK4-ERα Signaling Axis

The primary mechanism of action of GNE-2861 in the context of tamoxifen-resistant breast cancer involves the disruption of a critical signaling pathway orchestrated by p21-activated kinase 4 (PAK4) and estrogen receptor-alpha (ERα). In tamoxifen-resistant breast cancer cells, a positive feedback loop is established where ERα promotes the expression of PAK4. Subsequently, PAK4 phosphorylates ERα at the serine 305 residue (S305). This phosphorylation event is crucial as it stabilizes the ERα protein, enhances its transcriptional activity, and ultimately drives the expression of ERα target genes, contributing to tamoxifen resistance.

GNE-2861 directly inhibits the kinase activity of PAK4, thereby breaking this feedback loop. By preventing the phosphorylation of ERα at S305, GNE-2861 leads to a decrease in ERα protein levels and a reduction in its transcriptional activity. This targeted inhibition effectively resensitizes tamoxifen-resistant breast cancer cells to the effects of tamoxifen.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of GNE-2861.

Table 1: Inhibitory Activity of GNE-2861 against Group II PAKs

KinaseIC50 (nM)
PAK47.5[1][2][3][4][5][6]
PAK5126[1][2][3]
PAK636[1][2][3]

Table 2: Selectivity of GNE-2861 for Group II vs. Group I PAKs

KinaseIC50 (µM)
PAK15.42[3][7]
PAK20.97[3][7]
PAK3>10[3][7]

Table 3: Effect of GNE-2861 on Tamoxifen Sensitivity in Breast Cancer Cell Lines

Cell LineTreatmentApproximate IC50 of Tamoxifen (µM)
MCF-7Control7
MCF-7GNE-2861 (1 µM)< 7 (sensitized)
MCF-7/LCC2 (Tamoxifen-Resistant)Control14
MCF-7/LCC2 (Tamoxifen-Resistant)GNE-2861 (1 µM)~7 (restored sensitivity)

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary literature are provided below.

Cell Culture and Reagents
  • Cell Lines: MCF-7 and tamoxifen-resistant MCF-7/LCC2 human breast cancer cells were utilized.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: GNE-2861 was dissolved in DMSO to prepare stock solutions. Tamoxifen was similarly prepared in a suitable solvent.

Western Blotting and Immunoprecipitation
  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibodies:

    • Primary antibodies: Rabbit anti-ERα, rabbit anti-phospho-ERα (Ser305), rabbit anti-PAK4, and mouse anti-β-actin.

    • Secondary antibodies: HRP-conjugated goat anti-rabbit and goat anti-mouse IgG.

  • Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Immunoprecipitation: For co-immunoprecipitation, cell lysates were incubated with anti-ERα antibody overnight, followed by incubation with protein A/G-agarose beads. The immunoprecipitates were then washed and analyzed by Western blotting.

Cell Viability Assay (WST-1 Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of tamoxifen in the presence or absence of GNE-2861 for 48 hours.

  • WST-1 Reagent Addition: After the treatment period, WST-1 reagent was added to each well and incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Migration) Assay
  • Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.

  • Creating the "Wound": A sterile pipette tip was used to create a scratch in the cell monolayer.

  • Treatment: The cells were washed to remove debris and then incubated with a medium containing GNE-2861 or a vehicle control.

  • Imaging: Images of the scratch were taken at 0 and 24 hours.

  • Analysis: The width of the wound was measured at different time points to quantify cell migration.

Visualizations

Signaling Pathway Diagram

GNE_2861_Mechanism_of_Action cluster_feedback_loop Positive Feedback Loop in Tamoxifen Resistance ERa ERα PAK4_gene PAK4 Gene ERa->PAK4_gene Binds to promoter pERa p-ERα (S305) PAK4 PAK4 PAK4_gene->PAK4 Expression PAK4->ERa Phosphorylates at S305 ERa_target_genes ERα Target Genes pERa->ERa_target_genes Activates transcription GNE2861 GNE-2861 GNE2861->PAK4 Inhibits Tamoxifen Tamoxifen Tamoxifen->ERa Antagonist

Caption: Mechanism of GNE-2861 in overcoming tamoxifen resistance.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_based_assays Cell-Based Assays cluster_molecular_analysis Molecular Analysis start Seed MCF-7 and MCF-7/LCC2 cells treatment Treat with GNE-2861 and/or Tamoxifen start->treatment viability WST-1 Cell Viability Assay treatment->viability migration Wound Healing Migration Assay treatment->migration lysis Cell Lysis treatment->lysis end_viability Quantitative analysis of IC50 viability->end_viability end_migration Qualitative and quantitative assessment of cell migration migration->end_migration western Western Blot for p-ERα, ERα, PAK4 lysis->western ip Immunoprecipitation for ERα-PAK4 interaction lysis->ip end_western Analysis of protein expression and phosphorylation western->end_western end_ip Confirmation of protein-protein interaction ip->end_ip

Caption: Workflow for evaluating the effects of GNE-2861.

References

GNE-2861: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and highly selective, ATP-competitive inhibitor of the Group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6. Developed by Genentech, it has emerged as a valuable chemical probe for elucidating the biological functions of this kinase subfamily. Its exquisite selectivity over Group I PAKs (PAK1, PAK2, and PAK3) and the broader kinome makes it a critical tool for studying PAK4/5/6-mediated signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to GNE-2861.

Discovery and Chemical Properties

GNE-2861, also referred to as compound 17 in its discovery publication, was identified through structure-based drug design. It has the chemical formula C22H26N6O2 and a molecular weight of 406.48 g/mol .

Table 1: Chemical and Physical Properties of GNE-2861

PropertyValue
Chemical Name 1-(2-(1-(2-aminopyrimidin-4-yl)-2-((2-methoxyethyl)amino)-1H-benzo[d]imidazol-6-yl)ethynyl)cyclohexan-1-ol
Molecular Formula C22H26N6O2
Molecular Weight 406.48 g/mol
CAS Number 1394121-05-1
PDB IDs 4O0T, 4O0V

Mechanism of Action

Signaling Pathway

GNE-2861 primarily targets the signaling pathways downstream of PAK4, PAK5, and PAK6. These kinases are implicated in various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival. A key pathway influenced by GNE-2861 is the PAK4-mediated signaling cascade, which can impact cancer-related processes.

GNE_2861_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak Group II PAKs cluster_downstream Downstream Effectors & Cellular Processes Rho GTPases (Cdc42, Rac) Rho GTPases (Cdc42, Rac) PAK4 PAK4 Rho GTPases (Cdc42, Rac)->PAK4 activate PAK5 PAK5 Rho GTPases (Cdc42, Rac)->PAK5 activate PAK6 PAK6 Rho GTPases (Cdc42, Rac)->PAK6 activate LIMK1 LIMK1 PAK4->LIMK1 phosphorylates ERα Signaling ERα Signaling PAK4->ERα Signaling modulates Cofilin Cofilin LIMK1->Cofilin phosphorylates Cytoskeletal Reorganization Cytoskeletal Reorganization Cofilin->Cytoskeletal Reorganization Cell Migration & Invasion Cell Migration & Invasion Cytoskeletal Reorganization->Cell Migration & Invasion Cell Proliferation & Survival Cell Proliferation & Survival ERα Signaling->Cell Proliferation & Survival GNE2861 GNE-2861 GNE2861->PAK4 inhibits GNE2861->PAK5 inhibits GNE2861->PAK6 inhibits

GNE-2861 targets Group II PAKs, inhibiting downstream signaling.

Quantitative Data

Table 2: In Vitro Kinase Inhibition Profile of GNE-2861

KinaseIC50 (nM)Ki (nM)
PAK4 7.53.3
PAK5 36-
PAK6 126-
PAK1 54202900
PAK2 970-
PAK3 >10000-

Table 3: Cellular Activity of GNE-2861

Cell LineAssayEffectConcentration
MDA-MB-436Cell MigrationInhibition0.1-50 µM
MDA-MB-436Cell ViabilityReduction0.1-50 µM
MCF-10A PIK3CACell MigrationInhibition0.1-50 µM
MCF-10A PIK3CACell ViabilityReduction0.1-50 µM
MCF-7/LCC2 (Tamoxifen-resistant)Tamoxifen (B1202) SensitivitySensitization50 µM

Experimental Protocols

Kinase Inhibition Assay (FRET-based)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the in vitro potency of GNE-2861 against PAK isoforms. The general workflow for such an assay is as follows:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Recombinant Kinase Recombinant Kinase Incubate Kinase, Substrate, GNE-2861 Incubate Kinase, Substrate, GNE-2861 Recombinant Kinase->Incubate Kinase, Substrate, GNE-2861 FRET Peptide Substrate FRET Peptide Substrate FRET Peptide Substrate->Incubate Kinase, Substrate, GNE-2861 GNE-2861 Dilution Series GNE-2861 Dilution Series GNE-2861 Dilution Series->Incubate Kinase, Substrate, GNE-2861 ATP Solution ATP Solution Initiate with ATP Initiate with ATP ATP Solution->Initiate with ATP Incubate Kinase, Substrate, GNE-2861->Initiate with ATP Incubate at RT Incubate at RT Initiate with ATP->Incubate at RT Add Detection Reagent (Antibody) Add Detection Reagent (Antibody) Incubate at RT->Add Detection Reagent (Antibody) Incubate Incubate Add Detection Reagent (Antibody)->Incubate Read TR-FRET Signal Read TR-FRET Signal Incubate->Read TR-FRET Signal

Workflow for a typical FRET-based kinase inhibition assay.

Protocol Outline:

  • Reagents : Recombinant human PAK kinase domain, FRET peptide substrate, Lanthanide-labeled antibody specific for the phosphorylated substrate, ATP, and test compound (GNE-2861).

  • Assay Plate Preparation : A dilution series of GNE-2861 is prepared in DMSO and added to the assay plate.

  • Kinase Reaction : The kinase and peptide substrate are added to the wells containing the inhibitor. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for substrate phosphorylation.

  • Detection : A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Signal Measurement : After an incubation period, the TR-FRET signal is measured. The ratio of the acceptor and donor emission is calculated and used to determine the extent of kinase inhibition. IC50 values are then calculated from the dose-response curves.

Cell Migration Assay (Boyden Chamber)

The effect of GNE-2861 on cancer cell migration is typically assessed using a Boyden chamber assay (e.g., Transwell inserts).

Protocol Outline:

  • Cell Culture : Breast cancer cell lines (e.g., MDA-MB-231) are cultured to sub-confluency.

  • Serum Starvation : Cells are serum-starved for 24 hours prior to the assay to minimize baseline migration.

  • Assay Setup : Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding : Serum-starved cells are harvested, resuspended in serum-free media containing various concentrations of GNE-2861, and seeded into the upper chamber of the Transwell inserts.

  • Incubation : The plate is incubated for a defined period (e.g., 24 hours) to allow for cell migration through the membrane.

  • Cell Fixation and Staining : Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Quantification : The stained cells are imaged, and the number of migrated cells is counted in several random fields of view. The results are expressed as a percentage of the control (vehicle-treated) cells.

WST-1 Cell Proliferation Assay

To assess the effect of GNE-2861 on cell viability and its ability to sensitize cells to other drugs like tamoxifen, a WST-1 assay is employed.

Protocol Outline:

  • Cell Seeding : Cells (e.g., MCF-7 and tamoxifen-resistant MCF-7/LCC2) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : The cells are treated with a dose range of tamoxifen in the presence or absence of a fixed concentration of GNE-2861 (e.g., 50 µM).

  • Incubation : The plates are incubated for a specified duration (e.g., 48 hours).

  • WST-1 Reagent Addition : WST-1 reagent is added to each well, and the plates are incubated for a further 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan (B1609692).

  • Absorbance Measurement : The absorbance of the formazan product is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The number of viable cells is calculated relative to the vehicle-treated control, and dose-response curves are generated to determine the IC50 of tamoxifen with and without GNE-2861.

Conclusion

GNE-2861 is a well-characterized, potent, and selective inhibitor of Group II PAKs, making it an indispensable tool for chemical biology and drug discovery research. Its defined mechanism of action and the availability of detailed experimental protocols for its characterization facilitate its use in probing the roles of PAK4, PAK5, and PAK6 in health and disease. While its poor oral bioavailability may limit its direct therapeutic potential, it serves as an excellent starting point for the development of more drug-like Group II PAK inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize GNE-2861 in their studies.

GNE-2861: A Potent and Selective Inhibitor of Group II p21-Activated Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-2861 is a small molecule inhibitor that demonstrates high potency and selectivity for the Group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6. This technical guide provides a comprehensive overview of the biochemical and cellular targets of GNE-2861, detailing its mechanism of action and providing experimental protocols for its characterization. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting PAK kinases. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Target Profile of GNE-2861

GNE-2861 is a potent, ATP-competitive inhibitor of the Group II p21-activated kinases (PAKs). Its primary targets are PAK4, PAK5, and PAK6. It displays significant selectivity for Group II PAKs over Group I members (PAK1, PAK2, and PAK3).

Biochemical Potency and Selectivity

The inhibitory activity of GNE-2861 has been characterized through various biochemical assays, with key quantitative data summarized below.

TargetIC50 (nM)Ki (nM)Notes
Group II PAKs
PAK47.5[1][2][3][4]3.3[5]Primary target
PAK5126[1][2][3][4]-
PAK636[1][2][3][4]-
Group I PAKs
PAK15420[6][7]2900[5]>700-fold selectivity for PAK4 vs PAK1
PAK2970[6][7]->130-fold selectivity for PAK4 vs PAK2
PAK3>10000[6][7]->1300-fold selectivity for PAK4 vs PAK3

Table 1: Biochemical potency and selectivity of GNE-2861 against PAK family kinases.

Kinome-Wide Selectivity

GNE-2861 has been profiled against a broad panel of kinases to assess its selectivity. In a screen of 222 kinases, GNE-2861 demonstrated exquisite selectivity for Group II PAKs, with minimal inhibition of other kinases at a concentration of 100 nM.[5] This high degree of selectivity makes GNE-2861 a valuable tool for specifically probing the function of Group II PAKs.

Cellular Mechanism of Action and Key Signaling Pathways

GNE-2861 exerts its cellular effects by inhibiting the kinase activity of PAK4, PAK5, and PAK6, thereby modulating downstream signaling pathways involved in cell proliferation, migration, and survival. A particularly well-characterized mechanism involves the interplay between PAK4 and Estrogen Receptor Alpha (ERα) in the context of breast cancer.

The PAK4-ERα Positive Feedback Loop in Tamoxifen-Resistant Breast Cancer

In tamoxifen-resistant breast cancer cells, a positive feedback loop exists between PAK4 and ERα. ERα, a key driver of breast cancer growth, can bind to the PAK4 gene promoter, leading to increased PAK4 expression.[8] In turn, PAK4 can phosphorylate ERα at Serine 305, which stabilizes the ERα protein and enhances its transcriptional activity.[8] This creates a feed-forward mechanism that promotes tamoxifen (B1202) resistance. GNE-2861, by inhibiting PAK4, disrupts this loop, leading to decreased ERα stability and activity, and consequently re-sensitizing resistant cells to tamoxifen.[1][8]

PAK4_ERa_Feedback_Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa ERα PAK4_gene PAK4 Gene ERa->PAK4_gene Binds to promoter ERa_target_genes ERα Target Genes ERa->ERa_target_genes Activates Transcription PAK4_protein PAK4 PAK4_gene->PAK4_protein Transcription & Translation Cell Proliferation\n& Survival Cell Proliferation & Survival ERa_target_genes->Cell Proliferation\n& Survival PAK4_protein->ERa Phosphorylates (Ser305) & Stabilizes ERa_protein ERα GNE2861 GNE-2861 GNE2861->PAK4_protein Tamoxifen Tamoxifen Tamoxifen->ERa

Figure 1: The PAK4-ERα positive feedback loop and points of inhibition by GNE-2861 and Tamoxifen.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GNE-2861.

Biochemical Kinase Assay (FRET-based)

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the kinase activity of PAK4 and its inhibition by GNE-2861.

Materials:

  • Recombinant human PAK4 kinase domain

  • FRET peptide substrate

  • ATP

  • GNE-2861

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Prepare a serial dilution of GNE-2861 in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer containing the FRET peptide substrate and ATP.

  • Add 50 nL of the GNE-2861 serial dilution to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of assay buffer containing the recombinant PAK4 enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

  • Read the plate on a FRET-compatible plate reader to measure the phosphorylation of the substrate.

  • Calculate the percent inhibition for each concentration of GNE-2861 and determine the IC50 value.

FRET_Assay_Workflow start Start step1 Prepare GNE-2861 serial dilution start->step1 step2 Add substrate, ATP, and GNE-2861 to plate step1->step2 step3 Add PAK4 enzyme to initiate reaction step2->step3 step4 Incubate at RT for 60 min step3->step4 step5 Stop reaction with EDTA step4->step5 step6 Read FRET signal step5->step6 end Calculate IC50 step6->end

Figure 2: Workflow for the FRET-based biochemical kinase assay.
Cell Proliferation Assay (WST-1)

This protocol outlines the use of a WST-1 assay to assess the effect of GNE-2861 on the proliferation of cancer cells.

Materials:

  • MCF-7 or other suitable cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GNE-2861

  • WST-1 reagent

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of GNE-2861 for 48-72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of GNE-2861 and determine the GI50 value.

Cell Migration Assay (Transwell)

This protocol describes a transwell migration assay to evaluate the effect of GNE-2861 on cancer cell migration.

Materials:

  • MDA-MB-231 or other migratory cancer cell line

  • Transwell inserts (8 µm pore size)

  • Serum-free and serum-containing cell culture medium

  • GNE-2861

  • Crystal violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Pre-treat cells with GNE-2861 or vehicle control for 24 hours.

  • Resuspend the cells in serum-free medium and seed them into the upper chamber of the transwell inserts.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate for 16-24 hours to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Quantify the effect of GNE-2861 on cell migration.

Transwell_Assay_Workflow start Start step1 Pre-treat cells with GNE-2861 start->step1 step2 Seed cells in upper chamber (serum-free medium) step1->step2 step3 Add chemoattractant to lower chamber step2->step3 step4 Incubate for 16-24 hours step3->step4 step5 Remove non-migrated cells step4->step5 step6 Fix and stain migrated cells step5->step6 end Count migrated cells step6->end

Figure 3: Workflow for the transwell cell migration assay.
Western Blotting

This protocol is for assessing the effect of GNE-2861 on the protein levels and phosphorylation status of PAK4 and ERα.

Materials:

  • MCF-7 cells

  • GNE-2861

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-PAK4, anti-p-ERα Ser305, anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MCF-7 cells with GNE-2861 for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein expression and phosphorylation.

Conclusion

GNE-2861 is a highly potent and selective inhibitor of Group II PAK kinases. Its well-defined mechanism of action, particularly in the context of disrupting the PAK4-ERα signaling axis in breast cancer, makes it a valuable chemical probe for studying the biology of PAK4, PAK5, and PAK6. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of GNE-2861 and other Group II PAK inhibitors in various disease models.

References

GNE-2861: A Technical Guide to a Selective Group II PAK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-2861 is a potent and selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs), with notable activity against PAK4. This document provides a comprehensive technical overview of GNE-2861, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its known quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the therapeutic potential of PAK4 inhibition.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). PAK4, in particular, has emerged as an attractive therapeutic target in oncology due to its overexpression and association with poor prognosis in several cancers. GNE-2861 was developed as a selective inhibitor of Group II PAKs, demonstrating significant potency against PAK4.[1] Its selectivity profile and mechanism of action make it a valuable tool for elucidating the biological functions of PAK4 and for exploring the therapeutic potential of targeting this kinase.

Biochemical and Cellular Activity of GNE-2861

GNE-2861 exhibits potent inhibitory activity against Group II PAKs, with a high degree of selectivity over Group I PAKs and a broader panel of kinases.

Table 1: Biochemical Activity of GNE-2861 Against PAK Isoforms
KinaseIC50 (nM)Ki (nM)
PAK47.5[2]3.3[3]
PAK536[4]-
PAK6126[4]-
PAK1-2900[3]

Data compiled from multiple sources.[2][3][4]

Table 2: Kinase Selectivity Profile of GNE-2861
Kinase PanelNumber of Kinases TestedConcentration of GNE-2861Percentage of Kinases with >50% Inhibition
Invitrogen Kinase Panel222100 nM<3% (excluding PAK4, 5, 6)[3]

GNE-2861 demonstrates high selectivity for Group II PAKs.[3]

In cellular assays, GNE-2861 has been shown to inhibit the proliferation of cancer cells and sensitize them to other therapeutic agents. For instance, in tamoxifen-resistant breast cancer cells, GNE-2861 treatment led to the restoration of tamoxifen (B1202) sensitivity.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GNE-2861.

Biochemical Kinase Inhibition Assay (FRET-based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of GNE-2861 against PAK4.

Materials:

  • Recombinant human PAK4 kinase domain

  • FRET peptide substrate (e.g., a peptide containing a PAK4 phosphorylation motif flanked by a donor and an acceptor fluorophore)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • GNE-2861 (or other test compounds)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of GNE-2861 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted GNE-2861 or DMSO (vehicle control).

  • Add the PAK4 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP. The final ATP concentration should be close to its Km for PAK4.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a solution containing EDTA.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Calculate the ratio of acceptor to donor fluorescence. The percentage of inhibition is determined relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of GNE-2861 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7/LCC2 tamoxifen-resistant breast cancer cells)

  • Complete cell culture medium

  • GNE-2861

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of GNE-2861 (and/or other compounds like tamoxifen) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of GNE-2861 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest suspended in a suitable medium (e.g., PBS or Matrigel)

  • GNE-2861 formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[6]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer GNE-2861 or the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Evaluate the anti-tumor efficacy of GNE-2861 by comparing the tumor growth in the treated group to the control group.

Visualizations

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in various cellular signaling pathways implicated in cancer.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_downstream Downstream Cellular Processes Growth_Factors Growth_Factors Cytokines Cytokines GPCRs G-protein Coupled Receptors (GPCRs) Cytokines->GPCRs Hormones Hormones Hormones->GPCRs RTKs Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTKs->PI3K RAS RAS RTKs->RAS Rho_GTPases Rho_GTPases GPCRs->Rho_GTPases PAK4 PAK4 PI3K->PAK4 RAS->PAK4 Cytoskeletal_Remodeling Cytoskeletal Remodeling Cell_Proliferation Cell Proliferation Cell_Survival Cell Survival Metastasis Metastasis Angiogenesis Angiogenesis Rho_GTPases->PAK4 PAK4->Cytoskeletal_Remodeling PAK4->Cell_Proliferation PAK4->Cell_Survival PAK4->Metastasis PAK4->Angiogenesis GNE-2861 GNE-2861 GNE-2861->PAK4

Caption: Simplified PAK4 signaling pathway and the point of inhibition by GNE-2861.

Experimental Workflow for GNE-2861 Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like GNE-2861.

Experimental_Workflow Biochemical_Assays Biochemical Assays (e.g., FRET Kinase Assay) Cellular_Assays Cellular Assays (e.g., Proliferation, Migration) Biochemical_Assays->Cellular_Assays Determine Potency & Selectivity In_Vivo_Models In Vivo Models (e.g., Xenografts) Cellular_Assays->In_Vivo_Models Evaluate Cellular Efficacy PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Models->PK_PD_Analysis Assess In Vivo Efficacy End End PK_PD_Analysis->End Establish Dose-Response Relationship

Caption: General experimental workflow for the characterization of a kinase inhibitor.

Conclusion

GNE-2861 is a valuable chemical probe for studying the biology of Group II PAKs, particularly PAK4. Its high potency and selectivity make it a useful tool for dissecting the roles of PAK4 in various cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting PAK4 with inhibitors like GNE-2861. Further investigation into its pharmacokinetic properties and in vivo efficacy in a broader range of preclinical models is warranted to fully assess its potential as a clinical candidate.

References

GNE-2861: A Technical Guide to its Selectivity for Group II p21-Activated Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the small molecule inhibitor GNE-2861, with a specific focus on its selectivity for the group II p21-activated kinases (PAKs). We will explore its quantitative inhibitory profile, the experimental methodologies used for its characterization, and its place within the broader context of PAK signaling.

Introduction to p21-Activated Kinases (PAKs)

The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that act as crucial effectors for the Rho family small GTPases, Rac1 and Cdc42.[1][2] They are key transducers in numerous signaling pathways that control fundamental cellular processes such as cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2][3] The PAK family is divided into two subgroups based on sequence and structural homology:

  • Group I: PAK1, PAK2, and PAK3

  • Group II: PAK4, PAK5, and PAK6

While both groups are implicated in cancer, group II PAKs, particularly PAK4, have emerged as attractive therapeutic targets.[1][4] PAK4 is the only family member shown to be oncogenic when overexpressed and has been found to be amplified or overexpressed in a variety of cancers, including breast, pancreatic, and gastric cancers.[1][5] Group II PAKs regulate critical cancer-related pathways, including cell survival and migration, making them compelling targets for the development of novel anti-cancer therapeutics.[1][5]

GNE-2861: A Potent and Selective Group II PAK Inhibitor

GNE-2861 is a small molecule inhibitor designed to target group II PAKs.[6][7] Its development was a significant step forward in creating pharmacological tools to dissect the specific functions of this kinase subgroup, given the high degree of homology within the ATP-binding sites of the entire kinase family.[8]

Quantitative Selectivity Profile of GNE-2861

The inhibitory activity of GNE-2861 has been quantified against both group I and group II PAKs, demonstrating a clear selectivity profile. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its preference for PAK4, PAK5, and PAK6.

Target KinaseSubgroupIC50Ki
PAK4 Group II 7.5 nM [6][9][10][11][12]3.3 nM [13]
PAK6 Group II 36 nM [6][9][10][11][12]N/A
PAK5 Group II 126 nM [6][9][10][11][12]N/A
PAK2Group I970 nM (0.97 µM)[9][10]N/A
PAK1Group I5,420 nM (5.42 µM)[9][10]N/A
PAK3Group I>10,000 nM (>10 µM)[9][10]N/A

Table 1: In vitro inhibitory activity of GNE-2861 against PAK family kinases.

Furthermore, to assess its broader kinome selectivity, GNE-2861 was screened against a panel of 222 different kinases. At a concentration of 100 nM, no significant inhibition (<50%) was observed for any kinase other than PAK4, PAK5, and PAK6.[13] This demonstrates the exquisite kinase selectivity of GNE-2861, making it a valuable tool for studying group II PAK biology.

Group II PAK Signaling Pathway

Group II PAKs are central nodes in oncogenic signaling pathways, integrating signals from upstream receptors and GTPases and relaying them to a variety of downstream effectors that drive cell survival, proliferation, and invasion.

Group_II_PAK_Signaling cluster_upstream Upstream Activators cluster_pak Group II PAKs cluster_downstream Downstream Effectors & Cellular Processes GrowthFactors Growth Factors (EGF, HGF) MembraneReceptors Membrane Receptors GrowthFactors->MembraneReceptors GTPases Small GTPases (Cdc42, Rac1) MembraneReceptors->GTPases PAK4 PAK4 GTPases->PAK4 PAK5 PAK5 GTPases->PAK5 PAK6 PAK6 GTPases->PAK6 PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK JNK JNK Pathway PAK4->JNK BAD BAD Phosphorylation PAK4->BAD ERa Estrogen Receptor α PAK4->ERa PAK5->JNK LIMK1 LIMK1 PAK6->LIMK1 CellSurvival Cell Survival & Anti-Apoptosis PI3K_Akt->CellSurvival MEK_ERK->CellSurvival JNK->CellSurvival BAD->CellSurvival CellMotility Cell Motility & Invasion LIMK1->CellMotility GeneExpression Gene Expression ERa->GeneExpression

Caption: Simplified signaling pathway for Group II PAKs.

Experimental Protocols for Determining Selectivity

The selectivity of kinase inhibitors like GNE-2861 is determined through a multi-step process involving both biochemical and cellular assays.

The primary determination of inhibitory activity (IC50/Ki) is performed using in vitro biochemical assays. These cell-free systems measure the direct effect of the compound on the kinase's ability to phosphorylate a substrate.

1. FRET-Based Phosphorylation Assay:

  • Principle: This assay was used to determine the structure-activity relationship (SAR) for GNE-2861 against PAK4.[13] It measures the phosphorylation of a FRET (Förster Resonance Energy Transfer) peptide substrate by the recombinant kinase domain of the target (e.g., PAK4).

  • Methodology:

    • The recombinant human PAK4 kinase domain is incubated with the FRET peptide substrate and ATP in a suitable buffer.

    • GNE-2861 is added in a dose-response manner (e.g., 10-point serial dilutions).

    • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • Phosphorylation of the substrate leads to a conformational change or cleavage by a specific protease, altering the FRET signal (e.g., a change in the ratio of emission intensities at two wavelengths).

    • The change in FRET signal is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Broad Kinase Panel Screening:

  • Principle: To establish selectivity, the inhibitor is tested against a large number of kinases from across the human kinome. Common high-throughput methods include radiometric assays or mobility shift assays.[14][15]

  • Methodology (Example: Mobility Shift Assay):

    • The test compound (e.g., GNE-2861 at a fixed concentration like 100 nM) is added to wells containing one of the >200 kinases in the panel.

    • A fluorescently labeled peptide substrate and ATP are added to initiate the kinase reaction.

    • After incubation, the reaction mixture is subjected to microfluidic capillary electrophoresis.

    • The phosphorylated and non-phosphorylated peptide substrates are separated based on their different charge-to-mass ratios.

    • The amount of phosphorylated product is quantified by fluorescence detection. The percent inhibition for each kinase is calculated relative to a DMSO control.

Cellular assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.

1. Cell Proliferation and Viability Assays:

  • Principle: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines, particularly those known to have upregulated PAK signaling.

  • Methodology:

    • Cancer cells (e.g., MDA-MB-436 breast cancer cells) are seeded in 96-well plates.[9][10]

    • After allowing cells to adhere, they are treated with a range of concentrations of GNE-2861 (e.g., 0.1-50 µM) for a specified period (e.g., 72 hours).[9][10]

    • Cell viability is assessed using reagents like resazurin (B115843) or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

    • The resulting dose-response curve is used to determine the concentration at which cell growth is inhibited by 50% (GI50).

2. Cellular Target Engagement Assays:

  • Principle: While specific cellular target engagement data for GNE-2861 has been noted as a desirable next step, methods like the Cellular Thermal Shift Assay (CETSA) are the gold standard for confirming that a compound binds to its intended target inside a living cell.[13][16][17] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

  • General Methodology (CETSA):

    • Intact cells are treated with the test compound (GNE-2861) or a vehicle control (DMSO).

    • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble target protein (e.g., PAK4) remaining at each temperature is quantified using methods like Western blotting, ELISA, or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for Kinase Inhibitor Selectivity Profiling

The process of characterizing a selective kinase inhibitor follows a logical progression from broad screening to detailed cellular validation.

Inhibitor_Selectivity_Workflow cluster_logic Logical Flow node1 Primary Biochemical Screen (e.g., PAK4 FRET Assay) node2 Secondary Biochemical Screen (IC50 determination vs. PAK family) node1->node2 logic1 Potency node1->logic1 node3 Broad Kinome Selectivity Screen (>200 Kinase Panel) node2->node3 logic2 Family Selectivity node2->logic2 node4 Cell-Based Functional Assays (Proliferation, Migration, Invasion) node3->node4 logic3 Kinome Selectivity node3->logic3 node5 Cellular Target Engagement Assay (e.g., CETSA) node4->node5 logic4 Cellular Activity node4->logic4 node6 In Vivo Model Testing node5->node6 logic5 Target Validation node5->logic5 logic6 Efficacy node6->logic6

Caption: Standard workflow for kinase inhibitor characterization.

Conclusion

GNE-2861 stands out as a highly potent and selective inhibitor of group II PAKs, with nanomolar potency against PAK4 and a clean profile across the broader human kinome. Its selectivity is achieved through specific interactions within the kinase domain, a feature that distinguishes it from inhibitors of group I PAKs.[7][8] The rigorous biochemical and cellular characterization of GNE-2861 validates its use as a critical chemical probe for elucidating the specific roles of PAK4, PAK5, and PAK6 in cancer biology and other diseases. Its ability to sensitize tamoxifen-resistant breast cancer cells highlights its potential as a starting point for the development of novel therapeutic strategies.[18] Future work to confirm cellular target engagement will further solidify its utility and provide a clearer picture of its translational potential.

References

GNE-2861: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of the Group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GNE-2861, intended to support researchers in its application for preclinical studies. The document details its mechanism of action, particularly its role in modulating the PAK4 and estrogen receptor-alpha (ERα) signaling pathways, and provides generalized experimental protocols for its use in common laboratory assays.

Chemical Structure and Properties

GNE-2861 is a complex heterocyclic molecule with the systematic IUPAC name 1-[2-[1-(2-amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]-cyclohexanol.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H26N6O2[1][2]
Molecular Weight 406.48 g/mol
CAS Number 1394121-05-1[1][2]
SMILES COCCNC1=NC2=C(C=C(C=C2)C#CC3(O)CCCCC3)N1C4=NC(=NC=C4)N[1][2]
Solubility Soluble in DMSO (up to 81 mg/mL) and Ethanol (up to 40 mg/mL). Insoluble in water.[3]
Appearance Solid[1][2]
Purity Typically >98%[2]
Storage Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to one year.[3]

Pharmacological Properties

GNE-2861 is a highly selective inhibitor of Group II PAKs. Its inhibitory activity is most potent against PAK4, with slightly lower potency against PAK5 and PAK6. It displays significantly less activity against Group I PAKs (PAK1, PAK2, and PAK3), making it a valuable tool for dissecting the specific roles of Group II PAKs in cellular processes.

TargetIC50Reference
PAK4 7.5 nM[1][3][4]
PAK5 36 nM[1][3][4]
PAK6 126 nM[1][3][4]
PAK1 >5,000 nM
PAK2 >10,000 nM
PAK3 >10,000 nM

Pharmacokinetics and Pharmacodynamics:

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for GNE-2861 are not extensively available in the public domain. The development of kinase inhibitors often faces challenges with in vivo properties such as poor bioavailability.[5] For in vivo studies, formulation is critical. A general formulation for administration in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] However, specific PK parameters like half-life, Cmax, and bioavailability for GNE-2861 have not been reported.

Mechanism of Action and Signaling Pathways

GNE-2861 exerts its effects primarily through the inhibition of PAK4, a key signaling node involved in various cellular processes, including proliferation, migration, and survival.[5] A significant area of research for GNE-2861 is its interplay with the estrogen receptor-alpha (ERα) signaling pathway, particularly in the context of tamoxifen-resistant breast cancer.[7]

PAK4 and ERα are engaged in a positive feedback loop where ERα promotes the expression of PAK4.[7] In turn, activated PAK4 can phosphorylate and stabilize ERα, enhancing its transcriptional activity.[7] This reciprocal activation contributes to tamoxifen (B1202) resistance in breast cancer cells. GNE-2861, by inhibiting PAK4, disrupts this feedback loop, leading to decreased ERα activity and a restoration of sensitivity to tamoxifen.[7]

PAK4_ERa_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa_target_genes ERα Target Genes (e.g., Cyclin D1) Proliferation Proliferation ERa_target_genes->Proliferation Drives ERa_n ERα ERa_n->ERa_target_genes Activates Transcription PAK4_gene PAK4 Gene ERa_n->PAK4_gene Promotes Transcription PAK4 PAK4 PAK4_gene->PAK4 Translation ERa_c ERα PAK4->ERa_c Phosphorylates & Stabilizes ERa_c->ERa_n Translocates GNE2861 GNE-2861 GNE2861->PAK4 Inhibits Estrogen Estrogen Estrogen->ERa_c Activates Tamoxifen Tamoxifen Tamoxifen->ERa_c Inhibits

Caption: GNE-2861 inhibits the PAK4/ERα positive feedback loop.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of GNE-2861 are not publicly available. Similarly, while GNE-2861 has been used in various assays, specific, detailed protocols are often part of proprietary institutional knowledge. The following sections provide generalized protocols for key experiments that can be adapted and optimized for specific research needs.

Kinase Inhibition Assay (Generalized)

This protocol describes a general method to assess the inhibitory activity of GNE-2861 against a target kinase.

  • Reagents and Materials:

    • Recombinant PAK4, PAK5, or PAK6 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Substrate (e.g., a generic peptide substrate for PAKs)

    • GNE-2861 stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of GNE-2861 in DMSO.

    • In a 384-well plate, add the kinase, substrate, and diluted GNE-2861 or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of GNE-2861.

Cell Viability Assay (Generalized)

This protocol outlines a general method to determine the effect of GNE-2861 on the viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7, tamoxifen-resistant LCC2)

    • Cell culture medium and supplements

    • GNE-2861 stock solution (in DMSO)

    • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of GNE-2861 or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blotting for Pathway Analysis (Generalized)

This protocol provides a general framework for analyzing the effect of GNE-2861 on protein expression and phosphorylation within the PAK4/ERα signaling pathway.

  • Reagents and Materials:

    • Cancer cell line of interest

    • GNE-2861

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERα (Ser305), anti-ERα, anti-PAK4, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture and treat cells with GNE-2861 at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of GNE-2861 on a cancer cell line.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., MCF-7) treatment Treat with GNE-2861 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability migration Migration/Invasion Assay (Transwell) treatment->migration western Western Blot (Protein Expression/ Phosphorylation) treatment->western data_analysis Quantify Results (EC50, Protein Levels) viability->data_analysis migration->data_analysis western->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: A representative experimental workflow using GNE-2861.

Conclusion

GNE-2861 is a valuable research tool for investigating the roles of Group II PAKs in health and disease. Its high selectivity for PAK4, PAK5, and PAK6 allows for targeted studies of these kinases. The inhibitory effect of GNE-2861 on the PAK4/ERα signaling axis highlights its potential as a therapeutic strategy to overcome tamoxifen resistance in breast cancer. This guide provides a foundational understanding of GNE-2861 and generalized protocols to facilitate its use in preclinical research. Further optimization of experimental conditions will be necessary for specific applications.

References

GNE-2861 (CAS 1394121-05-1): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potent and Selective Group II PAK Inhibitor

This technical guide provides a comprehensive overview of GNE-2861, a potent and selective inhibitor of Group II p21-activated kinases (PAKs), for researchers, scientists, and drug development professionals. This document consolidates key data on its physicochemical properties, in vitro and cellular activity, and delves into the intricate signaling pathways it modulates. Detailed experimental protocols from seminal publications are provided to facilitate reproducible research and further exploration of this compound's therapeutic potential.

Core Properties and Activity of GNE-2861

GNE-2861 is a small molecule inhibitor with the CAS number 1394121-05-1. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1394121-05-1
Molecular Formula C₂₂H₂₆N₆O₂
Molecular Weight 406.48 g/mol
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and Ethanol
Storage Store at -20°C

GNE-2861 demonstrates potent and selective inhibitory activity against Group II PAKs (PAK4, PAK5, and PAK6), with significantly less activity against Group I PAKs (PAK1, PAK2, and PAK3). This selectivity is a key attribute for its potential as a targeted therapeutic agent.

TargetIC₅₀ (nM)
PAK4 7.5
PAK5 126
PAK6 36
PAK1 >5,000
PAK2 >9,700
PAK3 >10,000

Mechanism of Action and Key Signaling Pathway

GNE-2861 exerts its primary biological effects through the inhibition of PAK4, a serine/threonine kinase that is a critical node in various oncogenic signaling pathways. One of the most well-characterized mechanisms of GNE-2861 involves its interplay with the Estrogen Receptor Alpha (ERα) signaling pathway, particularly in the context of tamoxifen-resistant breast cancer.[1]

In tamoxifen-resistant breast cancer cells, a positive feedback loop exists where ERα promotes the expression of PAK4.[1] In turn, PAK4 phosphorylates ERα at Serine 305, leading to its stabilization and enhanced transcriptional activity.[1] This reciprocal activation contributes to tamoxifen (B1202) resistance. GNE-2861 disrupts this cycle by directly inhibiting PAK4, thereby preventing ERα phosphorylation and restoring sensitivity to tamoxifen.[1]

GNE_2861_PAK4_ERa_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa ERα PAK4_gene PAK4 Gene ERa->PAK4_gene Binds to promoter ERa_target_genes ERα Target Genes (e.g., for proliferation) ERa->ERa_target_genes Activates transcription PAK4_gene->ERa Promotes expression Tamoxifen_Resistance Tamoxifen Resistance ERa_target_genes->Tamoxifen_Resistance PAK4 PAK4 Protein ERa_protein ERα Protein PAK4->ERa_protein Phosphorylates (Ser305) & Stabilizes GNE_2861 GNE-2861 GNE_2861->PAK4 Inhibits GNE_2861->Tamoxifen_Resistance Restores Sensitivity ERa_protein->ERa Translocates to Nucleus Tamoxifen Tamoxifen Tamoxifen->ERa_protein Antagonizes

GNE-2861 disrupts the PAK4-ERα positive feedback loop in tamoxifen-resistant breast cancer.

Beyond the ERα pathway, PAK4 is a central player in multiple signaling cascades that regulate cell proliferation, migration, and survival. Its inhibition by GNE-2861 has broader implications for cancer therapy.

PAK4_Signaling_Pathways cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes Cdc42_Rac1 Cdc42 / Rac1 PAK4 PAK4 Cdc42_Rac1->PAK4 Activate LIMK1 LIMK1 PAK4->LIMK1 Activates Beta_Catenin β-catenin PAK4->Beta_Catenin Phosphorylates & Stabilizes BAD BAD PAK4->BAD Phosphorylates & Inactivates GNE_2861 GNE-2861 GNE_2861->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization Cofilin->Actin_Cytoskeleton Depolymerizes Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration Wnt_Signaling Wnt Signaling Activation Beta_Catenin->Wnt_Signaling Gene_Transcription Gene Transcription (Proliferation) Wnt_Signaling->Gene_Transcription Apoptosis Apoptosis BAD->Apoptosis Inhibits

Overview of key PAK4 signaling pathways modulated by GNE-2861.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. Below are summaries of key experimental protocols used in the characterization of GNE-2861.

In Vitro Kinase Assay (PAK4 Inhibition)

This assay quantifies the inhibitory effect of GNE-2861 on PAK4 kinase activity.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the PAK4 enzyme.

  • Materials:

    • Recombinant human PAK4 enzyme

    • LanthaScreen™ Tb-anti-pSer/Thr antibody

    • GFP-tagged substrate peptide

    • ATP

    • GNE-2861

    • Assay buffer (e.g., HEPES, MgCl₂, BGG)

  • Procedure:

    • Prepare serial dilutions of GNE-2861 in DMSO.

    • In a 384-well plate, add the PAK4 enzyme, GFP-substrate peptide, and GNE-2861 dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Tb-anti-pSer/Thr antibody.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio at 520 nm and 495 nm.

    • Calculate the percent inhibition based on controls (no inhibitor and no enzyme).

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Viability and Proliferation Assay

This assay assesses the effect of GNE-2861 on the viability and growth of cancer cell lines.

  • Principle: A reagent such as CellTiter-Glo® is used to measure the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-436)

    • Cell culture medium and supplements

    • GNE-2861

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of GNE-2861.

    • Incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of GNE-2861 on the migratory capacity of cancer cells.

  • Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this wound is monitored over time in the presence or absence of the inhibitor.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-436)

    • Culture plates or inserts for creating a defined cell-free zone

    • GNE-2861

    • Microscope with live-cell imaging capabilities

  • Procedure:

    • Grow cells to a confluent monolayer.

    • Create a "scratch" or cell-free gap in the monolayer using a pipette tip or a specialized insert.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing various concentrations of GNE-2861 or vehicle control.

    • Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 2 hours) for 24-48 hours.

    • Quantify the area of the wound at each time point using image analysis software.

    • Calculate the rate of wound closure and compare between treated and control groups.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the PAK4 signaling pathway.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.

  • Materials:

    • Cancer cell lines

    • GNE-2861

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-PAK4, anti-p-ERα Ser305, anti-ERα, anti-β-actin)

    • Secondary antibodies conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with GNE-2861 for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using a chemiluminescence imaging system.

    • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Experimental Workflow for GNE-2861 Characterization

A logical workflow is essential for the comprehensive evaluation of a novel kinase inhibitor like GNE-2861.

GNE_2861_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assays (IC₅₀ determination vs. PAKs) selectivity_panel Kinase Selectivity Profiling (Panel of >200 kinases) biochemical_assay->selectivity_panel viability_assay Cell Viability/Proliferation Assays (e.g., in breast cancer cell lines) selectivity_panel->viability_assay migration_assay Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell) viability_assay->migration_assay target_engagement Target Engagement Assays (e.g., Western Blot for p-ERα) migration_assay->target_engagement synergy_studies Synergy Studies (e.g., with Tamoxifen) target_engagement->synergy_studies pk_studies Pharmacokinetic (PK) Studies synergy_studies->pk_studies efficacy_models Xenograft Efficacy Models (e.g., Tamoxifen-resistant tumors) pk_studies->efficacy_models pd_biomarkers Pharmacodynamic (PD) Biomarker Analysis (e.g., p-ERα in tumor tissue) efficacy_models->pd_biomarkers

A typical experimental workflow for the preclinical characterization of GNE-2861.

Conclusion

GNE-2861 is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for Group II PAKs. Its ability to resensitize tamoxifen-resistant breast cancer cells highlights a clear clinical application. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to support further research into the therapeutic potential of GNE-2861 and the broader field of PAK inhibition.

References

GNE-2861: A Technical Guide to its Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of the Group II p21-activated kinases (PAKs), PAK4, PAK5, and PAK6. These kinases are crucial nodes in a variety of signal transduction pathways that regulate cell growth, proliferation, migration, and survival. Dysregulation of PAK4, in particular, has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of GNE-2861, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Group II PAKs

GNE-2861 exhibits high affinity for the ATP-binding pocket of PAK4, PAK5, and PAK6, thereby preventing the transfer of phosphate (B84403) from ATP to their downstream substrates. This inhibition disrupts the normal function of these kinases, leading to a cascade of effects on cellular signaling.

Quantitative Inhibition Profile of GNE-2861

The inhibitory activity of GNE-2861 has been quantified against a panel of kinases, demonstrating its selectivity for Group II PAKs.

Kinase TargetIC50 (nM)
PAK47.5
PAK5126
PAK636
PAK15420
PAK2970
PAK3>10000

Data sourced from multiple publicly available datasets.

Impact on Key Signaling Pathways

Inhibition of PAK4 by GNE-2861 leads to the modulation of several critical signaling pathways implicated in cancer progression.

Estrogen Receptor Alpha (ERα) Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, a positive feedback loop exists between PAK4 and ERα. ERα promotes the transcription of the PAK4 gene, and PAK4, in turn, phosphorylates and stabilizes the ERα protein, enhancing its transcriptional activity. This contributes to tamoxifen (B1202) resistance. GNE-2861 disrupts this loop by inhibiting PAK4, leading to decreased ERα stabilization and a restoration of sensitivity to tamoxifen.[1]

ERa_Signaling ERa ERα PAK4_gene PAK4 Gene ERa->PAK4_gene promotes transcription PAK4 PAK4 PAK4_gene->PAK4 expresses PAK4->ERa phosphorylates & stabilizes Tamoxifen_Resistance Tamoxifen Resistance PAK4->Tamoxifen_Resistance GNE2861 GNE-2861 GNE2861->PAK4

Caption: GNE-2861 inhibits the PAK4-ERα positive feedback loop.

PI3K/AKT Signaling Pathway

PAK4 can activate the PI3K/AKT pathway, a central regulator of cell survival and proliferation. While the precise mechanism of activation is still under investigation, it is understood that PAK4 can promote the activation of PI3K, leading to the phosphorylation and activation of AKT. By inhibiting PAK4, GNE-2861 can suppress this pro-survival pathway.[2][3][4][5][6]

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival PAK4 PAK4 PAK4->PI3K activates GNE2861 GNE-2861 GNE2861->PAK4

Caption: GNE-2861 inhibits PAK4-mediated activation of PI3K/AKT signaling.

LIMK1/Cofilin Signaling Pathway

The LIMK1/Cofilin pathway is a key regulator of actin cytoskeleton dynamics, which is essential for cell migration and invasion. PAK4 directly phosphorylates and activates LIMK1. Activated LIMK1 then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the promotion of cell motility. GNE-2861, by inhibiting PAK4, prevents the phosphorylation of LIMK1, leading to active cofilin and a reduction in cell migration.[7][8][9][10][11]

LIMK1_Cofilin_Signaling PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 phosphorylates (activates) Cofilin Cofilin LIMK1->Cofilin phosphorylates (inactivates) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Cell_Migration Cell Migration Actin_Depolymerization->Cell_Migration GNE2861 GNE-2861 GNE2861->PAK4

Caption: GNE-2861 disrupts the PAK4/LIMK1/Cofilin pathway to inhibit cell migration.

Wnt/β-catenin Signaling Pathway

PAK4 has been shown to phosphorylate β-catenin at serine 675.[12][13] This phosphorylation event can lead to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Inhibition of PAK4 with GNE-2861 is expected to reduce β-catenin phosphorylation, leading to its degradation and the downregulation of its target genes.[12][13]

Wnt_BetaCatenin_Signaling cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF PAK4 PAK4 PAK4->Beta_Catenin phosphorylates (Ser675) stabilizes GNE2861 GNE-2861 GNE2861->PAK4 Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription

Caption: GNE-2861's inhibition of PAK4 is predicted to destabilize β-catenin.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of GNE-2861. These are based on methods described in Zhuang et al., 2015, Oncotarget, and general best practices.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PAK4, PAK5, PAK6

  • GNE-2861

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of GNE-2861 in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add 1 µL of diluted GNE-2861 or DMSO (vehicle control).

  • Add 2 µL of a solution containing the kinase (e.g., 25 ng/µL) and substrate (e.g., 1 µg/µL MBP) in kinase buffer.

  • Initiate the reaction by adding 2 µL of ATP solution (e.g., 25 µM) in kinase buffer.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add GNE-2861/ DMSO to Plate Start->Add_Inhibitor Add_Kinase_Substrate Add Kinase & Substrate Add_Inhibitor->Add_Kinase_Substrate Add_ATP Add ATP (Start Reaction) Add_Kinase_Substrate->Add_ATP Incubate_30C Incubate 30°C, 1 hr Add_ATP->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent Incubate_30C->Add_ADPGlo Incubate_RT1 Incubate RT, 40 min Add_ADPGlo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent Incubate_RT1->Add_Detection Incubate_RT2 Incubate RT, 30 min Add_Detection->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence End Calculate IC50 Read_Luminescence->End

Caption: Workflow for an in vitro kinase assay to determine GNE-2861 potency.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • GNE-2861

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of GNE-2861 (and/or tamoxifen for synergy studies) for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express results as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Breast cancer cell lines

  • GNE-2861

  • Transwell inserts with 8 µm pore size

  • 24-well plates

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Pre-treat cells with GNE-2861 or DMSO for 24 hours.

  • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

Conclusion

GNE-2861 is a valuable research tool for dissecting the complex roles of Group II PAKs in cellular signaling. Its ability to selectively inhibit PAK4, PAK5, and PAK6 allows for the targeted investigation of their downstream pathways. The disruption of key oncogenic signaling cascades, such as the ERα, PI3K/AKT, LIMK1/Cofilin, and Wnt/β-catenin pathways, highlights the therapeutic potential of GNE-2861 and similar inhibitors in the treatment of cancer and other diseases driven by aberrant PAK signaling. The experimental protocols provided herein offer a starting point for researchers to further explore the biological effects of this potent and selective kinase inhibitor.

References

GNE-2861: A Targeted Approach to Overcoming Tamoxifen Resistance in ERα-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers, making it a critical target for endocrine therapies like tamoxifen (B1202). However, the development of tamoxifen resistance is a significant clinical challenge. Recent research has illuminated a crucial signaling nexus involving p21-activated kinase 4 (PAK4) and ERα that contributes to this resistance. GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs), has emerged as a promising agent to disrupt this pathway and resensitize resistant cancer cells to tamoxifen. This technical guide provides a comprehensive overview of the mechanism of action of GNE-2861, its effects on cancer cell signaling, and detailed experimental methodologies for its study.

Core Mechanism of Action: Disrupting the PAK4-ERα Positive Feedback Loop

GNE-2861 is a small molecule inhibitor with high selectivity for group II PAKs, which include PAK4, PAK5, and PAK6.[1] Its primary mechanism in the context of tamoxifen-resistant breast cancer involves the inhibition of PAK4.[1][2]

A critical signaling pathway has been identified where ERα and PAK4 engage in a positive feedback loop, driving tamoxifen resistance.[1][2][3] In this loop:

  • ERα promotes PAK4 expression: ERα binds to the PAK4 gene, leading to increased PAK4 transcription and protein expression.[1][2]

  • PAK4 stabilizes and activates ERα: In turn, PAK4 stabilizes the ERα protein.[1][2] It also phosphorylates ERα at the Serine-305 residue, a key modification that enhances ERα's transcriptional activity.[1][2]

  • Enhanced ERα signaling: This activated ERα then promotes the expression of its target genes, contributing to cell proliferation and survival, even in the presence of tamoxifen.[1][2]

GNE-2861, by inhibiting PAK4, breaks this vicious cycle. Inhibition of PAK4 leads to decreased phosphorylation and stability of ERα, thereby reducing its transcriptional activity and restoring sensitivity to tamoxifen.[1][2]

Quantitative Data: Potency and Efficacy

The following tables summarize the key quantitative data regarding the activity of GNE-2861.

Table 1: Inhibitory Activity of GNE-2861 against p21-Activated Kinases (PAKs)

KinaseIC50 (nM)
PAK47.5
PAK636
PAK5126

Data sourced from MedchemExpress.[4]

Table 2: Effect of GNE-2861 on Tamoxifen Sensitivity in Breast Cancer Cell Lines

Cell LineTreatmentApproximate Tamoxifen IC50 (µM)
MCF-7 (Tamoxifen-sensitive)Vehicle7
GNE-2861 (50 µM)< 7 (Enhanced sensitivity)
MCF-7/LCC2 (Tamoxifen-resistant)Vehicle14
GNE-2861 (50 µM)~7 (Restored sensitivity)

Data derived from Zhuang et al., 2015.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the effects of GNE-2861.

GNE_2861_Signaling_Pathway cluster_nucleus Nucleus ERa ERα PAK4_gene PAK4 Gene ERa->PAK4_gene Binds to ERa_target_genes ERα Target Genes ERa->ERa_target_genes Activates PAK4_mRNA PAK4 mRNA PAK4_gene->PAK4_mRNA Transcription Proliferation_Survival Cell Proliferation & Survival ERa_target_genes->Proliferation_Survival Promotes PAK4 PAK4 Protein PAK4_mRNA->PAK4 Translation p_ERa p-ERα (Ser305) PAK4->p_ERa p_ERa->ERa Stabilizes & Activates GNE2861 GNE-2861 GNE2861->PAK4 Inhibits

Caption: The PAK4-ERα positive feedback loop and the inhibitory action of GNE-2861.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed MCF-7 & MCF-7/LCC2 cells treat Treat with Tamoxifen +/- GNE-2861 start->treat viability Cell Viability Assay (WST-1 / MTT) treat->viability protein Western Blot (ERα, p-ERα, PAK4) treat->protein gene qPCR (ERα target genes) treat->gene ic50 Calculate IC50 values viability->ic50 expression Quantify Protein & mRNA expression protein->expression gene->expression

Caption: A general experimental workflow for evaluating GNE-2861's efficacy.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of GNE-2861.

Cell Viability Assay (MTT/WST-1)

This assay is used to assess the impact of GNE-2861 and tamoxifen on the proliferation of breast cancer cell lines.

Methodology:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7 and tamoxifen-resistant MCF-7/LCC2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of tamoxifen, GNE-2861, or a combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.[6]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7][8]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis

This technique is employed to determine the protein levels of ERα, phosphorylated ERα (at Ser305), and PAK4.

Methodology:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ERα, p-ERα (Ser305), PAK4, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of ERα target genes.

Methodology:

  • RNA Extraction: Following cell treatment, extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the ERα target genes of interest (e.g., GREB1, TFF1). Include a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.

In Vivo Studies

While detailed in vivo studies for GNE-2861 are not extensively reported in the public domain, a typical approach would involve xenograft models.

Generalized In Vivo Xenograft Model Protocol:

  • Cell Implantation: Implant human breast cancer cells (e.g., MCF-7) into the mammary fat pads of immunocompromised mice.[9][10]

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Randomize the mice into different treatment groups: vehicle control, tamoxifen alone, GNE-2861 alone, and the combination of tamoxifen and GNE-2861.

  • Tumor Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo target engagement and efficacy.

Conclusion

GNE-2861 represents a promising therapeutic strategy for overcoming tamoxifen resistance in ERα-positive breast cancer. Its ability to selectively inhibit PAK4 and disrupt the critical PAK4-ERα positive feedback loop provides a clear mechanism for its efficacy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the potential of GNE-2861 and other PAK inhibitors in this and other cancer contexts. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of GNE-2861.

References

GNE-2861: A Preclinical Technical Overview of a Group II PAK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs), specifically PAK4, PAK5, and PAK6. Preclinical research has identified GNE-2861 as a valuable tool compound for investigating the roles of these kinases in various cellular processes, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the core preclinical studies of GNE-2861, including its mechanism of action, key in vitro findings, and detailed experimental protocols.

Core Data Summary

Kinase Inhibitory Activity

GNE-2861 demonstrates high potency and selectivity for Group II PAKs over Group I members. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
PAK47.5[1]
PAK5126[1]
PAK636[1]
PAK15420
PAK2970
PAK3>10000
Cellular Activity in Breast Cancer Models

Preclinical studies have extensively utilized breast cancer cell lines to investigate the cellular effects of GNE-2861. A key finding is its ability to sensitize tamoxifen-resistant breast cancer cells to tamoxifen (B1202).

Cell LineAssayKey FindingsReference
MCF-7Cell ProliferationGNE-2861 enhances tamoxifen sensitivity.--INVALID-LINK--
MCF-7/LCC2 (Tamoxifen-Resistant)Cell ProliferationGNE-2861 restores tamoxifen sensitivity.--INVALID-LINK--
MDA-MB-436Cell Migration & ViabilityGNE-2861 inhibits cell migration and reduces viability in a concentration-dependent manner (0.1-50 μM).[1]--INVALID-LINK--
MCF-10A PIK3CACell Migration & ViabilityGNE-2861 inhibits cell migration and reduces viability in a concentration-dependent manner (0.1-50 μM).[1]--INVALID-LINK--

Signaling Pathways and Mechanism of Action

GNE-2861 exerts its effects primarily through the inhibition of PAK4, a key signaling node in various oncogenic pathways. In the context of estrogen receptor-positive (ERα+) breast cancer, a critical mechanism of action involves the disruption of a positive feedback loop between PAK4 and ERα.

GNE_2861_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa_target_genes ERα Target Genes (e.g., PS2, GREB1) PAK4_gene PAK4 Gene PAK4_protein_nuc PAK4 Protein PAK4_gene->PAK4_protein_nuc Transcription & Translation ERa_protein ERα Protein ERa_protein->ERa_target_genes Activates Transcription ERa_protein->PAK4_gene Binds to promoter PAK4_protein_nuc->ERa_protein Phosphorylates Ser305 & Stabilizes PAK4_protein_cyto PAK4 Protein GNE2861 GNE-2861 GNE2861->PAK4_protein_nuc Inhibits kinase activity GNE2861->PAK4_protein_cyto Inhibits kinase activity

Figure 1: GNE-2861 Mechanism in ERα+ Breast Cancer.

Experimental Protocols

Cell Proliferation Assay (WST-1)

This protocol is adapted from the methodology used to assess the effect of GNE-2861 on the proliferation of breast cancer cell lines.

1. Cell Seeding:

  • Culture MCF-7 and MCF-7/LCC2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Treatment:

  • The following day, treat the cells with varying concentrations of GNE-2861 (e.g., 0.1 to 50 µM) and/or tamoxifen.

  • Include a vehicle control (DMSO) at a final concentration that does not affect cell viability.

  • Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.

3. WST-1 Assay:

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (media only) from all readings.

  • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

  • Plot the dose-response curves to calculate IC50 values.

Cell_Proliferation_Workflow start Start seed_cells Seed 5,000 cells/well in 96-well plate start->seed_cells adhere Incubate overnight seed_cells->adhere treat Treat with GNE-2861 and/or Tamoxifen adhere->treat incubate_treatment Incubate for 48-72h treat->incubate_treatment add_wst1 Add WST-1 reagent incubate_treatment->add_wst1 incubate_wst1 Incubate for 2-4h add_wst1->incubate_wst1 read_absorbance Measure absorbance at 450nm incubate_wst1->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end Transwell_Migration_Workflow start Start prepare_chambers Prepare Transwell chambers start->prepare_chambers prepare_cells Prepare and serum-starve cells prepare_chambers->prepare_cells setup_assay Add chemoattractant to lower chamber and cell suspension to upper chamber prepare_cells->setup_assay incubate Incubate for 12-24h setup_assay->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated fix_stain Fix and stain migrated cells remove_non_migrated->fix_stain quantify Quantify migrated cells fix_stain->quantify end End quantify->end

References

Methodological & Application

Application Notes and Protocols for GNE-2861 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3][4][5][6][7] These kinases are serine/threonine kinases that play a crucial role in cell morphology, motility, and transformation.[8] Notably, PAK4 has been implicated in the regulation of estrogen receptor alpha (ERα) signaling and the development of tamoxifen (B1202) resistance in breast cancer.[8][9] GNE-2861 has been shown to perturb ERα signaling and restore tamoxifen sensitivity in resistant breast cancer cells, making it a valuable tool for cancer research and drug development.[8][9]

This document provides detailed protocols for in vitro assays to characterize the activity of GNE-2861, including a biochemical kinase assay to determine its inhibitory potency against PAK4 and cellular assays to assess its effects on cancer cell viability and migration.

Data Presentation

The inhibitory activity of GNE-2861 against group I and group II PAKs is summarized in the table below, highlighting its selectivity for group II PAKs.

KinaseIC50 (nM)Ki (nM)
Group II PAKs
PAK47.5[1][2][4][5][6][7]3.3[10]
PAK5126[1][3][11]-
PAK636[1][2][3][4][5][6][7][11]-
Group I PAKs
PAK15420[3][11]2900[10]
PAK2970[3][11]-
PAK3>10000[3][11]-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PAK4 and ERα in tamoxifen resistance and the general workflow for a kinase inhibition assay.

PAK4_ERa_Signaling PAK4-ERα Signaling Pathway in Tamoxifen Resistance cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa ERα ERE Estrogen Response Element ERa->ERE binds Tamoxifen_Resistance Tamoxifen_Resistance ERa->Tamoxifen_Resistance promotes PAK4_gene PAK4 Gene PAK4_mRNA PAK4 mRNA PAK4_gene->PAK4_mRNA transcription PAK4_protein PAK4 Protein PAK4_mRNA->PAK4_protein translation ERE->PAK4_gene activates PAK4_protein->ERa phosphorylates (Ser305) & stabilizes GNE2861 GNE-2861 GNE2861->PAK4_protein inhibits

Caption: PAK4-ERα positive feedback loop in tamoxifen resistance.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., PAK4) - Substrate - ATP - GNE-2861 dilutions Plate Plate Components: 1. Add GNE-2861/control 2. Add Kinase 3. Add Substrate/ATP mix Reagents->Plate Incubate Incubate at 30°C Plate->Incubate Stop Stop Reaction & Deplete ATP (e.g., ADP-Glo Reagent) Incubate->Stop Signal Generate Signal (e.g., Kinase Detection Reagent) Stop->Signal Read Read Luminescence Signal->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

PAK4 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibition of PAK4 by GNE-2861 in a 384-well plate format.[2][3][8]

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • GNE-2861

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of GNE-2861 in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in Kinase Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of diluted GNE-2861 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of PAK4 enzyme diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range per well.

    • Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture prepared in Kinase Buffer. The ATP concentration should be close to the Km for PAK4 if known, or a standard concentration (e.g., 10 µM) can be used.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each GNE-2861 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the GNE-2861 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Breast Cancer Cell Viability Assay (MTT Assay)

This protocol assesses the effect of GNE-2861 on the viability of breast cancer cell lines, such as MCF-7 or tamoxifen-resistant MCF-7/LCC2 cells.[9]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • GNE-2861

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of GNE-2861 in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GNE-2861. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. . Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percent viability for each treatment condition relative to the vehicle control.

    • Plot the percent viability against the GNE-2861 concentration to determine the effect on cell viability.

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of GNE-2861 on the migratory capacity of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • GNE-2861

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells to 70-80% confluency.

    • Serum-starve the cells for 24 hours prior to the assay by incubating them in serum-free medium.[12]

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • In the bottom chamber of each well, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).

    • Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • In the top chamber of each insert, add 100 µL of the cell suspension containing the desired concentration of GNE-2861 or vehicle control.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Staining and Visualization:

    • Carefully remove the medium from the top and bottom chambers.

    • Using a cotton swab, gently remove the non-migrated cells from the top surface of the insert membrane.

    • Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Data Acquisition:

    • Allow the inserts to air dry.

    • Visualize and count the migrated cells in several random fields under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Compare the number of migrated cells in the GNE-2861-treated groups to the vehicle control to determine the effect on cell migration.

References

Application Notes and Protocols for GNE-2861 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-2861 is a potent and selective inhibitor of the group II p21-activated kinases (PAKs), demonstrating significant potential in preclinical cancer research. These application notes provide detailed protocols for utilizing GNE-2861 in cell culture experiments to investigate its effects on cell signaling, viability, and migration.

Mechanism of Action

GNE-2861 is an ATP-competitive inhibitor that selectively targets the group II PAKs: PAK4, PAK5, and PAK6.[1][2][3][4] It exhibits high selectivity for this group over the group I PAKs (PAK1, PAK2, and PAK3).[5][6] By inhibiting these kinases, GNE-2861 can modulate downstream signaling pathways involved in cell proliferation, survival, and cytoskeletal dynamics.[7]

Quantitative Data

The inhibitory activity and solubility of GNE-2861 are summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of GNE-2861

TargetIC50 (nM)
PAK47.5[1][2][3][4][5][8]
PAK536[1][2][3][4]
PAK6126[1][2][3][4]

Table 2: Selectivity of GNE-2861 for Group II vs. Group I PAKs

TargetIC50 (µM)
PAK15.42[5][6]
PAK20.97[5][6]
PAK3>10[5][6]

Table 3: Solubility of GNE-2861

SolventSolubility
DMSO81-100 mM[2][5][8]
Ethanol40-100 mM[2][8]
WaterInsoluble[2]

Signaling Pathway

GNE-2861 primarily targets PAK4, a key downstream effector of the Rho GTPase, Cdc42. PAK4 plays a crucial role in various oncogenic signaling pathways, including those that regulate cell cycle progression, apoptosis, and cell migration. Inhibition of PAK4 by GNE-2861 can lead to the modulation of downstream targets such as LIMK1 and cofilin, which are involved in actin cytoskeleton dynamics.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Cdc42 Cdc42 RTK->Cdc42 GPCR G-protein Coupled Receptors (GPCRs) GPCR->Cdc42 PAK4 PAK4 Cdc42->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Proliferation Cell Proliferation & Survival PAK4->Proliferation Migration Cell Migration & Invasion PAK4->Migration GNE2861 GNE-2861 GNE2861->PAK4 Inhibition Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton Dynamics Cofilin->Actin

GNE-2861 inhibits the PAK4 signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and GNE-2861 Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with GNE-2861. Specific details for commonly used cell lines are provided.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-436, MCF-7/LCC2)

  • Complete culture medium (specific to cell line)

  • GNE-2861 (solubilized in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well, 24-well, or 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate flasks until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into the desired plates at the appropriate density. Seeding densities will vary depending on the cell line and the duration of the experiment.

  • GNE-2861 Preparation:

    • Prepare a stock solution of GNE-2861 in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay. A common concentration range to start with is 0.1-50 µM.[5][6]

  • Treatment:

    • After allowing the cells to adhere overnight, remove the old medium and replace it with the medium containing the various concentrations of GNE-2861.

    • Include a vehicle control (medium with the same concentration of DMSO used in the highest GNE-2861 treatment).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cell Line Specific Recommendations:

  • MCF-7 (Human Breast Adenocarcinoma):

    • Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Notes: These cells are estrogen receptor-positive.

  • MDA-MB-436 (Human Breast Cancer):

    • Medium: Leibovitz's L-15 Medium supplemented with 10% FBS, 10 µg/ml insulin, and 16 µg/ml glutathione.

    • Notes: These cells are often used in migration and invasion studies.

  • MCF-7/LCC2 (Tamoxifen-Resistant Breast Cancer):

    • Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Notes: These cells are a model for acquired tamoxifen (B1202) resistance and are useful for studying mechanisms of drug resistance.[9]

Cell_Culture_Workflow Start Start with Confluent Cells Trypsinize Trypsinize and Count Cells Start->Trypsinize Seed Seed Cells in Plates Trypsinize->Seed Adhere Allow to Adhere Overnight Seed->Adhere Treat Treat Cells Adhere->Treat Prepare Prepare GNE-2861 Dilutions Prepare->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assay Incubate->Assay Western_Blot_Workflow Start Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis Detection->Analysis

References

Application Notes and Protocols for GNE-2861 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-2861 is a potent and selective inhibitor of the group II p21-activated kinases (PAKs): PAK4, PAK5, and PAK6. It has demonstrated significant anti-proliferative and pro-apoptotic effects in vitro, particularly in the context of sensitizing tamoxifen-resistant breast cancer cells. While GNE-2861 holds promise as a therapeutic agent, to date, there are no published studies detailing its use in in vivo xenograft models. These application notes provide a comprehensive overview of GNE-2861, including its mechanism of action and in vitro activity. Furthermore, a detailed, generalized protocol for a xenograft study using a PAK4 inhibitor is provided as a framework for researchers. This protocol is based on established methodologies for similar compounds and is intended to serve as a guide for the preclinical evaluation of GNE-2861 or other PAK4 inhibitors in vivo.

Introduction to GNE-2861

GNE-2861 is a small molecule inhibitor that selectively targets the group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2] Overexpression of these kinases, particularly PAK4, is implicated in the progression of various cancers, contributing to increased cell proliferation, migration, and resistance to therapy.[3][4] GNE-2861 has been identified as a valuable research tool for investigating the roles of group II PAKs in cancer biology.

Mechanism of Action

GNE-2861 exerts its effects by inhibiting the kinase activity of PAK4, PAK5, and PAK6.[1] In the context of cancer, PAK4 is a key downstream effector of small GTPases like Cdc42 and Rac1. The inhibition of PAK4 by GNE-2861 disrupts several oncogenic signaling pathways. One of the well-documented mechanisms, particularly in breast cancer, involves the interplay between PAK4 and the estrogen receptor alpha (ERα).[3] There exists a positive feedback loop where ERα promotes the expression of PAK4, and in turn, PAK4 stabilizes and activates ERα, leading to the expression of genes that drive cell proliferation.[3] GNE-2861 disrupts this loop, leading to decreased ERα activity and a restoration of sensitivity to anti-estrogen therapies like tamoxifen (B1202) in resistant cell lines.[3]

Data Presentation

In Vitro Potency of GNE-2861

The following table summarizes the in vitro inhibitory activity of GNE-2861 against group II PAKs.

TargetIC50 (nM)Reference
PAK47.5[1]
PAK5126[1]
PAK636[1]
In Vivo Efficacy of Other PAK4 Inhibitors (for reference)

As no specific in vivo data for GNE-2861 is publicly available, the following table presents data from xenograft studies of other PAK4 inhibitors to provide a reference for potential efficacy.

CompoundCancer ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
PF-3758309Adult T-cell Leukemia (ATL) Xenograft12 mg/kg, daily87%
KPT-9274Pancreatic Cancer Stem-like Cell (CSC) Xenograft150 mg/kg, once daily (QD)Significant tumor growth suppression

Signaling Pathway

The diagram below illustrates the signaling pathway affected by GNE-2861, focusing on the PAK4-ERα feedback loop in breast cancer.

PAK4_ERa_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa_n ERα PAK4_gene PAK4 Gene ERa_n->PAK4_gene Promotes Transcription Target_Genes Target Genes (e.g., Cyclin D1) ERa_n->Target_Genes Promotes Transcription PAK4_protein PAK4 Protein PAK4_gene->PAK4_protein Translation GNE2861 GNE-2861 GNE2861->PAK4_protein Inhibits ERa_c ERα PAK4_protein->ERa_c Stabilizes & Activates ERa_c->ERa_n Translocates GTPases Cdc42/Rac1 GTPases->PAK4_protein Activates

GNE-2861 inhibits the PAK4-ERα positive feedback loop.

Experimental Protocols

Disclaimer: The following protocol is a generalized procedure for a xenograft study using a PAK4 inhibitor. It is based on common practices and data from studies with similar compounds. This protocol has not been specifically validated for GNE-2861 and should be adapted and optimized by the end-user.

Cell Culture and Xenograft Implantation
  • Cell Line Selection: Choose a cancer cell line with documented overexpression or activation of PAK4. For example, tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/LCC2) would be relevant based on existing in vitro data for GNE-2861.[3]

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice or NOD/SCID mice), 6-8 weeks old.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

    • Monitor the animals regularly for tumor growth.

Experimental Workflow

Xenograft_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring (to ~100-200 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle vs. GNE-2861) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor volume, study duration) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End of Study analysis->end

Generalized workflow for a xenograft efficacy study.
Treatment Administration

  • Group Formation: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control and GNE-2861 treatment group), with a typical group size of 8-10 mice.

  • GNE-2861 Formulation (Hypothetical):

    • Based on common formulations for oral administration of small molecules, GNE-2861 could potentially be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.

    • The final concentration should be calculated based on the desired dosage and the average body weight of the mice.

  • Dosage and Administration (Hypothetical):

    • Based on studies with other PAK4 inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily via oral gavage, could be considered.

    • Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).

  • Treatment Duration: Treat the animals for a predefined period, typically 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.

Efficacy and Pharmacodynamic Evaluation
  • Tumor Measurement: Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: Euthanize the animals when tumors reach the predetermined maximum size, or at the end of the study.

  • Pharmacodynamic Analysis:

    • At the end of the study, collect tumor tissue.

    • A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical (IHC) analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

    • Another portion can be snap-frozen for western blot analysis to assess the phosphorylation status of PAK4 downstream targets.

Conclusion

GNE-2861 is a valuable chemical probe for studying the function of group II PAKs. Its ability to sensitize resistant breast cancer cells to tamoxifen in vitro highlights its therapeutic potential. While specific in vivo xenograft data for GNE-2861 is not yet available in the public domain, the provided generalized protocol offers a robust starting point for researchers wishing to evaluate its anti-tumor efficacy in preclinical models. Such studies are crucial to validate the therapeutic potential of GNE-2861 and to guide its further development.

References

GNE-2861: A Tool for Interrogating Breast Cancer Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

GNE-2861 is a potent and selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6. This compound has emerged as a valuable chemical probe for investigating the signaling pathways that drive breast cancer progression and metastasis, particularly in the context of endocrine resistance. These application notes provide an overview of GNE-2861, its mechanism of action, and detailed protocols for its use in studying breast cancer metastasis.

Mechanism of Action

GNE-2861 exhibits high selectivity for group II PAKs over group I PAKs (PAK1, PAK2, PAK3). Its primary target in the context of breast cancer is PAK4.[1][2][3][4] PAK4 is a key downstream effector of small GTPases like Cdc42 and is implicated in regulating cell proliferation, survival, migration, and invasion.[5][6]

In estrogen receptor-positive (ER+) breast cancer, a critical mechanism of action for GNE-2861 involves the disruption of a positive feedback loop between PAK4 and estrogen receptor alpha (ERα).[7][8] PAK4 can phosphorylate ERα at Serine 305, leading to its stabilization and enhanced transcriptional activity.[7] In turn, ERα can bind to the PAK4 gene promoter, driving its expression.[7] This reciprocal activation contributes to tamoxifen (B1202) resistance. GNE-2861, by inhibiting PAK4, breaks this cycle, thereby re-sensitizing resistant breast cancer cells to tamoxifen.[7][8]

Furthermore, PAK4 is known to activate downstream signaling pathways associated with metastasis, such as the PI3K/AKT pathway, which promotes cell survival and proliferation.[3][6] By inhibiting PAK4, GNE-2861 can attenuate these pro-metastatic signals.

Quantitative Data

The following tables summarize the key quantitative data for GNE-2861.

Table 1: Inhibitory Activity of GNE-2861 against p21-Activated Kinases (PAKs)

KinaseIC50 (nM)
PAK47.5[1][2][3][4]
PAK5126[1][3][4]
PAK636[1][3][4]
PAK15,420[3][4]
PAK2970[3][4]
PAK3>10,000[3][4]

Table 2: Effect of GNE-2861 on Cell Viability in Breast Cancer Cell Lines

Cell LineTreatmentEffect
MDA-MB-436GNE-2861 (0.1-50 µM)Concentration-dependent reduction in cell viability[3][4]
MCF-10A PIK3CAGNE-2861 (0.1-50 µM)Concentration-dependent reduction in cell viability[3][4]
MCF-7/LCC2 (Tamoxifen-resistant)GNE-2861 (50 µM) + TamoxifenSensitizes cells to tamoxifen, reducing viability

Signaling Pathways and Experimental Workflows

GNE_2861_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Cdc42 Cdc42 RTK->Cdc42 PAK4 PAK4 Cdc42->PAK4 PI3K PI3K PAK4->PI3K ERa_cyto ERα PAK4->ERa_cyto p-Ser305 GNE2861 GNE-2861 GNE2861->PAK4 AKT AKT PI3K->AKT Metastasis_cyto Cell Migration, Invasion, Survival AKT->Metastasis_cyto ERa_nuc ERα ERa_cyto->ERa_nuc PAK4_gene PAK4 Gene ERa_nuc->PAK4_gene Target_Genes Target Gene Expression ERa_nuc->Target_Genes PAK4_gene->PAK4 transcription & translation Target_Genes->Metastasis_cyto

Experimental_Workflow Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treat with GNE-2861 (various concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / WST-1) Treatment->Viability Migration Migration Assay (Transwell) Treatment->Migration Invasion Invasion Assay (Transwell with Matrigel) Treatment->Invasion Protein_Analysis Protein Expression/Phosphorylation (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Protein_Analysis->Data_Analysis

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of GNE-2861 on the viability of breast cancer cells.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MCF-7/LCC2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • GNE-2861 (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of GNE-2861 in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

    • Remove the medium from the wells and add 100 µL of the GNE-2861 dilutions. Include vehicle control wells (medium with the same concentration of DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Transwell Migration and Invasion Assays

This protocol is for assessing the effect of GNE-2861 on the migratory and invasive potential of breast cancer cells.

  • Materials:

    • Breast cancer cell lines

    • Serum-free culture medium

    • Complete culture medium (chemoattractant)

    • GNE-2861

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Matrigel (for invasion assay)

    • Cotton swabs

    • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

    • Staining solution (e.g., 0.1% Crystal Violet)

    • Microscope

  • Procedure:

    • For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification. For migration assays, this step is omitted.

    • Starve breast cancer cells in serum-free medium for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium containing the desired concentration of GNE-2861 or vehicle control.

    • Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the serum-free medium with GNE-2861 into the upper chamber of the Transwell inserts.

    • Incubate for 12-48 hours at 37°C. The incubation time will depend on the cell line's migratory/invasive capacity.

    • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the cells on the lower surface of the membrane with the fixation solution for 10-20 minutes.

    • Stain the cells with Crystal Violet solution for 15-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated/invaded cells in several random fields of view under a microscope.

    • Quantify the results and express them as a percentage of the vehicle-treated control.

3. Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation in response to GNE-2861 treatment.

  • Materials:

    • Breast cancer cell lines

    • GNE-2861

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PAK4, anti-p-ERα Ser305, anti-ERα, anti-AKT, anti-p-AKT, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.

    • Treat the cells with various concentrations of GNE-2861 or vehicle control for the desired time period.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: GNE-2861 in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of Group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2] While current research has primarily focused on its application in breast cancer, its mechanism of action suggests a strong potential for investigation in other malignancies, including lung cancer.[3] Group II PAKs are known to be involved in various cellular processes critical for cancer progression, such as cell proliferation, migration, and invasion. This document provides detailed application notes and hypothetical protocols for the investigation of GNE-2861 in the context of lung cancer research, based on its known characteristics and established methodologies in cancer biology.

GNE-2861: Overview and Mechanism of Action

GNE-2861 demonstrates high selectivity for Group II PAKs over a wide range of other kinases. Its inhibitory activity is most potent against PAK4. The primary mechanism of GNE-2861 involves the perturbation of signaling pathways downstream of Group II PAKs, which can lead to the inhibition of tumor cell growth and motility. In breast cancer studies, GNE-2861 has been shown to inhibit cell proliferation and migration and to sensitize resistant cancer cells to other therapies.[1][2][3]

Quantitative Data: Inhibitory Activity of GNE-2861

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of GNE-2861 against various p21-activated kinases.

Kinase TargetIC50 (nM)
PAK47.5
PAK5126
PAK636
PAK15420
PAK2970
PAK3>10000
Data sourced from multiple references.[1][2]

Proposed Application in Lung Cancer Research

While direct studies of GNE-2861 in lung cancer are not yet prevalent in published literature, the known roles of Group II PAKs in oncogenesis provide a strong rationale for its investigation in this disease. PAK4, in particular, is frequently overexpressed in various cancers and is associated with poor prognosis. Its involvement in signaling pathways that drive cell survival, metastasis, and resistance to therapy makes it a compelling target in lung cancer. The following protocols are designed to explore the potential efficacy of GNE-2861 in preclinical lung cancer models.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the effect of GNE-2861 on the viability and proliferation of lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., A549, H1299, H460)

  • GNE-2861 (solubilized in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Seed lung cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of GNE-2861 in complete culture medium, ranging from 0.01 µM to 50 µM. Include a DMSO-only control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of GNE-2861.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value of GNE-2861 for each cell line.

Transwell Migration and Invasion Assay

Objective: To evaluate the effect of GNE-2861 on the migratory and invasive potential of lung cancer cells.

Materials:

  • Lung cancer cell lines

  • GNE-2861

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Protocol:

  • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

  • Harvest lung cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • In the lower chamber, add a medium containing 10% FBS as a chemoattractant. Add different concentrations of GNE-2861 (e.g., 0.1 µM, 1 µM, 10 µM) to both the upper and lower chambers. Include a DMSO control.

  • Incubate the plates for 24-48 hours.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the insert with methanol.

  • Stain the cells with crystal violet solution.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the results and compare the migratory/invasive potential of treated cells to the control.

Western Blot Analysis

Objective: To investigate the effect of GNE-2861 on the phosphorylation of downstream targets of PAK4.

Materials:

  • Lung cancer cell lines

  • GNE-2861

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-LIMK1, anti-LIMK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat lung cancer cells with various concentrations of GNE-2861 for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of PAK4 and its downstream targets.

Visualizations

GNE_2861_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PAK4 PAK4 RTK->PAK4 Activation Downstream Downstream Effectors (e.g., LIMK1) PAK4->Downstream Phosphorylation Proliferation Cell Proliferation PAK4->Proliferation GNE2861 GNE-2861 GNE2861->PAK4 Inhibition Cytoskeleton Cytoskeletal Reorganization Downstream->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) CellLines Select Lung Cancer Cell Lines Viability Cell Viability Assay (IC50 Determination) CellLines->Viability Migration Migration/Invasion Assay CellLines->Migration WesternBlot Western Blot (Target Modulation) CellLines->WesternBlot Xenograft Establish Lung Cancer Xenograft Model Viability->Xenograft Inform Dosing WesternBlot->Xenograft Confirm Target Engagement Treatment Treat with GNE-2861 Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Analysis Immunohistochemistry & Pharmacodynamic Analysis TumorGrowth->Analysis

References

Application Notes and Protocols: GNE-2861 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of the Group II p21-activated kinases (PAKs): PAK4, PAK5, and PAK6. These kinases are serine/threonine kinases that have been implicated in the regulation of various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1] Overexpression and hyperactivation of Group II PAKs have been observed in several human cancers, including prostate cancer, making them attractive therapeutic targets.[2][3][4] In prostate cancer, PAK4 has been shown to be involved in cell migration, adhesion, and progression to hormone- and chemo-resistance.[2][5][6] PAK6 is highly expressed in the prostate and has a role in androgen receptor (AR) signaling.[7][8][9] The role of PAK5 in prostate cancer is less defined, but it is known to be involved in survival signaling.[9][10]

These application notes provide an overview of the known characteristics of GNE-2861 and detailed protocols for its use in prostate cancer cell line research. While specific quantitative data for GNE-2861 in prostate cancer cell lines is not yet publicly available, the provided protocols will enable researchers to determine its efficacy and mechanism of action in relevant models.

Data Presentation

GNE-2861 Target Specificity

The inhibitory activity of GNE-2861 has been characterized against its primary kinase targets. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

KinaseIC50 (nM)
PAK47.5
PAK5126
PAK636

Data compiled from publicly available sources.

Effects of GNE-2861 on Prostate Cancer Cell Lines

The specific effects of GNE-2861 on the viability and proliferation of prostate cancer cell lines such as LNCaP, PC-3, and DU145 have not been extensively reported in peer-reviewed literature. Researchers are encouraged to use the protocols provided in this document to generate this valuable data. The expected outcomes, based on the known roles of PAK4, PAK5, and PAK6 in prostate cancer, include:

  • Inhibition of cell proliferation and viability: GNE-2861 is expected to reduce the growth rate of prostate cancer cells.

  • Induction of apoptosis: Inhibition of pro-survival signaling by targeting PAKs may lead to programmed cell death.

  • Alteration of cell migration and invasion: Given the role of PAK4 in cell motility, GNE-2861 may inhibit the metastatic potential of prostate cancer cells.

  • Modulation of Androgen Receptor (AR) signaling: Due to the interaction of PAK6 with the AR, GNE-2861 may affect AR-dependent gene expression in androgen-sensitive prostate cancer cells like LNCaP.

Mandatory Visualizations

GNE_2861_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Androgens Androgens Androgen Receptor (cytoplasmic) Androgen Receptor (cytoplasmic) Androgens->Androgen Receptor (cytoplasmic) Cdc42/Rac Cdc42/Rac Receptor Tyrosine Kinases->Cdc42/Rac Androgen Receptor (nuclear) Androgen Receptor (nuclear) Androgen Receptor (cytoplasmic)->Androgen Receptor (nuclear) PAK4 PAK4 Cdc42/Rac->PAK4 PAK5 PAK5 Cdc42/Rac->PAK5 PAK6 PAK6 Cdc42/Rac->PAK6 Downstream Effectors (Cytoskeleton, Survival Pathways) Downstream Effectors (Cytoskeleton, Survival Pathways) PAK4->Downstream Effectors (Cytoskeleton, Survival Pathways) PAK5->Downstream Effectors (Cytoskeleton, Survival Pathways) PAK6->Androgen Receptor (cytoplasmic) GNE-2861 GNE-2861 GNE-2861->PAK4 GNE-2861->PAK5 GNE-2861->PAK6 Gene Expression Gene Expression Androgen Receptor (nuclear)->Gene Expression

Caption: GNE-2861 inhibits Group II PAKs, affecting downstream signaling.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prostate_Cancer_Cells Prostate Cancer Cell Lines (LNCaP, PC-3, DU145) Treatment Treat with GNE-2861 (various concentrations) Prostate_Cancer_Cells->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot Western Blot (p-PAK4, p-Akt, etc.) Treatment->Western_Blot Data_Analysis Analyze IC50, Apoptosis Rate, Protein Expression Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating GNE-2861 in prostate cancer cell lines.

Experimental Protocols

Prostate Cancer Cell Line Culture

1.1. Cell Lines and Media

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma.

    • Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[11][12][13][14][15]

  • PC-3: Androgen-independent human prostate adenocarcinoma, derived from a bone metastasis.

    • Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.[16][17][18][19]

  • DU145: Androgen-insensitive human prostate carcinoma, derived from a brain metastasis.

    • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin.[20][21][22][23]

1.2. General Culture Conditions

  • Incubator: 37°C, 5% CO2, humidified atmosphere.[12][18]

  • Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.[11][20][22]

Cell Viability Assay (MTS/MTT Assay)

This protocol is adapted from standard MTS/MTT assay procedures.

2.1. Materials

  • 96-well clear flat-bottom plates

  • Prostate cancer cells (LNCaP, PC-3, or DU145)

  • Complete culture medium

  • GNE-2861 stock solution (dissolved in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

2.2. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of GNE-2861 in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the GNE-2861 dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using appropriate software.

Western Blot Analysis for PAK4 Phosphorylation

This protocol is for the detection of phosphorylated PAK4 (p-PAK4) and other relevant signaling proteins.

3.1. Materials

  • 6-well plates

  • Prostate cancer cells

  • GNE-2861

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-Akt, anti-Akt, anti-GAPDH)[24]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

3.2. Procedure

  • Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with GNE-2861 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[25] Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.[26][27][28][29]

4.1. Materials

  • 6-well plates

  • Prostate cancer cells

  • GNE-2861

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

4.2. Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat with GNE-2861 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.

Disclaimer

This document is intended for research use only. The information provided is based on publicly available data and general laboratory protocols. Researchers should optimize these protocols for their specific experimental conditions and cell lines. GNE-2861 is a research chemical and should be handled with appropriate safety precautions.

References

GNE-2861: A Promising Tool for Investigating and Overcoming Tamoxifen Resistance in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has long been a cornerstone of endocrine therapy for estrogen receptor-alpha (ERα)-positive breast cancer. However, the development of tamoxifen resistance remains a significant clinical challenge, limiting its long-term efficacy. Recent research has identified the p21-activated kinase (PAK) family of proteins, particularly group II PAKs (PAK4, PAK5, and PAK6), as key players in the molecular mechanisms underlying this resistance. GNE-2861, a potent and selective inhibitor of group II PAKs, has emerged as a critical research tool for elucidating these resistance pathways and as a potential therapeutic agent to restore tamoxifen sensitivity.

This document provides detailed application notes and experimental protocols for utilizing GNE-2861 to investigate and potentially reverse tamoxifen resistance in breast cancer cell lines.

Mechanism of Action

GNE-2861 is a small molecule inhibitor that selectively targets the kinase activity of group II PAKs. In the context of tamoxifen resistance, its primary mechanism of action involves the disruption of a positive feedback loop between PAK4 and ERα.[1][2] Elevated PAK4 expression has been correlated with poor patient outcomes in those undergoing endocrine therapy.[2]

The proposed mechanism is as follows:

  • ERα promotes PAK4 expression: ERα directly binds to the PAK4 gene, enhancing its transcription and leading to increased PAK4 protein levels.[1][2]

  • PAK4 stabilizes and activates ERα: In turn, PAK4 phosphorylates ERα at Serine 305. This phosphorylation event stabilizes the ERα protein, promotes its transcriptional activity, and enhances the expression of ERα target genes, even in the presence of tamoxifen.[2]

  • GNE-2861 breaks the cycle: By inhibiting PAK4 kinase activity, GNE-2861 prevents the phosphorylation of ERα. This destabilizes ERα, reduces its transcriptional activity, and ultimately sensitizes the resistant breast cancer cells to the anti-proliferative effects of tamoxifen.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the activity of GNE-2861 and its effect on tamoxifen sensitivity.

Table 1: Inhibitory Activity of GNE-2861 against PAK Isoforms

KinaseIC50 (nM)
PAK47.5[3][4][5]
PAK536[3][4]
PAK6126[3][4]
PAK15420[5]
PAK2970[5]
PAK3>10000[5]

Table 2: Effect of GNE-2861 on Tamoxifen IC50 in Breast Cancer Cell Lines

Cell LineTreatmentApproximate Tamoxifen IC50 (µM)
MCF-7 (Tamoxifen-sensitive)Vehicle7[6]
GNE-2861 (50 µM)< 7 (Sensitized)[6]
MCF-7/LCC2 (Tamoxifen-resistant)Vehicle14[6]
GNE-2861 (50 µM)~7 (Restored Sensitivity)[6]

Signaling Pathway Diagram

GNE_2861_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa_gene ERα Gene ERa_protein ERα Protein ERa_gene->ERa_protein Transcription & Translation PAK4_gene PAK4 Gene PAK4_protein PAK4 Protein PAK4_gene->PAK4_protein Transcription & Translation ERa_protein->PAK4_gene Binds & Activates Target_Genes ERα Target Genes (e.g., c-Myc, Cyclin D1) ERa_protein->Target_Genes Activates Transcription PAK4_protein->ERa_protein Phosphorylates (Ser305) Stabilizes & Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation GNE2861 GNE-2861 GNE2861->PAK4_protein Inhibits Tamoxifen Tamoxifen Tamoxifen->ERa_protein Inhibits caption GNE-2861 disrupts the PAK4-ERα positive feedback loop.

Caption: GNE-2861 disrupts the PAK4-ERα positive feedback loop.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of GNE-2861 on tamoxifen resistance.

Cell Culture of Tamoxifen-Sensitive and -Resistant Breast Cancer Cells

This protocol describes the maintenance of MCF-7 (tamoxifen-sensitive) and MCF-7/LCC2 (tamoxifen-resistant) human breast cancer cell lines.

Materials:

  • MCF-7 and MCF-7/LCC2 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For MCF-7/LCC2 cells, maintain tamoxifen resistance by culturing in the presence of 1 µM 4-hydroxytamoxifen. Remove tamoxifen from the media 48-72 hours prior to experiments.

  • Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell Viability Assay (WST-1)

This assay is used to determine the effect of GNE-2861 and tamoxifen on cell proliferation and viability.

Materials:

  • Tamoxifen-sensitive and -resistant cells

  • GNE-2861 (dissolved in DMSO)

  • Tamoxifen (dissolved in ethanol (B145695) or DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Prepare serial dilutions of GNE-2861 and tamoxifen.

  • Treat the cells with varying concentrations of tamoxifen in the presence or absence of a fixed concentration of GNE-2861 (e.g., 10 µM). Include vehicle controls (DMSO or ethanol).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of PAK4 and ERα Expression and Phosphorylation

This protocol is for detecting changes in the protein levels of total and phosphorylated PAK4 and ERα.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAK4, anti-p-PAK4, anti-ERα, anti-p-ERα Ser305, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Co-Immunoprecipitation (Co-IP) of PAK4 and ERα

This protocol is to determine the in-vivo interaction between PAK4 and ERα.

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Primary antibodies (anti-PAK4 or anti-ERα)

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partner (e.g., immunoprecipitate with anti-PAK4 and blot with anti-ERα).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to investigate the binding of ERα to the PAK4 gene promoter.

Materials:

  • Cells treated with or without estradiol (B170435) and/or GNE-2861

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-ERα antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for the PAK4 promoter

Protocol:

  • Cross-link proteins to DNA by treating cells with formaldehyde.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an anti-ERα antibody or control IgG overnight.

  • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin complexes and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Use qPCR with primers specific to the putative ERα binding site on the PAK4 promoter to quantify the amount of precipitated DNA.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 (Tamoxifen-Sensitive) Treatment Treat with GNE-2861, Tamoxifen, or combination MCF7->Treatment MCF7_LCC2 MCF-7/LCC2 (Tamoxifen-Resistant) MCF7_LCC2->Treatment WST1 Cell Viability Assay (WST-1) Treatment->WST1 WB Western Blot (PAK4, ERα, p-PAK4, p-ERα) Treatment->WB CoIP Co-Immunoprecipitation (PAK4-ERα interaction) Treatment->CoIP ChIP Chromatin Immunoprecipitation (ERα binding to PAK4 promoter) Treatment->ChIP Analysis Analyze cell viability, protein expression/interaction, and gene regulation WST1->Analysis WB->Analysis CoIP->Analysis ChIP->Analysis caption Workflow for investigating GNE-2861 in tamoxifen resistance.

Caption: Workflow for investigating GNE-2861 in tamoxifen resistance.

Conclusion

GNE-2861 is an invaluable pharmacological tool for dissecting the molecular underpinnings of tamoxifen resistance in ERα-positive breast cancer. By inhibiting the PAK4-ERα signaling axis, GNE-2861 not only helps to elucidate the mechanisms of resistance but also represents a promising strategy for overcoming it. The protocols outlined in this document provide a comprehensive framework for researchers to utilize GNE-2861 effectively in their studies, paving the way for a deeper understanding of endocrine resistance and the development of novel therapeutic approaches.

References

Application Notes and Protocols: GNE-2861 and the ER-alpha Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3] Emerging research has highlighted a critical interplay between PAK4 and the estrogen receptor-alpha (ERα) signaling pathway, a key driver in the majority of breast cancers. In ERα-positive breast cancer, a positive feedback loop exists where ERα promotes the expression of PAK4, and PAK4, in turn, phosphorylates and stabilizes ERα, enhancing its transcriptional activity. This reciprocal activation contributes to tumor cell proliferation and can lead to resistance to endocrine therapies such as tamoxifen (B1202).

GNE-2861 disrupts this feedback loop, leading to a perturbation of ERα signaling. This inhibitory action has been shown to restore sensitivity to tamoxifen in resistant breast cancer cell lines, suggesting a promising therapeutic strategy for overcoming endocrine resistance. These application notes provide detailed protocols for studying the effects of GNE-2861 on the ERα signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for GNE-2861 and its effects on tamoxifen sensitivity.

Table 1: GNE-2861 Kinase Inhibition Profile

KinaseIC50 (nM)
PAK47.5[1][2][3]
PAK5126[1][2]
PAK636[1][2]
PAK15420[2]
PAK2970[2]
PAK3>10000[2]

Table 2: Effect of GNE-2861 on Tamoxifen IC50 in Breast Cancer Cell Lines

Cell LineTreatmentApproximate Tamoxifen IC50 (µM)
MCF-7 (Tamoxifen-sensitive)Vehicle7[3][4]
MCF-7 (Tamoxifen-sensitive)GNE-2861 (50 µM)Decreased sensitivity to tamoxifen is reversed[4]
MCF-7/LCC2 (Tamoxifen-resistant)Vehicle14[3][4]
MCF-7/LCC2 (Tamoxifen-resistant)GNE-2861Restored sensitivity to a level similar to sensitive cells[4][5]

Signaling and Experimental Workflow Diagrams

ERα-PAK4 Signaling Pathway and GNE-2861 Inhibition

ER_PAK4_Signaling cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa_dimer ERα Dimer ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds PAK4_gene PAK4 Gene ERa_dimer->PAK4_gene Binds ERa_transcription ERα Transcriptional Activity ERa_dimer->ERa_transcription Activates ERa_target_genes ERα Target Genes (e.g., Cyclin D1) ERE->ERa_target_genes Regulates PAK4_mRNA PAK4 mRNA PAK4_gene->PAK4_mRNA Transcription ERa_target_mRNA Target Gene mRNA ERa_target_genes->ERa_target_mRNA Transcription Proliferation Cell Proliferation ERa_transcription->Proliferation Tamoxifen_Resistance Tamoxifen Resistance ERa_transcription->Tamoxifen_Resistance PAK4 PAK4 Protein PAK4_mRNA->PAK4 Translation Estrogen Estrogen ERa ERα Estrogen->ERa Binds & Activates ERa->ERa_dimer Dimerization & Nuclear Translocation PAK4->ERa_dimer Enhances activity of PAK4->ERa GNE2861 GNE-2861 GNE2861->PAK4 Inhibits

Caption: ERα-PAK4 positive feedback loop and GNE-2861's point of inhibition.

Experimental Workflow: Assessing GNE-2861 Efficacy

Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_endpoints Endpoints start Start: ERα-positive Breast Cancer Cell Lines (MCF-7, T47D, MCF-7/LCC2) treatment Treat cells with GNE-2861 and/or Tamoxifen start->treatment viability_assay Cell Viability Assay (WST-1) treatment->viability_assay luciferase_assay ERE Luciferase Reporter Assay treatment->luciferase_assay qpcr_assay qPCR for ERα Target Genes treatment->qpcr_assay ic50 Determine IC50 values viability_assay->ic50 ere_activity Measure ERα transcriptional activity luciferase_assay->ere_activity gene_expression Quantify target gene expression qpcr_assay->gene_expression analysis Data Analysis and Interpretation ic50->analysis ere_activity->analysis gene_expression->analysis

Caption: Workflow for evaluating GNE-2861's impact on ERα signaling.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for determining the effect of GNE-2861, alone or in combination with tamoxifen, on the viability of breast cancer cells.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) and tamoxifen-resistant lines (e.g., MCF-7/LCC2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GNE-2861

  • Tamoxifen

  • 96-well tissue culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of GNE-2861 and/or tamoxifen in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the treatment solutions. Include vehicle-only wells as a control.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only with WST-1) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 values using appropriate software.

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay measures the transcriptional activity of ERα in response to GNE-2861 treatment.

Materials:

  • ERα-positive breast cancer cell lines

  • ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete growth medium and phenol (B47542) red-free medium

  • GNE-2861

  • 17β-estradiol (E2)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in 24-well plates to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Treatment:

    • Replace the medium with phenol red-free medium containing the desired concentrations of GNE-2861.

    • Incubate for a further 24 hours.

    • Stimulate the cells with 10 nM E2 for 6-24 hours. Include a vehicle control (ethanol).

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for transfection efficiency.

    • Express the results as relative luciferase units (RLU) or as a fold change compared to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression

This protocol is used to quantify the mRNA levels of ERα target genes (e.g., GREB1, pS2/TFF1, Cyclin D1) following treatment with GNE-2861.

Materials:

  • ERα-positive breast cancer cell lines

  • GNE-2861

  • 17β-estradiol (E2)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with GNE-2861 and/or E2 for the desired time (e.g., 24 hours).

    • Extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

Conclusion

GNE-2861 represents a valuable research tool for investigating the role of the PAK4-ERα signaling axis in breast cancer. The protocols outlined above provide a framework for characterizing the cellular and molecular effects of this inhibitor. By disrupting the positive feedback loop between PAK4 and ERα, GNE-2861 not only elucidates fundamental mechanisms of endocrine resistance but also presents a potential therapeutic strategy for ERα-positive breast cancers that have become refractory to standard hormonal therapies. Further investigation into the in vivo efficacy and safety of GNE-2861 is warranted to translate these promising preclinical findings.

References

Application Notes and Protocols for GNE-2861 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs), in cell migration and invasion assays. The provided protocols and background information are intended to facilitate the investigation of GNE-2861's effects on cancer cell motility and metastatic potential.

Introduction to GNE-2861

GNE-2861 is a small molecule inhibitor that selectively targets group II PAKs, which include PAK4, PAK5, and PAK6.[1][2][3] These kinases are crucial downstream effectors of small Rho GTPases, such as Cdc42 and Rac1, and are frequently overexpressed in various cancers. The PAK signaling pathway plays a significant role in regulating cytoskeletal dynamics, cell adhesion, and motility, all of which are integral to cell migration and invasion.[4] By inhibiting group II PAKs, GNE-2861 offers a valuable tool to probe the mechanisms of cancer cell metastasis and to evaluate a potential therapeutic strategy.

Key Characteristics of GNE-2861:

  • Selectivity: GNE-2861 exhibits high selectivity for group II PAKs over group I PAKs (PAK1, PAK2, PAK3).

  • Mechanism of Action: As a PAK4 inhibitor, GNE-2861 can modulate downstream signaling pathways, including those involving c-Src, EGFR, MEK-1/ERK1/2, and MMP2, which are critical for cell migration and invasion.[5][6]

Data Presentation

While specific quantitative data for GNE-2861 in publicly available literature is limited, the following tables illustrate how to present experimental results from cell migration and invasion assays in a clear and structured format. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of GNE-2861 on Cell Migration in a Wound Healing Assay

Concentration of GNE-2861 (µM)Average Wound Closure at 24h (%)Standard Deviationp-value (vs. Control)
0 (Vehicle Control)95.24.5-
175.86.2<0.05
542.15.1<0.01
1025.63.9<0.001
2510.32.8<0.001

Table 2: Effect of GNE-2861 on Cell Migration in a Transwell Assay

Concentration of GNE-2861 (µM)Average Number of Migrated CellsStandard Deviationp-value (vs. Control)
0 (Vehicle Control)25025-
118020<0.05
59515<0.01
104510<0.001
25155<0.001

Table 3: Effect of GNE-2861 on Cell Invasion in a Matrigel Invasion Assay

Concentration of GNE-2861 (µM)Average Number of Invaded CellsStandard DeviationPercent Inhibition (%)p-value (vs. Control)
0 (Vehicle Control)150180-
11051530.0<0.05
5601260.0<0.01
1025883.3<0.001
258494.7<0.001

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

GNE_2861_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak Target Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Rho GTPases Rho GTPases PAK4 PAK4 Rho GTPases->PAK4 c-Src/EGFR c-Src/EGFR PAK4->c-Src/EGFR MEK-1/ERK1/2 MEK-1/ERK1/2 PAK4->MEK-1/ERK1/2 GNE-2861 GNE-2861 GNE-2861->PAK4 Cell Migration Cell Migration c-Src/EGFR->Cell Migration MMP2 MMP2 MEK-1/ERK1/2->MMP2 Cell Invasion Cell Invasion MMP2->Cell Invasion

Caption: GNE-2861 inhibits PAK4, disrupting downstream signaling pathways that promote cell migration and invasion.

Wound_Healing_Assay_Workflow Seed cells to form a confluent monolayer Seed cells to form a confluent monolayer Create a 'scratch' with a pipette tip Create a 'scratch' with a pipette tip Seed cells to form a confluent monolayer->Create a 'scratch' with a pipette tip Wash to remove detached cells Wash to remove detached cells Create a 'scratch' with a pipette tip->Wash to remove detached cells Add media with GNE-2861 or vehicle Add media with GNE-2861 or vehicle Wash to remove detached cells->Add media with GNE-2861 or vehicle Image at 0h Image at 0h Add media with GNE-2861 or vehicle->Image at 0h Incubate and image at subsequent time points Incubate and image at subsequent time points Image at 0h->Incubate and image at subsequent time points Measure wound area and calculate closure Measure wound area and calculate closure Incubate and image at subsequent time points->Measure wound area and calculate closure

Caption: Workflow for the wound healing (scratch) assay to assess cell migration.

Transwell_Assay_Workflow Prepare cell suspension in serum-free media with GNE-2861 Prepare cell suspension in serum-free media with GNE-2861 Seed cells into the upper chamber of the Transwell insert Seed cells into the upper chamber of the Transwell insert Prepare cell suspension in serum-free media with GNE-2861->Seed cells into the upper chamber of the Transwell insert Place insert into a well with chemoattractant in the lower chamber Place insert into a well with chemoattractant in the lower chamber Seed cells into the upper chamber of the Transwell insert->Place insert into a well with chemoattractant in the lower chamber Incubate to allow cell migration/invasion Incubate to allow cell migration/invasion Place insert into a well with chemoattractant in the lower chamber->Incubate to allow cell migration/invasion Remove non-migrated/invaded cells from the upper surface Remove non-migrated/invaded cells from the upper surface Incubate to allow cell migration/invasion->Remove non-migrated/invaded cells from the upper surface Fix and stain cells on the lower surface of the membrane Fix and stain cells on the lower surface of the membrane Remove non-migrated/invaded cells from the upper surface->Fix and stain cells on the lower surface of the membrane Count migrated/invaded cells Count migrated/invaded cells Fix and stain cells on the lower surface of the membrane->Count migrated/invaded cells

Caption: General workflow for Transwell migration and invasion assays.

Experimental Protocols

The following are detailed protocols for performing wound healing, Transwell migration, and Matrigel invasion assays to evaluate the effects of GNE-2861.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 or MCF-7 breast cancer cells)

  • Complete culture medium

  • Serum-free culture medium

  • GNE-2861 stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to minimize cell proliferation.

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of GNE-2861 or vehicle control (DMSO) to the respective wells.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the locations of the images to ensure the same fields are captured at subsequent time points.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0.

Transwell Migration Assay

This assay, also known as a Boyden chamber assay, quantifies the chemotactic ability of individual cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • GNE-2861 stock solution

  • Vehicle control (DMSO)

  • Chemoattractant (e.g., 10% Fetal Bovine Serum)

  • Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal Violet solution (for staining)

  • Microscope

Protocol:

  • Preparation of Lower Chamber: Add 600 µL of complete medium (containing chemoattractant) to the lower wells of a 24-well plate.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Treatment: Add the desired concentrations of GNE-2861 or vehicle control to the cell suspension.

  • Cell Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Place the inserts into the wells containing the chemoattractant and incubate for a period optimized for your cell line (typically 12-24 hours) at 37°C and 5% CO₂.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to dry. Image the stained cells on the membrane using a microscope. Count the number of migrated cells in several random fields of view.

Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • All materials listed for the Transwell Migration Assay

  • Matrigel Basement Membrane Matrix

  • Cold, sterile serum-free medium

  • Chilled pipette tips

Protocol:

  • Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.

  • Solidification: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Assay Procedure: Follow steps 1-9 of the Transwell Migration Assay protocol, seeding the GNE-2861-treated cells on top of the solidified Matrigel layer. The incubation time for invasion assays is typically longer than for migration assays (24-48 hours).

  • Data Analysis: The number of invaded cells is quantified in the same manner as migrated cells. The results can be expressed as the percentage of invasion through the Matrigel-coated membrane relative to the migration through an uncoated control membrane.

By following these detailed protocols and utilizing the provided templates for data presentation, researchers can effectively evaluate the impact of GNE-2861 on cell migration and invasion, contributing to a deeper understanding of its potential as an anti-cancer therapeutic.

References

Troubleshooting & Optimization

GNE-2861 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of GNE-2861 in DMSO and ethanol (B145695), along with troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of GNE-2861?

A1: For preparing high-concentration stock solutions of GNE-2861, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Ethanol can also be used.[1][2][3] It is crucial to use high-purity, anhydrous solvents to avoid precipitation and compound degradation.

Q2: What is the maximum solubility of GNE-2861 in DMSO and ethanol?

A2: GNE-2861 is soluble in both DMSO and ethanol up to a concentration of 100 mM.[1][2][3]

Q3: My GNE-2861 is not dissolving completely in DMSO. What steps can I take?

A3: If you encounter solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.

  • Vortexing: Mix the solution thoroughly using a vortex mixer.

  • Sonication: Use a sonicator for 5-10 minutes to aid in the dissolution of the compound.

  • Solvent Quality: Ensure that your DMSO is anhydrous and of high purity, as absorbed moisture can reduce the solubility of hydrophobic compounds.

Q4: I observed precipitation when diluting my GNE-2861 DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid cellular toxicity and precipitation.

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution.

  • Use of Co-solvents or Surfactants: In some in-vivo applications, co-solvents like PEG300 and Tween 80 can be used to maintain solubility.[4]

Q5: How should I store my GNE-2861 stock solutions?

A5: Stock solutions of GNE-2861 in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.[5]

Quantitative Data Summary

The solubility of GNE-2861 in DMSO and ethanol is summarized in the table below.

SolventMaximum Solubility
Dimethyl Sulfoxide (DMSO)100 mM
Ethanol100 mM

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of GNE-2861 in DMSO

  • Calculation: GNE-2861 has a molecular weight of 406.48 g/mol .[1] To prepare a 10 mM stock solution, you will need 4.065 mg of GNE-2861 for every 1 mL of DMSO.

  • Weighing: Accurately weigh the required amount of GNE-2861 powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the GNE-2861 powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visualizations

GNE_2861_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting cluster_dilution Working Solution Preparation weigh Weigh GNE-2861 add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution 100 mM Stock in DMSO dissolve->stock_solution check_solubility Incomplete Dissolution? gentle_heat Gentle Heat (37°C) check_solubility->gentle_heat Yes sonicate Sonication gentle_heat->sonicate dilute Dilute in Aqueous Buffer stock_solution->dilute precipitation Precipitation? dilute->precipitation final_solution Final Working Solution (<0.5% DMSO) precipitation->final_solution No

Caption: Experimental workflow for preparing GNE-2861 solutions.

GNE_2861_Signaling_Pathway cluster_pathway GNE-2861 Mechanism of Action GNE2861 GNE-2861 PAK4 PAK4 GNE2861->PAK4 Inhibits ERa Estrogen Receptor α (ERα) PAK4->ERa Stabilizes & Activates TargetGenes ERα Target Gene Expression ERa->TargetGenes Promotes CellProliferation Cell Proliferation, Migration, Invasion TargetGenes->CellProliferation

References

GNE-2861 Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GNE-2861 in aqueous solutions. Given that GNE-2861 is practically insoluble in water, this guide focuses on proper handling, formulation, and stability assessment in relevant experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of GNE-2861 in aqueous solutions?

A1: GNE-2861 is practically insoluble in water.[1] For experimental use, it must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), before being diluted into your aqueous experimental medium.[2]

Q2: How should I prepare a stock solution of GNE-2861?

A2: It is recommended to prepare stock solutions in 100% DMSO or ethanol at a concentration of up to 100 mM.[2] Sonication may be used to aid dissolution.[3] For in vitro cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How should I store GNE-2861 stock solutions?

A3: GNE-2861 stock solutions are stable for extended periods when stored correctly. To minimize degradation and prevent repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]

Storage TemperatureSolventDuration
-20°CPowder3 years[3]
-20°CDMSO or Ethanol1 month[1]
-80°CDMSO or Ethanol1 year[1]

Q4: I observed precipitation when diluting my GNE-2861 stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of GNE-2861.

  • Use a co-solvent system: For in vivo or certain in vitro experiments, a co-solvent system may be necessary. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

  • Prepare fresh dilutions: It is recommended to prepare the final working solution fresh for each experiment and use it on the same day to minimize the risk of precipitation over time.[4]

  • Vortex during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and reduce the likelihood of localized high concentrations that can lead to precipitation.

Q5: Is GNE-2861 sensitive to light or pH changes in an aqueous environment?

A5: While specific data on the photosensitivity and pH stability of GNE-2861 in aqueous solutions are not publicly available, it is a general best practice to protect experimental solutions from light, for instance by using amber vials. The stability of small molecules can be pH-dependent; therefore, it is crucial to maintain a consistent and appropriate pH in your experimental buffer system. To assess pH stability, a forced degradation study across a range of pH values would be required.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture media Exceeding the solubility limit of GNE-2861 in the final aqueous medium.Lower the final concentration of GNE-2861. Ensure the final DMSO concentration is as low as possible (ideally <0.1%).
Inconsistent experimental results Degradation of GNE-2861 in the working solution or improper storage of stock solutions.Prepare working solutions fresh before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term use.[1]
Difficulty dissolving the powder GNE-2861 is a solid that requires an appropriate organic solvent.Use 100% DMSO or ethanol to prepare the initial stock solution.[2] Gentle warming or sonication can aid dissolution.[3]

Experimental Protocols

Protocol for Assessing GNE-2861 Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Since GNE-2861 is poorly soluble in water, these studies should be conducted in a solution containing a co-solvent, such as acetonitrile (B52724) or methanol, to ensure the compound remains dissolved.

Objective: To identify potential degradation products and pathways of GNE-2861 under various stress conditions.

Materials:

  • GNE-2861

  • HPLC-grade acetonitrile, methanol, water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of GNE-2861 in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC or UPLC method to quantify the remaining GNE-2861 and detect any degradation products.

  • Data Analysis:

    • Calculate the percentage of GNE-2861 remaining at each time point for each stress condition.

    • Characterize the degradation products using mass spectrometry (MS) to elucidate potential degradation pathways.

Visualizations

GNE_2861_Stability_Workflow GNE-2861 Stability Assessment Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare GNE-2861 Stock in Acetonitrile/Water acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal hplc HPLC/UPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc quantify Quantify Remaining GNE-2861 hplc->quantify identify Identify Degradation Products hplc->identify

Caption: Workflow for assessing the stability of GNE-2861.

As GNE-2861 is an inhibitor of p21-activated kinases (PAKs), understanding its mechanism of action is crucial for experimental design.

PAK_Signaling_Pathway Simplified PAK Signaling Pathway Inhibition by GNE-2861 GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK activates GTPases Rac/Cdc42 RTK->GTPases activates PAK Group II PAKs (PAK4, 5, 6) GTPases->PAK activates Downstream Downstream Effectors PAK->Downstream phosphorylates GNE2861 GNE-2861 GNE2861->PAK inhibits Cellular Cell Proliferation, Migration, Invasion Downstream->Cellular promotes

Caption: Inhibition of the PAK signaling pathway by GNE-2861.

References

GNE-2861 In Vivo Formulation and Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo formulation and delivery of GNE-2861, a selective inhibitor of group II p21-activated kinases (PAKs). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant data to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is GNE-2861 and what is its mechanism of action?

A1: GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs), with IC50 values of 7.5 nM, 126 nM, and 36 nM for PAK4, PAK5, and PAK6, respectively.[1][2][3] It displays selectivity for group II PAKs over group I PAKs.[2][3] By inhibiting PAK4, GNE-2861 can interfere with various downstream signaling pathways implicated in cancer cell proliferation, migration, and survival, such as the LIMK1/cofilin, Wnt/β-catenin, and PI3K/AKT pathways.[4][5]

Q2: What are the solubility properties of GNE-2861?

A2: GNE-2861 is a solid compound that is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) up to 100 mM.[2][3] It is poorly soluble in aqueous solutions.

Q3: What is a recommended starting formulation for in vivo studies with GNE-2861?

A3: A common vehicle for in vivo administration of poorly soluble compounds like GNE-2861, suitable for oral gavage or intraperitoneal injection, consists of a mixture of DMSO, PEG300, Tween-80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the formulation and delivery of GNE-2861.

Problem Possible Cause Troubleshooting Steps
Precipitation upon mixing or during storage - Compound has low aqueous solubility.- Incorrect order of solvent addition.- Formulation is supersaturated.- Ensure GNE-2861 is fully dissolved in DMSO before adding other components.- Add excipients in the correct order: GNE-2861 in DMSO, then PEG300, then Tween-80, and finally saline, mixing thoroughly after each addition.- Prepare the formulation fresh before each use.- Gentle warming (to 37°C) or sonication may help redissolve the compound, but stability at higher temperatures should be considered.
Phase separation (oily droplets) - Incomplete mixing of components.- Vortex or stir the solution vigorously after the addition of each component to ensure a homogenous mixture.
Inconsistent or low in vivo efficacy - Poor bioavailability.- Suboptimal dosing regimen.- Formulation instability.- Consider alternative formulation strategies to improve solubility and absorption, such as lipid-based formulations or nanosuspensions.- Conduct a pilot pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and bioavailability to optimize the dosing schedule.- Always prepare the formulation fresh and visually inspect for any precipitation before administration.
Unexpected toxicity or adverse events in animals - Vehicle toxicity, particularly at high concentrations of DMSO.- Off-target effects of the compound.- Include a vehicle-only control group in your experiment to assess the effects of the formulation itself.- Keep the final concentration of DMSO to a minimum, especially for intravenous injections.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

Experimental Protocols

Protocol 1: Preparation of GNE-2861 Formulation for In Vivo Administration

This protocol describes the preparation of a 1 mg/mL solution of GNE-2861 in a vehicle suitable for oral gavage or intraperitoneal injection.

Materials:

  • GNE-2861 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mg/mL stock solution of GNE-2861 in DMSO:

    • Weigh the required amount of GNE-2861 powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Prepare the final 1 mg/mL formulation (for a total volume of 1 mL):

    • In a sterile microcentrifuge tube, add 100 µL of the 10 mg/mL GNE-2861 stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube. Vortex thoroughly to mix.

    • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly one final time.

    • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

Note: This formulation should be prepared fresh on the day of use.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for performing an intraperitoneal injection in mice. All procedures should be performed in accordance with approved animal care and use protocols.

Materials:

  • Prepared GNE-2861 formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint:

    • Securely restrain the mouse to expose the abdomen. The animal should be held in a supine position with its head tilted slightly downwards.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the abdominal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new needle and syringe.

    • If there is no aspirate, slowly inject the GNE-2861 formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the animal for any adverse reactions following the injection.

Data Presentation

Table 1: Physicochemical and In Vitro Potency of GNE-2861

PropertyValueReference(s)
Molecular Weight406.48 g/mol N/A
FormulaC22H26N6O2N/A
SolubilitySoluble to 100 mM in DMSO and ethanol[2][3]
IC50 Values
PAK47.5 nM[1][2][3]
PAK5126 nM[1][2][3]
PAK636 nM[1][2][3]

Pharmacokinetic Data:

Mandatory Visualization

GNE_2861_Signaling_Pathway GNE_2861 GNE-2861 PAK4 PAK4 GNE_2861->PAK4 Inhibits LIMK1 LIMK1 PAK4->LIMK1 Activates Beta_Catenin β-catenin PAK4->Beta_Catenin Phosphorylates & Activates PI3K_AKT PI3K/AKT Pathway (Cell Survival) PAK4->PI3K_AKT Activates Cofilin Cofilin LIMK1->Cofilin Inactivates by Phosphorylation Actin Actin Cytoskeleton (Cell Migration & Invasion) Cofilin->Actin Promotes Actin Dynamics Wnt_Signaling Wnt Signaling Pathway (Proliferation) Beta_Catenin->Wnt_Signaling

Caption: Simplified signaling pathway of GNE-2861's target, PAK4.

References

GNE-2861 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating and understanding the off-target effects of GNE-2861, a potent inhibitor of group II p21-activated kinases (PAKs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is GNE-2861 and what are its primary targets?

GNE-2861 is a small molecule inhibitor that selectively targets group II p21-activated kinases (PAKs), with the highest potency against PAK4.[1][2][3][4][5] Its primary targets are PAK4, PAK5, and PAK6.[1][2][3][4][5]

Q2: What are the known off-target effects of GNE-2861?

While GNE-2861 is known for its high selectivity, one of the most significant documented off-target effects is the perturbation of estrogen receptor alpha (ERα) signaling.[2][6] Mechanistic studies have revealed a positive feedback loop where PAK4 and ERα mutually activate each other.[6][7] GNE-2861 has been shown to decrease ERα protein levels and inhibit the transcription of ERα target genes.[8]

Q3: How can I experimentally investigate the off-target effects of GNE-2861?

Several experimental approaches can be employed to identify and characterize the off-target effects of GNE-2861. These include:

  • Kinome Profiling: Screening GNE-2861 against a large panel of kinases to determine its selectivity profile.

  • Cellular Thermal Shift Assay (CETSA): A method to verify the direct binding of GNE-2861 to potential targets within a cellular context.

  • Chemoproteomics: Utilizing a modified GNE-2861 probe to pull down interacting proteins from cell lysates for identification by mass spectrometry.

  • Western Blotting: To assess the phosphorylation status of known downstream effectors of PAK kinases and other suspected off-target pathways.

  • Phenotypic Screening: Comparing the cellular effects of GNE-2861 with the known consequences of PAK4/5/6 inhibition to identify discrepancies that may point to off-target activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for GNE-2861's inhibitory activity against its primary targets and other kinases.

Table 1: On-Target Inhibitory Activity of GNE-2861

TargetIC50 (nM)
PAK47.5[1][3][4][5]
PAK5126[1][3][4]
PAK636[1][3][4]

Table 2: Off-Target Kinase Activity of GNE-2861

TargetIC50 (µM)Notes
PAK15.42Group I PAK
PAK20.97Group I PAK
PAK3>10Group I PAK
Other KinasesNot specifiedA screen against 222 kinases at 100 nM showed no significant inhibition.[8]

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of GNE-2861 against a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of GNE-2861 in DMSO. For a single-dose screen, a concentration of 100 nM or 1 µM is typically used.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active kinases (e.g., Eurofins, Reaction Biology).

  • Assay Format: The service will typically perform a radiometric (e.g., 33P-ATP) or fluorescence-based assay to measure the inhibitory activity of GNE-2861 against each kinase in the panel.

  • Data Analysis: The results are usually provided as a percentage of inhibition relative to a vehicle control. For hits that show significant inhibition, a follow-up dose-response curve is performed to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of GNE-2861 with its target proteins in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat the cells with GNE-2861 at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Analyze the soluble fractions by Western blotting using antibodies against the target protein (e.g., PAK4) and a loading control.

  • Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable and will show a higher amount of soluble protein at elevated temperatures compared to the unbound protein.

Signaling Pathway and Experimental Workflow Diagrams

GNE_2861_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis cluster_data Data Analysis & Validation kinome Kinome Profiling data_analysis Quantitative Data Analysis (IC50, Ki) kinome->data_analysis biochem Biochemical Assays cetsa Cellular Thermal Shift Assay (CETSA) western Western Blotting cetsa->western Protein Stability western->data_analysis pheno Phenotypic Screening validation Off-Target Validation pheno->validation chempro Chemoproteomics chempro->validation Identify Binding Partners data_analysis->validation start Start: GNE-2861 Off-Target Investigation start->kinome Initial Selectivity start->cetsa Target Engagement

Caption: Workflow for Investigating GNE-2861 Off-Target Effects.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core PAK4 Signaling cluster_downstream Downstream Effectors & Cellular Processes rtk Receptor Tyrosine Kinases (RTKs) cdc42 Cdc42/Rac1 rtk->cdc42 gpcr GPCRs gpcr->cdc42 pak4 PAK4 cdc42->pak4 activates limk1 LIMK1/Cofilin Pathway pak4->limk1 betacatenin β-catenin pak4->betacatenin phosphorylates bad BAD (pro-apoptotic) pak4->bad phosphorylates (inactivates) er_alpha Estrogen Receptor α (ERα) pak4->er_alpha activates gne2861 GNE-2861 gne2861->pak4 inhibits cytoskeleton Cytoskeletal Reorganization limk1->cytoskeleton proliferation Cell Proliferation & Survival betacatenin->proliferation bad->proliferation promotes er_alpha->proliferation migration Cell Migration & Invasion cytoskeleton->migration

Caption: Simplified PAK4 Signaling Pathway and Point of Inhibition by GNE-2861.

PAK4_ER_Alpha_Feedback_Loop pak4 PAK4 er_alpha Estrogen Receptor α (ERα) pak4->er_alpha  Phosphorylates & Activates   er_alpha->pak4  Promotes Transcription   target_genes ERα Target Genes (e.g., Cyclin D1, c-Myc) er_alpha->target_genes  Activates Transcription   gne2861 GNE-2861 gne2861->pak4 inhibits proliferation Cell Proliferation target_genes->proliferation

Caption: Positive Feedback Loop between PAK4 and Estrogen Receptor α (ERα).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
High cytotoxicity observed at effective concentrations Off-target effects: GNE-2861 may be inhibiting other essential kinases.1. Perform a kinome-wide selectivity screen. 2. Use a structurally different PAK4/5/6 inhibitor as a control. 3. Perform a dose-response curve to find the minimal effective concentration.Identification of unintended targets. Confirmation of on-target vs. off-target toxicity.
Compound solubility issues: GNE-2861 may be precipitating in the cell culture media.1. Visually inspect the media for any precipitate. 2. Test the solubility of GNE-2861 in your specific media. 3. Use a vehicle control (e.g., DMSO) to rule out solvent toxicity.[2]Prevention of non-specific effects due to compound precipitation.
Inconsistent or unexpected experimental results Activation of compensatory signaling pathways: Inhibition of PAK4 may lead to the upregulation of other pathways.1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., other PAK isoforms, MAPK pathway). 2. Consider using GNE-2861 in combination with other inhibitors to block these pathways.A clearer understanding of the cellular response to GNE-2861. More consistent and interpretable results.
Inhibitor instability: GNE-2861 may be degrading under experimental conditions.1. Check the stability of GNE-2861 in your experimental media at 37°C over time. 2. Prepare fresh stock solutions regularly.Ensures that the observed effects are due to the active compound.
Discrepancy between in vitro potency and cellular activity Poor cell permeability: GNE-2861 may not be efficiently entering the cells.1. Perform a cellular uptake assay. 2. Use a positive control compound with known good cell permeability.Determine the intracellular concentration of GNE-2861.
Active efflux from cells: The compound may be actively transported out of the cells by efflux pumps.1. Co-treat with known efflux pump inhibitors (e.g., verapamil).Increased intracellular accumulation and potency of GNE-2861 if efflux is the issue.
High protein binding in serum: GNE-2861 may be binding to proteins in the cell culture serum, reducing its free concentration.1. Perform experiments in low-serum or serum-free media, if possible. 2. Determine the protein binding percentage of GNE-2861.More consistent results and a better correlation between in vitro and cellular activity.

References

Technical Support Center: Optimizing GNE-2861 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the group II p21-activated kinase (PAK) inhibitor, GNE-2861, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for GNE-2861 in an in vivo mouse study?

A1: Currently, there is no publicly available, specific in vivo dosage for GNE-2861. However, based on in vivo studies of other selective PAK4 inhibitors, a pilot dose-ranging study is recommended. The table below summarizes the dosages of similar PAK4 inhibitors that can be used as a starting point for designing such a study.

Q2: How should I formulate GNE-2861 for in vivo administration?

A2: A recommended formulation for in vivo administration of GNE-2861 is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to prepare the formulation fresh on the day of the experiment.

Q3: What is the mechanism of action of GNE-2861?

A3: GNE-2861 is a selective inhibitor of group II p21-activated kinases (PAKs), with the highest potency against PAK4.[1] PAKs are key signaling nodes that regulate various cellular processes, including proliferation, survival, and metastasis. In the context of cancer, PAK4 has been shown to be a downstream effector of major oncogenic signaling pathways. GNE-2861's inhibition of PAK4 can disrupt these pathways, leading to anti-tumor effects.

Q4: What are the known off-target effects of GNE-2861?

A4: GNE-2861 is reported to be a highly selective inhibitor for group II PAKs (PAK4, PAK5, and PAK6). While it shows significantly less activity against group I PAKs, the potential for off-target effects should always be considered in in vivo studies. These effects can contribute to unexpected phenotypes or toxicity. If off-target effects are suspected, it is advisable to reduce the dose to determine if the toxicity is dose-dependent and to perform in vitro screening against a panel of related kinases to assess selectivity.

Troubleshooting Guides

Issue 1: Lack of Efficacy in In Vivo Model
Possible Cause Troubleshooting Step
Suboptimal Dose The administered dose of GNE-2861 may be too low to achieve a therapeutic concentration in the target tissue. Solution: Conduct a dose-escalation study based on the dosages of similar PAK4 inhibitors (see Table 1). Monitor for both efficacy and signs of toxicity.
Poor Bioavailability The formulation or route of administration may not be optimal, leading to poor absorption and distribution of the compound. Solution: Ensure the recommended formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is prepared correctly. Consider exploring alternative routes of administration if oral gavage proves ineffective, though this may require reformulation.
Compound Instability GNE-2861 may be degrading in the formulation or after administration. Solution: Prepare the dosing solution fresh before each administration. Store the stock solution of GNE-2861 at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Target Not Present/Activated The in vivo model may not have the specific PAK4-driven signaling pathway that GNE-2861 targets. Solution: Confirm the expression and activation of PAK4 in your tumor model using techniques like Western blot or immunohistochemistry before initiating the in vivo study.
Issue 2: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Step
Dose is too High The administered dose may be exceeding the maximum tolerated dose (MTD). Solution: Reduce the dose of GNE-2861. Conduct a dose-ranging study to determine the MTD in your specific animal model.
Off-Target Effects GNE-2861 may be inhibiting other kinases or cellular targets, leading to toxicity. Solution: Lower the dose to see if the toxicity is dose-dependent. If possible, test the compound against a kinase panel to identify potential off-targets.
Formulation Vehicle Toxicity The vehicle used to dissolve GNE-2861 could be causing adverse effects. Solution: Administer the vehicle alone to a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative formulations.
Rapid Metabolism The compound may be metabolized into a toxic byproduct. Solution: While specific pharmacokinetic data for GNE-2861 is limited, if toxicity is observed, consider reducing the dosing frequency to allow for clearance of any potential toxic metabolites.

Data Presentation

Table 1: In Vivo Dosages of Selective PAK4 Inhibitors in Mice

CompoundDosageRoute of AdministrationAnimal ModelKey Findings
A0317859300 mg/kg dailyOral GavageMouseSynergizes with anti-PD-1 immunotherapy.
Compound 1650 mg/kgOral AdministrationBreast Cancer XenograftOver 50% tumor growth inhibition with no apparent toxicity.
PAKib40 mg/kgNot SpecifiedMurine Pancreatic CancerSuppresses tumor growth.
KPT-9274200 mg/kg dailyIntravenous or OralMouseWell-tolerated with no signs of toxicity.

Experimental Protocols

Protocol 1: Formulation of GNE-2861 for In Vivo Oral Administration

Materials:

  • GNE-2861 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of GNE-2861 based on the desired dose and the number of animals.

  • Prepare a stock solution of GNE-2861 in DMSO. For example, to prepare a final dosing solution with 10% DMSO, first dissolve the total required GNE-2861 in the corresponding volume of DMSO.

  • In a sterile conical tube, add the required volume of PEG300 (to achieve a final concentration of 40%).

  • Add the GNE-2861/DMSO stock solution to the PEG300 and vortex thoroughly until the solution is clear.

  • Add the required volume of Tween-80 (to achieve a final concentration of 5%) and vortex again.

  • Finally, add the required volume of sterile saline (to achieve a final concentration of 45%) and vortex until a homogenous suspension is formed.

  • Prepare this formulation fresh on the day of administration.

Protocol 2: In Vivo Dose-Ranging Study Design

Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose of GNE-2861.

Animal Model: Select a relevant mouse model for your research question (e.g., tumor xenograft model).

Groups:

  • Group 1 (Vehicle Control): Administer the formulation vehicle only.

  • Group 2 (Low Dose): Start with a low dose based on the data from similar compounds (e.g., 25-50 mg/kg).

  • Group 3 (Mid Dose): A dose intermediate to the low and high doses (e.g., 100-150 mg/kg).

  • Group 4 (High Dose): A dose approaching the higher end of what has been reported for other PAK4 inhibitors (e.g., 200-300 mg/kg).

Procedure:

  • Acclimate animals for at least one week before the start of the study.

  • Randomly assign animals to the different treatment groups (n=5-10 animals per group).

  • Administer GNE-2861 or vehicle via the chosen route (e.g., oral gavage) at the designated dose daily or as determined by the study design.

  • Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

  • Measure tumor volume (if applicable) at regular intervals.

  • At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

  • The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other significant signs of toxicity.

Mandatory Visualization

PAK4_Signaling_Pathway cluster_pak4 PAK4 Activation RTK Receptor Tyrosine Kinases (RTKs) PAK4 PAK4 RTK->PAK4 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->PAK4 Wnt Wnt Wnt->PAK4 Proliferation Proliferation & Survival PAK4->Proliferation Metastasis Metastasis & Invasion PAK4->Metastasis Angiogenesis Angiogenesis PAK4->Angiogenesis DrugResistance Drug Resistance PAK4->DrugResistance GNE2861 GNE-2861 GNE2861->PAK4

Caption: GNE-2861 inhibits the PAK4 signaling pathway, impacting key cancer hallmarks.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare GNE-2861 Formulation Dosing Administer GNE-2861 (e.g., Oral Gavage) Formulation->Dosing AnimalPrep Acclimate and Randomize Mice AnimalPrep->Dosing Monitor Monitor Toxicity & Tumor Growth Dosing->Monitor Analysis PK/PD Analysis Monitor->Analysis

Caption: A typical experimental workflow for in vivo studies with GNE-2861.

Troubleshooting_Logic Start In Vivo Experiment with GNE-2861 Outcome Observe Outcome Start->Outcome Efficacy Lack of Efficacy Outcome->Efficacy No Toxicity Unexpected Toxicity Outcome->Toxicity Yes Success Desired Outcome Outcome->Success Yes Dose Adjust Dose Efficacy->Dose Formulation Check Formulation Efficacy->Formulation Model Validate Model Efficacy->Model ReduceDose Reduce Dose Toxicity->ReduceDose CheckVehicle Check Vehicle Toxicity Toxicity->CheckVehicle

Caption: A logical approach to troubleshooting common issues in GNE-2861 in vivo studies.

References

GNE-2861 poor oral bioavailability solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-2861, focusing on solutions for its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of GNE-2861?

A1: GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs). Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of GNE-2861

PropertyValueSource
Molecular Weight406.48 g/mol
FormulaC₂₂H₂₆N₆O₂
SolubilitySoluble to 100 mM in DMSO and ethanol. Insoluble in water.[1]
Purity≥98%
CAS Number1394121-05-1

Q2: What is the likely reason for GNE-2861's poor oral bioavailability?

A2: While specific oral bioavailability data for GNE-2861 is not publicly available, its poor aqueous solubility is a primary contributor.[1] Many kinase inhibitors with low aqueous solubility and high lipophilicity exhibit low and variable oral absorption.[2][3][4] GNE-2861's high permeability, suggested by a reported MDCK cell assay value (Papp (A-B) = 22.2 x 10⁻⁶ cm/s), combined with its low aqueous solubility, would classify it as a Biopharmaceutics Classification System (BCS) Class II compound. For BCS Class II compounds, the oral absorption is primarily limited by their dissolution rate.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like GNE-2861?

A3: For BCS Class II compounds like GNE-2861, formulation strategies are key to enhancing oral bioavailability. These strategies primarily focus on improving the dissolution rate and apparent solubility in the gastrointestinal tract. Common approaches include:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing GNE-2861 in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.

  • Prodrugs: Chemical modification of the GNE-2861 molecule to a more soluble prodrug that converts to the active compound in vivo can be explored.[5][6]

  • Co-administration with P-glycoprotein (P-gp) inhibitors: If GNE-2861 is found to be a substrate of efflux transporters like P-gp, co-administration with an inhibitor could increase its intestinal absorption.[7]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies

Possible Cause: Poor dissolution of GNE-2861 in the gastrointestinal tract.

Solutions:

  • Formulation Optimization:

    • Aqueous Suspension: For initial studies, a homogeneous suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.

    • Enabling Formulations: For improved exposure, consider developing one of the following formulations:

      • Micronized Suspension: Reduce the particle size of GNE-2861 to the low micron range.

      • Amorphous Solid Dispersion: Prepare a solid dispersion of GNE-2861 with a suitable polymer (e.g., PVP, HPMC).

      • Lipid-Based Formulation: Develop a SEDDS formulation. A suggested starting point for an in vivo formulation for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8]

  • Dose and Vehicle Evaluation:

    • Conduct a dose-escalation study to assess dose proportionality. Lack of dose-linearity can indicate solubility-limited absorption.

    • Ensure the vehicle used is appropriate and does not cause precipitation of the compound upon administration.

Experimental Workflow for Formulation Screening

GNE_2861_Formulation_Screening cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation Start GNE-2861 API Micronization Micronization Start->Micronization Solid_Dispersion Amorphous Solid Dispersion Start->Solid_Dispersion SEDDS Lipid-Based Formulation (SEDDS) Start->SEDDS PK_Study Pharmacokinetic Study in Rodents Micronization->PK_Study Solid_Dispersion->PK_Study SEDDS->PK_Study Data_Analysis Analyze Plasma Concentration-Time Profile PK_Study->Data_Analysis Select_Lead Select Lead Formulation Data_Analysis->Select_Lead GNE_2861_Metabolism_Investigation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Microsomal_Assay Liver Microsomal Stability Assay Calculate_CLint Calculate Intrinsic Clearance (CLint) Microsomal_Assay->Calculate_CLint IV_PO_PK IV vs. PO Pharmacokinetic Study in Rodents Calculate_CLint->IV_PO_PK High CLint suggests potential for high first-pass metabolism Calculate_F Calculate Absolute Bioavailability (F%) IV_PO_PK->Calculate_F Conclusion High First-Pass Metabolism Confirmed Calculate_F->Conclusion Low F% confirms high first-pass metabolism PAK4_Tamoxifen_Resistance ERa Estrogen Receptor α (ERα) PAK4_gene PAK4 Gene ERa->PAK4_gene Binds to & promotes expression PAK4_protein PAK4 Protein PAK4_gene->PAK4_protein Expression PAK4_protein->ERa Stabilizes & activates ERa_Ser305 ERα Ser305 PAK4_protein->ERa_Ser305 Phosphorylates Target_Genes ERα Target Genes ERa_Ser305->Target_Genes Activates transcription Tamoxifen_Resistance Tamoxifen Resistance Target_Genes->Tamoxifen_Resistance GNE_2861 GNE-2861 GNE_2861->PAK4_protein Inhibits

References

Troubleshooting GNE-2861 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GNE-2861, a selective inhibitor of group II p21-activated kinases (PAKs).

Frequently Asked Questions (FAQs)

Q1: What is GNE-2861 and what is its primary mechanism of action?

GNE-2861 is a potent and selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3] It functions as an ATP-competitive inhibitor.[4] Its primary application in research is to probe the function of these kinases in various cellular processes, particularly in cancer biology where PAKs are often dysregulated.[5][6] A notable use is in studying and overcoming tamoxifen (B1202) resistance in breast cancer by perturbing estrogen receptor alpha (ERα) signaling.[7]

Q2: What are the recommended solvent and storage conditions for GNE-2861?

  • Solvent: GNE-2861 is soluble in DMSO and ethanol, with a recommended stock solution concentration of up to 100 mM in both solvents.[2] For cell culture experiments, it is crucial to use high-purity, anhydrous DMSO to prepare the initial stock solution, as moisture can reduce its solubility.[1] When preparing working solutions for in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • Storage: Store the solid compound at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3]

Q3: What are the known off-target effects of GNE-2861?

While GNE-2861 is highly selective for group II PAKs over a large panel of other kinases, researchers should be aware of potential off-target effects, which are inherent to most small molecule inhibitors.[2][9][10] Off-target effects can arise from the inhibition of other kinases or interaction with unrelated proteins.[11][12] To mitigate this, it is advisable to:

  • Use the lowest effective concentration of GNE-2861 as determined by a dose-response experiment.

  • Employ a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is due to the inhibition of the intended target.

  • Validate key findings using a genetic approach, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of the target kinase.[13]

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent results in experiments involving GNE-2861.

Issue 1: Inconsistent or No Effect on Cell Viability/Proliferation

Q: I am not observing the expected decrease in cell viability or proliferation after treating my cells with GNE-2861. What could be the cause?

Possible Causes and Solutions:

  • Suboptimal Compound Concentration: The effective concentration of GNE-2861 can vary significantly between different cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions.[14]

  • Cell Health and Confluency: Unhealthy or overly confluent cells may respond differently to treatment.

    • Solution: Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent confluency at the time of treatment.

  • Incorrect Assay Choice: The choice of viability assay can significantly impact the results. For example, MTT and XTT assays, which measure metabolic activity, can sometimes produce misleading results due to off-target effects of the compound on cellular metabolism.[15][16][17]

    • Solution: Consider using an alternative viability assay, such as a clonogenic assay or a direct cell counting method (e.g., trypan blue exclusion), to confirm your findings.[18]

  • Compound Stability in Media: GNE-2861 may degrade in cell culture media over long incubation periods.[19][20][21]

    • Solution: For long-term experiments, consider replenishing the media with freshly diluted GNE-2861 every 24-48 hours.

Issue 2: High Variability Between Replicates

Q: My experimental replicates show high variability. How can I improve the consistency of my results?

Possible Causes and Solutions:

  • Compound Precipitation: GNE-2861, like many small molecules, can precipitate out of solution, especially at higher concentrations or in aqueous media.[22][23]

    • Solution: Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, gentle warming (37°C) and vortexing may help to redissolve the compound.[23] Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.

  • Inaccurate Pipetting: Small pipetting errors can lead to significant variations in the final concentration of the compound.

    • Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, use a fresh tip for each dilution step.

  • Edge Effects in Multi-well Plates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 (PAK4) 7.5 nMNot specified[1][3]
IC50 (PAK5) 36 nMNot specified[1][3]
IC50 (PAK6) 126 nMNot specified[1][3]
Recommended in vitro concentration 100 nM - 10 µMVaries by cell line[9]
Solubility in DMSO up to 100 mMNot applicable[2]
Solubility in Ethanol up to 100 mMNot applicable[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of PAK4 and ERα Signaling

This protocol is for assessing the effect of GNE-2861 on the phosphorylation status of PAK4 substrates and the expression levels of ERα.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MCF-7 or tamoxifen-resistant MCF-7/LCC2) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of GNE-2861 or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[24]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PAK4 (Ser474), total PAK4, ERα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24][25]

Protocol 2: Cell Migration Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of GNE-2861 on cell migration.

  • Preparation of Inserts:

    • Use cell culture inserts with an appropriate pore size (e.g., 8 µm) for your cell type.[26][27]

    • If performing an invasion assay, coat the inserts with a thin layer of Matrigel® or other basement membrane extract and allow it to solidify.[28]

  • Cell Preparation:

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Add the cell suspension containing different concentrations of GNE-2861 or vehicle control to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period appropriate for your cell type (e.g., 12-24 hours).[29]

  • Quantification:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a solution such as crystal violet.

    • Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.

Visualizations

GNE_2861_Signaling_Pathway GNE_2861 GNE-2861 PAK4 PAK4 GNE_2861->PAK4 Inhibits ERa ERα PAK4->ERa Phosphorylates & Stabilizes ERa_pS305 p-ERα (Ser305) ERE Estrogen Response Element (ERE) ERa_pS305->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Promotes Tamoxifen_Resistance Tamoxifen Resistance Gene_Expression->Tamoxifen_Resistance Leads to Troubleshooting_Workflow Start Inconsistent Results with GNE-2861 Check_Compound Check Compound Integrity (Solubility, Storage) Start->Check_Compound Check_Cells Verify Cell Health & Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Optimize_Protocol Optimize Protocol (e.g., Incubation Time) Check_Cells->Optimize_Protocol Alternative_Assay Use Alternative Assay Check_Protocol->Alternative_Assay Consistent_Results Consistent Results Dose_Response->Consistent_Results Alternative_Assay->Consistent_Results Optimize_Protocol->Consistent_Results Logical_Diagnosis No_Effect No Effect Observed? Check_Concentration Is Concentration Optimal? No_Effect->Check_Concentration High_Variability High Variability? Check_Pipetting Pipetting Accurate? High_Variability->Check_Pipetting Yes Yes Check_Concentration->Yes Yes No No Check_Concentration->No No Check_Solubility Is Compound Precipitated? Check_Assay Is Assay Appropriate? Check_Pipetting->Yes Yes Check_Pipetting->No No No->Check_Solubility No->Check_Assay

References

GNE-2861 Cellular Uptake and Permeability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cellular uptake and permeability issues encountered with GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs).

Frequently Asked Questions (FAQs)

Q1: What is GNE-2861 and what is its mechanism of action?

GNE-2861 is a small molecule inhibitor targeting group II p21-activated kinases (PAKs), specifically PAK4, PAK5, and PAK6.[1][2][3][4] It functions by inhibiting the kinase activity of these proteins, which are involved in various cellular processes such as proliferation, migration, and invasion.[1][2] GNE-2861 has been shown to inhibit tumor cell proliferation and sensitize tamoxifen-resistant breast cancer cells.[1][5]

Q2: I am observing lower than expected efficacy of GNE-2861 in my cell-based assays compared to its potent biochemical IC50 values. What could be the underlying reason?

A common reason for a discrepancy between biochemical potency and cellular efficacy of a small molecule inhibitor is poor cellular uptake and/or low permeability across the cell membrane.[6][7] While GNE-2861 is a potent kinase inhibitor in biochemical assays, its effectiveness in a cellular context depends on its ability to reach its intracellular target, PAK4.[8] Reports suggest that cellular effects of GNE-2861 are sometimes observed at relatively high concentrations (10-50 µM), which may indicate a less than optimal cellular permeability.[8] Additionally, it has been noted to have poor oral bioavailability, which can also be related to permeability issues.

Q3: What are the key physicochemical properties of GNE-2861 that might influence its cellular permeability?

The cellular permeability of a small molecule is influenced by its physicochemical properties. Key properties for GNE-2861 are summarized in the table below. While some properties like molecular weight are within a favorable range for permeability, other factors such as polar surface area and the number of hydrogen bond donors/acceptors can impact its ability to passively diffuse across the cell membrane.

PropertyValueSource
Molecular Weight 406.48 g/mol [1]
Formula C22H26N6O2[1][2]
Purity ≥98%[1][2]
Solubility Soluble to 100 mM in DMSO and ethanol[1][2]
CAS Number 1394121-05-1[1][2]

Q4: How can I experimentally assess the cellular permeability of GNE-2861?

Several in vitro assays can be used to determine the permeability of GNE-2861. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a good initial screen to assess the intrinsic ability of GNE-2861 to cross a lipid membrane.[1][2]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and the potential involvement of active transport mechanisms.[3][5][8][9]

Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments with GNE-2861.

Issue 1: Low or inconsistent inhibitory effects in cellular assays.
  • Possible Cause: Insufficient intracellular concentration of GNE-2861 due to poor permeability.

  • Troubleshooting Steps:

    • Optimize Compound Concentration and Incubation Time:

      • Perform a dose-response experiment with a wide range of GNE-2861 concentrations.

      • Increase the incubation time to allow for sufficient accumulation of the compound within the cells.

    • Assess Cell Permeability Directly:

      • Conduct a PAMPA or Caco-2 permeability assay to quantify the permeability of GNE-2861.

    • Use Permeabilizing Agents (with caution):

      • In mechanistic studies, a very low concentration of a mild permeabilizing agent like digitonin (B1670571) can be used to facilitate compound entry. However, this is not suitable for all experimental set-ups as it can alter cellular physiology.

Issue 2: High variability in experimental results between replicates.
  • Possible Cause: Issues with GNE-2861 solubility or stability in cell culture media.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization:

      • GNE-2861 is soluble in DMSO and ethanol.[1][2] When preparing your stock solution, ensure the compound is fully dissolved before diluting it into your aqueous cell culture medium.

      • Avoid precipitation by not exceeding the recommended final DMSO concentration in your culture (typically <0.5%).

    • Check for Compound Stability:

      • Incubate GNE-2861 in your cell culture medium for the duration of your experiment and then analyze its integrity using methods like HPLC to check for degradation.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This is a generalized protocol and may need optimization for your specific laboratory conditions.

  • Prepare the PAMPA sandwich plate: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane. This is then placed on top of a 96-well acceptor plate containing buffer.

  • Prepare Solutions:

    • Donor Solution: Dissolve GNE-2861 in a suitable buffer (e.g., PBS with a low percentage of DMSO) to the desired concentration.

    • Acceptor Solution: Fill the wells of the acceptor plate with buffer.

  • Assay Procedure:

    • Add the donor solution containing GNE-2861 to the wells of the donor plate.

    • Carefully place the donor plate onto the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates and determine the concentration of GNE-2861 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • [C_equilibrium] = Equilibrium concentration

Caco-2 Permeability Assay Protocol

This protocol provides a general guideline for assessing permeability across a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.

  • Permeability Assay (Apical-to-Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing GNE-2861 to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral-to-Apical): To assess active efflux, perform the assay in the reverse direction.

  • Quantification: Analyze the concentration of GNE-2861 in the collected samples using LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the formula:

    Where:

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the membrane

    • C_0 = Initial concentration in the donor chamber

Signaling Pathway and Experimental Workflow Diagrams

GNE2861_Troubleshooting_Workflow cluster_observation Observation cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions / Next Steps A Low efficacy of GNE-2861 in cell-based assays despite high biochemical potency B Poor Cellular Permeability A->B likely C Compound Instability A->C D Active Efflux A->D E Assess Permeability (PAMPA, Caco-2) B->E confirm F Optimize Concentration & Incubation Time B->F mitigate G Check Compound Stability (e.g., HPLC) C->G verify H Perform Bidirectional Caco-2 Assay D->H investigate I Modify compound for better physicochemical properties E->I J Adjust experimental parameters F->J G->J K Use efflux pump inhibitors (e.g., verapamil) in mechanistic studies H->K L Synthesize and test prodrugs I->L

Caption: Troubleshooting workflow for GNE-2861 cellular efficacy issues.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors & Cellular Responses GrowthFactors Growth Factors (e.g., HGF) PAK4 PAK4 GrowthFactors->PAK4 activate Integrins Integrins Integrins->PAK4 activate LIMK1 LIMK1 PAK4->LIMK1 phosphorylates BetaCatenin β-catenin PAK4->BetaCatenin phosphorylates & activates ERK_MAPK ERK/MAPK Pathway PAK4->ERK_MAPK activates PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT activates GNE2861 GNE-2861 GNE2861->PAK4 inhibits Cofilin Cofilin LIMK1->Cofilin phosphorylates (inactivates) CellMigration Cell Migration & Invasion Cofilin->CellMigration regulates actin dynamics CellProliferation Cell Proliferation BetaCatenin->CellProliferation promotes transcription ERK_MAPK->CellProliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Simplified PAK4 signaling pathway and the inhibitory action of GNE-2861.

References

Technical Support Center: GNE-2861 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the group II p21-activated kinase (PAK) inhibitor, GNE-2861, in animal models. The information is compiled from preclinical safety evaluations of related kinase inhibitors to offer proactive strategies for minimizing potential toxicities.

Troubleshooting Guide: Managing Potential In Vivo Toxicities

Researchers should be aware that while specific in vivo toxicity data for GNE-2861 is limited in publicly available literature, class-related and off-target effects of kinase inhibitors can occur. This guide provides strategies to address potential adverse events.

Observed Issue Potential Cause Recommended Action
Gastrointestinal Distress (e.g., diarrhea, weight loss) On-target or off-target inhibition of kinases crucial for GI tract homeostasis.• Monitor animal weight and fecal consistency daily.• Consider dose reduction or a less frequent dosing schedule.• Ensure adequate hydration and nutritional support.• For severe cases, consider co-administration of supportive care agents after consulting with a veterinarian.
Cardiovascular Irregularities (e.g., changes in heart rate, blood pressure) Off-target effects on kinases involved in cardiovascular function. While GNE-2861 is a group II PAK inhibitor, pan-kinase inhibitors have been associated with cardiovascular effects.• Establish baseline cardiovascular parameters before study initiation.• Monitor heart rate and blood pressure, if feasible, particularly during the initial dosing period.• If significant changes are observed, a dose reduction or cessation of treatment may be necessary. Consultation with a veterinary professional is advised.
Lethargy or Reduced Activity General malaise, potential off-target effects, or a symptom of other underlying toxicities.• Perform daily wellness checks.• Rule out other potential causes of distress (e.g., infection, dehydration).• If lethargy persists, consider a dose reduction.
Injection Site Reactions (for parenteral administration) Irritation from the vehicle or the compound itself.• Rotate injection sites.• Observe for signs of inflammation or necrosis.• Consider alternative, well-tolerated vehicles. A common formulation for similar inhibitors is 2% carboxymethyl cellulose (B213188) for intraperitoneal administration.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo toxicities of GNE-2861?

A1: Specific, publicly documented in vivo toxicity studies for GNE-2861 are not extensively available. However, preclinical safety assessments of other PAK inhibitors, particularly those targeting PAK4, have been conducted. For instance, a novel PAK4 inhibitor, HBW-008-A, demonstrated a favorable safety profile with no observed toxicity in a 14-day rat study[1]. Conversely, inhibition of group I PAKs (PAK1/2) has been associated with acute cardiovascular toxicity[2][3]. As GNE-2861 is a group II PAK inhibitor (PAK4, 5, 6), the risk of group I-related toxicities is expected to be lower. General kinase inhibitor-related toxicities, such as gastrointestinal distress, are a theoretical possibility[4][5][6].

Q2: How should I formulate GNE-2861 for animal administration?

A2: The optimal formulation depends on the route of administration. For intraperitoneal injection, a suspension in 2% carboxymethyl cellulose has been used for other PAK inhibitors[7]. It is crucial to ensure the vehicle is sterile and non-toxic. For oral administration, appropriate vehicles should be selected based on the compound's solubility and stability. Always perform a small pilot study to assess the tolerability of the chosen formulation.

Q3: What is a recommended starting dose for in vivo studies?

A3: A safe starting dose should be determined through dose-range finding studies. Begin with a low dose and escalate gradually while closely monitoring for any signs of toxicity. The effective dose will depend on the animal model, tumor type (if applicable), and the desired level of target engagement.

Q4: What are the key signaling pathways affected by GNE-2861 that might contribute to toxicity?

A4: GNE-2861 is an inhibitor of group II PAKs (PAK4, PAK5, and PAK6). PAK4, a primary target, is involved in various cellular processes, including proliferation, migration, and survival. Inhibition of PAK4 can also affect downstream signaling pathways such as the WNT/β-catenin and PI3K/AKT pathways[2][3]. While therapeutic in a cancer context, inhibition of these pathways in normal tissues could potentially lead to adverse effects.

Q5: What experimental workflow should I follow to minimize potential toxicity?

A5: A systematic approach is recommended. This includes establishing baseline health parameters, conducting a dose-escalation study to determine the maximum tolerated dose (MTD), and consistent monitoring throughout the study.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a relevant rodent model (e.g., mice or rats).

  • Group Allocation: Assign animals to several dose groups, including a vehicle control group.

  • Dosing: Administer GNE-2861 at increasing doses to each group.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appetite.

  • Endpoint: The study is typically conducted for 7-14 days. At the endpoint, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy. Histopathological examination of key organs is recommended.

  • MTD Determination: The maximum tolerated dose is the highest dose that does not cause significant toxicity.

Visualizations

GNE_2861_Signaling_Pathway GNE-2861 Signaling Pathway Inhibition GNE_2861 GNE-2861 PAK4 PAK4 GNE_2861->PAK4 Downstream Downstream Effectors (e.g., LIMK1, β-catenin) PAK4->Downstream Cell_Processes Cellular Processes (Proliferation, Migration, Survival) Downstream->Cell_Processes

Caption: GNE-2861 inhibits PAK4, blocking downstream signaling and cellular processes.

Experimental_Workflow Workflow for Minimizing In Vivo Toxicity Start Start: In Vivo Study Planning Dose_Finding Dose-Range Finding Study Start->Dose_Finding MTD Determine Maximum Tolerated Dose (MTD) Dose_Finding->MTD Efficacy_Study Efficacy Study at or below MTD MTD->Efficacy_Study Monitoring Daily Health Monitoring Efficacy_Study->Monitoring Data_Collection Endpoint Data Collection (Blood, Tissues) Monitoring->Data_Collection Analysis Analysis and Interpretation Data_Collection->Analysis

Caption: A systematic workflow for conducting in vivo studies with GNE-2861.

References

Validation & Comparative

A Comparative Guide to PAK Inhibitors: GNE-2861 vs. PF-3758309

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent p21-activated kinase (PAK) inhibitors, GNE-2861 and PF-3758309. We will delve into their mechanisms of action, target selectivity, and reported efficacy, supported by experimental data. This analysis aims to equip researchers with the necessary information to select the appropriate inhibitor for their specific experimental needs.

Introduction to p21-Activated Kinases (PAKs)

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac.[1] They are crucial mediators in a variety of signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2][3] The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Dysregulation of PAK signaling is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4]

GNE-2861: A Selective Group II PAK Inhibitor

GNE-2861 is characterized as a potent and highly selective inhibitor of Group II PAKs (PAK4, PAK5, and PAK6).[5][6] Its exquisite selectivity makes it a valuable tool for dissecting the specific roles of Group II PAKs in cellular processes.

PF-3758309: A Pan-PAK Inhibitor

PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor with activity against multiple PAK isoforms, making it a pan-PAK inhibitor.[7][8][9] It has been shown to inhibit oncogenic signaling and tumor growth in various preclinical models.[10][11][12] However, its clinical development was terminated due to poor pharmacokinetics and adverse events.[7]

Quantitative Data Comparison

The following tables summarize key quantitative data for GNE-2861 and PF-3758309, providing a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency against PAK Isoforms

InhibitorTargetAssay TypeIC50 (nM)Ki (nM)Kd (nM)
GNE-2861 PAK4-7.5[5][13]3.3[6]-
PAK5-36[5][13]--
PAK6-126[5][13]--
PF-3758309 PAK1Cell-free-13.7[10]-
PAK2Cell-free190[14]--
PAK3Cell-free99[14]--
PAK4Cell-free-18.7[8][10][15]2.7[8][10][11][12][15]
PAK5Cell-free-18.1[10]-
PAK6Cell-free-17.1[10]-

Table 2: Cellular Activity

InhibitorCell LineAssayIC50
PF-3758309 HCT116Anchorage-independent growth0.24 nM[10]
HCT116Proliferation (CCK8)39 nM[15]
A549Proliferation (CCK8)463 nM[15]
SH-SY5YProliferation (CCK-8)5.461 µM[16]
IMR-32Proliferation (CCK-8)2.214 µM[16]
Panel of 20 tumor cell linesAnchorage-independent growthAverage of 4.7 nM[10]
Engineered cellsGEF-H1 phosphorylation1.3 nM[10][11][12]

Kinase Selectivity

GNE-2861 is reported to be an exquisitely selective Group II PAK inhibitor. In a panel of 222 kinases, no significant inhibition of other kinases was observed at a concentration of 100 nM.[6]

PF-3758309 , in contrast, is a pan-PAK inhibitor and has been shown to inhibit other kinases. In a broad panel screen, 13 out of 146 kinases were inhibited with IC50 values between 1 nM and 60 nM.[14] A recent study also suggested that PF-3758309 can inhibit NAMPT (Nicotinamide phosphoribosyltransferase).[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PAK signaling pathway and a general workflow for evaluating kinase inhibitors.

PAK_Signaling_Pathway RTK RTK / Integrins Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Rac_Cdc42 Rac / Cdc42 PI3K->Rac_Cdc42 PAK PAK Rac_Cdc42->PAK MEK_ERK MEK/ERK Pathway PAK->MEK_ERK NFkB NF-κB Pathway PAK->NFkB Apoptosis Apoptosis Regulation (e.g., BAD) PAK->Apoptosis Cytoskeleton Cytoskeletal Dynamics (e.g., LIMK) PAK->Cytoskeleton Proliferation Cell Proliferation MEK_ERK->Proliferation Survival Cell Survival NFkB->Survival Apoptosis->Survival Metastasis Invasion & Metastasis Cytoskeleton->Metastasis

Caption: Simplified overview of the p21-activated kinase (PAK) signaling pathway.

Kinase_Inhibitor_Workflow Inhibitor Kinase Inhibitor (e.g., GNE-2861, PF-3758309) Biochemical Biochemical Assays Inhibitor->Biochemical Cellular Cell-Based Assays Inhibitor->Cellular InVivo In Vivo Models Inhibitor->InVivo Potency Determine IC50 / Ki / Kd Biochemical->Potency Selectivity Kinase Panel Screening Biochemical->Selectivity TargetEngagement Target Engagement (e.g., Western Blot for p-Substrate) Cellular->TargetEngagement Phenotypic Phenotypic Assays (Proliferation, Apoptosis, Migration) Cellular->Phenotypic Efficacy Tumor Growth Inhibition InVivo->Efficacy

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed, step-by-step protocols for proprietary compounds are often not fully disclosed in publications. However, based on the literature, the following methodologies are commonly employed for the evaluation of PAK inhibitors.

Biochemical Kinase Assay (General Protocol)

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 or Ki of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant PAK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Peptide or protein substrate specific for the kinase

  • Test inhibitor (GNE-2861 or PF-3758309) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near the Km for the enzyme.

  • Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP generated). This is often done by adding a detection reagent that produces a luminescent or fluorescent signal.

  • The signal is measured using a microplate reader.

  • Data is normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of substrate phosphorylation.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Gel electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the inhibitor for a specified period.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).

  • Block the membrane and probe with a primary antibody against the phosphorylated substrate.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the IC50 of an inhibitor for cell growth inhibition.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test inhibitor

  • Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells at a low density in a 96-well plate and allow them to attach.

  • Treat the cells with a range of inhibitor concentrations.

  • Incubate for a period that allows for several cell doublings (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures metabolic activity, which correlates with the number of viable cells.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve.

Conclusion

GNE-2861 and PF-3758309 are both valuable research tools for investigating the roles of PAKs in health and disease.

  • GNE-2861 is the inhibitor of choice when studying the specific functions of Group II PAKs (PAK4, PAK5, and PAK6) due to its high selectivity. Its use can help to avoid confounding effects from the inhibition of Group I PAKs.

  • PF-3758309 is a potent pan-PAK inhibitor suitable for studies where the goal is to inhibit the overall PAK signaling pathway. However, researchers must be mindful of its off-target effects, including potential inhibition of other kinases and NAMPT.

The selection between these two inhibitors should be guided by the specific research question and the desired level of target selectivity. For any cellular experiment, it is crucial to confirm target engagement by monitoring the phosphorylation of a downstream substrate to validate the inhibitor's on-target effect at the concentrations used.

References

A Comparative Guide to GNE-2861 and KPT-9274 in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical cancer therapeutics, small molecule inhibitors targeting key signaling pathways have shown significant promise. Among these, inhibitors of p21-activated kinase 4 (PAK4) have garnered considerable attention due to the oncogenic role of this kinase in various malignancies. This guide provides a detailed comparison of two notable PAK4 inhibitors, GNE-2861 and KPT-9274, for researchers, scientists, and drug development professionals.

Executive Summary

Both GNE-2861 and KPT-9274 are potent inhibitors of PAK4, a serine/threonine kinase implicated in cell proliferation, survival, and migration. The key distinction lies in their target specificity. KPT-9274 is a first-in-class dual inhibitor, targeting both PAK4 and nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1] In contrast, GNE-2861 is a selective inhibitor of group II PAKs, which include PAK4, PAK5, and PAK6. Recent findings, however, suggest that GNE-2861 also exhibits inhibitory activity against NAMPT. This guide will delve into their mechanisms of action, present available preclinical data in various cancer models, and provide detailed experimental protocols.

Mechanism of Action

KPT-9274: As a dual inhibitor, KPT-9274 exerts its anti-tumor effects through two distinct but synergistic mechanisms. By inhibiting PAK4, it disrupts downstream signaling pathways crucial for cancer cell growth and survival, including the Wnt/β-catenin and mTORC2 pathways.[2][3] Inhibition of NAMPT leads to the depletion of intracellular NAD+, a vital coenzyme for cellular metabolism and DNA repair, ultimately causing energy depletion and cell death.[1] This dual action makes KPT-9274 particularly effective in tumors reliant on both PAK4 signaling and the NAMPT-mediated NAD+ salvage pathway.

GNE-2861: GNE-2861 functions as a selective inhibitor of group II PAKs (PAK4, PAK5, and PAK6).[4] Its primary mechanism involves the direct inhibition of PAK4 kinase activity, thereby modulating downstream signaling cascades. Notably, in breast cancer models, GNE-2861 has been shown to perturb estrogen receptor alpha (ERα) signaling, a key driver of hormone-dependent tumors.[5] Evidence also suggests that GNE-2861 can inhibit NAMPT, adding another layer to its anti-cancer activity.[6]

Signaling Pathways

The signaling cascades affected by GNE-2861 and KPT-9274 are intricate and central to cancer progression. Below are Graphviz diagrams illustrating the key pathways modulated by each inhibitor.

GNE_2861_Pathway GNE-2861 Signaling Pathway GNE_2861 GNE-2861 PAK4 PAK4 GNE_2861->PAK4 Inhibits NAMPT NAMPT GNE_2861->NAMPT Inhibits ER_alpha ERα PAK4->ER_alpha Stabilizes & Phosphorylates ER_alpha_Signaling ERα Signaling (Tamoxifen Resistance) ER_alpha->ER_alpha_Signaling NAD NAD+ Depletion NAMPT->NAD

Caption: GNE-2861 inhibits PAK4 and NAMPT, impacting ERα signaling.

KPT_9274_Pathway KPT-9274 Signaling Pathway KPT_9274 KPT-9274 PAK4 PAK4 KPT_9274->PAK4 Inhibits NAMPT NAMPT KPT_9274->NAMPT Inhibits beta_catenin β-catenin PAK4->beta_catenin Inhibits Nuclear Translocation mTORC2 mTORC2 PAK4->mTORC2 Inhibits NAD NAD+ Depletion NAMPT->NAD AKT AKT mTORC2->AKT Phosphorylates (Ser473) S6 S6 Ribosomal Protein mTORC2->S6 Phosphorylates Mitochondria Mitochondrial Dysfunction NAD->Mitochondria Supports Function Apoptosis Apoptosis Mitochondria->Apoptosis Regulates

Caption: KPT-9274 dually inhibits PAK4 and NAMPT, affecting multiple pathways.

Performance in Cancer Models: Quantitative Data

The following tables summarize the available quantitative data for GNE-2861 and KPT-9274 in various cancer models.

Table 1: In Vitro Efficacy (IC50 Values)

CompoundCancer TypeCell LineIC50 (nM)Reference
GNE-2861 -PAK4 (biochemical)7.5[4]
-PAK5 (biochemical)126[4]
-PAK6 (biochemical)36[4]
KPT-9274 Ovarian CancerA278025-83[7]
Ovarian Cancer1A9CP8025-83[7]
Ovarian CancerCP8025-83[7]
Ovarian CancerIGROV125-83[7]
Ovarian CancerOVCAR825-83[7]
Endometrial CancerACI-9825-83[7]
Breast CancerT47D25-83[7]
-NAMPT (cell-free)~120[2]

Table 2: In Vivo Efficacy (Xenograft Models)

CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth InhibitionReference
GNE-2861 Breast CancerMCF-7/LCC2Not specified in abstractSensitized to tamoxifen (B1202)[5]
KPT-9274 Renal Cell Carcinoma786-O100 mg/kg or 200 mg/kg, twice daily (oral gavage)Dose-dependent inhibition[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of GNE-2861 and KPT-9274.

Cell Viability Assays
  • General Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., KPT-9274) for a specified period (e.g., 72 hours). Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is measured, and IC50 values are calculated by plotting cell viability against the compound concentration.[8]

Xenograft Models
  • Renal Cell Carcinoma Xenograft Model (KPT-9274):

    • Cell Implantation: 500,000 786-O human renal cell carcinoma cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[9]

    • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size.

    • Drug Administration: Mice are treated with KPT-9274 via oral gavage at doses of 100 mg/kg or 200 mg/kg, administered twice daily. A vehicle control group is also included.[8][9]

    • Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be used for further analysis, such as immunoblotting for target proteins.[8][9]

Xenograft_Workflow Xenograft Model Experimental Workflow cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Analysis Cell_Culture Cancer Cell Culture Cell_Implantation Subcutaneous Implantation Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Treatment Drug Administration (e.g., Oral Gavage) Tumor_Growth->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision Monitoring->Endpoint Analysis Immunoblotting, Histology, etc. Endpoint->Analysis

Caption: A generalized workflow for conducting in vivo xenograft studies.

Discussion and Future Directions

KPT-9274 has demonstrated robust preclinical activity across a range of cancer models, attributable to its unique dual-targeting mechanism. The available in vivo data for KPT-9274 in renal cell carcinoma provides a strong rationale for its clinical development, although its Phase I trial was ultimately terminated.[10]

GNE-2861, while also a potent PAK4 inhibitor with demonstrated NAMPT activity, has less publicly available in vivo efficacy data, making a direct comparison of its anti-tumor activity with KPT-9274 challenging. The finding that it can restore tamoxifen sensitivity in breast cancer highlights its potential in overcoming drug resistance.[5]

Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy and safety of GNE-2861 and KPT-9274 in various cancer models. Further elucidation of the downstream signaling consequences of NAMPT inhibition by GNE-2861 is also warranted. For both compounds, the identification of predictive biomarkers will be crucial for patient stratification in future clinical trials. The synergistic potential of these inhibitors with other targeted therapies or immunotherapies also represents a promising avenue for investigation.

References

A Comparative Guide to GNE-2861 and Other PAK4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of GNE-2861 and other prominent p21-activated kinase 4 (PAK4) inhibitors, tailored for researchers, scientists, and drug development professionals. The content is based on experimental data to facilitate an objective evaluation of their performance and potential applications in cancer research and therapy.

Introduction to PAK4 Inhibition

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Overexpression and hyperactivity of PAK4 have been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[2][3] This has led to the development of several small molecule inhibitors aimed at attenuating its oncogenic signaling. This guide focuses on GNE-2861, a potent and selective group II PAK inhibitor, and compares its activity with other notable PAK4 inhibitors.

Quantitative Comparison of PAK4 Inhibitors

The following tables summarize the in vitro potency and selectivity of GNE-2861 against other well-characterized PAK4 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key metrics for evaluating enzyme inhibition.[4]

Table 1: In Vitro Potency of PAK Inhibitors (IC50 in nM)

InhibitorPAK4PAK5PAK6PAK1PAK2PAK3Reference(s)
GNE-2861 7.5126365,420970>10,000[5]
PF-3758309 ----19099
SPA7012 770-->100,000 (16% inhib.)>100,000 (36% inhib.)-[6]

Note: A lower IC50 value indicates higher potency.

Table 2: Inhibition Constant (Ki) of PAK Inhibitors (in nM)

InhibitorPAK4PAK1Reference(s)
GNE-2861 3.32,900[7]
PF-3758309 18.713.7

Note: A lower Ki value indicates a higher binding affinity to the target.

Signaling Pathways

PAK4 is a key node in multiple signaling pathways that regulate cancer cell proliferation, survival, and metastasis.[1][3] Understanding these pathways is critical for elucidating the mechanism of action of PAK4 inhibitors.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling & Cellular Effects cluster_proliferation Proliferation & Survival cluster_migration Migration & Invasion Cdc42 Cdc42/Rac PAK4 PAK4 Cdc42->PAK4 Activation GrowthFactors Growth Factors (e.g., HGF) Receptors Receptor Tyrosine Kinases (e.g., c-Met) GrowthFactors->Receptors Receptors->Cdc42 BetaCatenin β-catenin PAK4->BetaCatenin BAD BAD (inactivated) PAK4->BAD LIMK1 LIMK1 PAK4->LIMK1 CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 CellCycle Cell Cycle Progression CyclinD1->CellCycle Apoptosis Apoptosis BAD->Apoptosis Cofilin Cofilin (inactivated) LIMK1->Cofilin Actin Actin Cytoskeleton Remodeling Cofilin->Actin Metastasis Metastasis Actin->Metastasis GNE2861 GNE-2861 & other inhibitors GNE2861->PAK4 Inhibition

Figure 1: Simplified PAK4 Signaling Pathway. This diagram illustrates the activation of PAK4 by upstream signals and its subsequent influence on downstream pathways controlling cell proliferation, survival, and migration. PAK4 inhibitors like GNE-2861 block these oncogenic signals.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays used to characterize PAK4 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant PAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test inhibitors (e.g., GNE-2861) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for control).

  • Add 2 µL of a solution containing the PAK4 enzyme in kinase buffer.

  • Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.[8]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor Prepare Inhibitor Dilutions Plate Add Inhibitor, Enzyme, and Substrate/ATP to Plate Inhibitor->Plate Enzyme Prepare Enzyme Solution Enzyme->Plate Substrate Prepare Substrate/ATP Solution Substrate->Plate Incubate1 Incubate for 60 min at Room Temperature Plate->Incubate1 AddADPGlo Add ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate for 40 min AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate for 30 min AddDetection->Incubate3 Read Measure Luminescence Incubate3->Read IC50 Determination IC50 Determination Read->IC50 Determination

Figure 2: Workflow for an In Vitro Kinase Assay. This diagram outlines the key steps involved in determining the potency of a kinase inhibitor using the ADP-Glo™ assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

Conclusion

GNE-2861 emerges as a highly potent and selective inhibitor of group II PAKs, with a particularly strong activity against PAK4.[5] Its selectivity profile suggests a lower potential for off-target effects compared to pan-PAK inhibitors like PF-3758309. The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other novel PAK4 inhibitors. The choice of an appropriate inhibitor will ultimately depend on the specific research question, the cellular context, and the desired selectivity profile. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds is crucial for their translation into clinical applications.

References

GNE-2861: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

GNE-2861 is a potent and highly selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs).[1][2] This guide provides a detailed comparison of GNE-2861's selectivity against other kinases, supported by experimental data and methodologies, to assist researchers in evaluating its potential for their studies.

Quantitative Kinase Inhibition Profile

GNE-2861 demonstrates remarkable selectivity for Group II PAKs (PAK4, PAK5, and PAK6) over Group I PAKs (PAK1, PAK2, and PAK3) and a broad panel of other kinases.[1][3] The inhibitor's potency is highest for PAK4, with a biochemical IC50 value of 7.5 nM and a Ki of 3.3 nM.[2][4] Its selectivity is highlighted by the significantly higher concentrations required to inhibit Group I PAKs.[1][3]

The table below summarizes the inhibitory activity of GNE-2861 against a selection of kinases.

Kinase TargetKinase GroupIC50 / Ki
PAK4 Group II PAK IC50: 7.5 nM [1][3][4] Ki: 3.3 nM [2]
PAK6 Group II PAK IC50: 36 nM [1][3][4]
PAK5 Group II PAK IC50: 126 nM [1][3][4]
PAK2Group I PAKIC50: 0.97 µM[1][3]
PAK1Group I PAKIC50: 5.42 µM[1][3]
PAK3Group I PAKIC50: >10 µM[1][3]
Other KinasesVariousNo significant inhibition observed at 100 nM across a panel of 222 kinases.[2]

GNE-2861's high selectivity is a key attribute, making it a valuable tool for specifically probing the function of Group II PAKs. In a broad kinase panel screen of 222 kinases, no significant off-target inhibition was detected at a concentration of 100 nM.[2]

Experimental Protocols

The kinase selectivity of GNE-2861 was determined using biochemical assays that measure the phosphorylation of a substrate by the target kinase.

Biochemical Kinase Assay (FRET-based)

A common method to determine kinase activity and inhibition is a Förster Resonance Energy Transfer (FRET)-based assay. The general workflow for such an assay is as follows:

  • Reagents and Preparation :

    • Recombinant human kinase enzyme (e.g., PAK4).

    • FRET peptide substrate specific for the kinase.

    • GNE-2861 serially diluted to various concentrations.

    • ATP solution at a concentration close to the Kₘ for the specific kinase.

    • Assay buffer.

  • Assay Procedure :

    • The kinase enzyme is pre-incubated with the inhibitor (GNE-2861) at various concentrations in the assay buffer.

    • The kinase reaction is initiated by adding the FRET peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is then stopped, typically by adding a chelating agent like EDTA.

  • Data Acquisition and Analysis :

    • The degree of substrate phosphorylation is measured by detecting the FRET signal using a suitable plate reader.

    • The raw data is converted to percent inhibition relative to a control reaction with no inhibitor.

    • IC50 values are calculated by fitting the percent inhibition data to a dose-response curve.

The Ki value for PAK4 was determined using a similar activity assay that measures the phosphorylation of a FRET peptide substrate.[2]

Signaling Pathway and Mechanism of Action

GNE-2861 primarily exerts its effects by inhibiting the kinase activity of Group II PAKs, with the highest potency against PAK4. PAK4 is a key signaling node involved in various cellular processes, including cell proliferation, migration, and survival. In the context of breast cancer, PAK4 has been shown to play a crucial role in tamoxifen (B1202) resistance through a positive feedback loop with Estrogen Receptor alpha (ERα).[5] PAK4 can phosphorylate ERα at serine 305, which enhances ERα's transcriptional activity and protein stability.[5] By inhibiting PAK4, GNE-2861 can disrupt this feedback loop, thereby sensitizing resistant breast cancer cells to tamoxifen.[5]

GNE_2861_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa ERα PAK4_gene PAK4 Gene ERa->PAK4_gene Promotes Expression ERa_target_genes ERα Target Genes ERa->ERa_target_genes Activates Transcription PAK4_protein PAK4 Protein PAK4_gene->PAK4_protein Transcription & Translation PAK4_protein->ERa Phosphorylates (Ser305) Stabilizes & Activates GNE2861 GNE-2861 GNE2861->PAK4_protein Inhibits Tamoxifen Tamoxifen Tamoxifen->ERa Inhibits

Caption: GNE-2861 inhibits PAK4, disrupting the ERα-PAK4 positive feedback loop in cancer cells.

References

GNE-2861 in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the group II p21-activated kinase (PAK) inhibitor, GNE-2861, in combination with other therapeutic agents. This document summarizes available preclinical data, details experimental methodologies, and visualizes key signaling pathways and workflows.

GNE-2861 is a selective inhibitor of group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6.[1] Its primary mechanism of action involves the perturbation of critical signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy. The most well-documented efficacy of GNE-2861 in combination therapy is in overcoming tamoxifen (B1202) resistance in estrogen receptor-positive (ER+) breast cancer.[1] Preclinical evidence also suggests a broader potential for PAK4 inhibitors in combination with immunotherapy and other targeted agents, offering a promising avenue for future cancer treatment strategies.

GNE-2861 and Tamoxifen in ER+ Breast Cancer

A significant body of research has focused on the synergistic effect of GNE-2861 and tamoxifen in overcoming acquired resistance in ER+ breast cancer. Mechanistically, PAK4 has been shown to stabilize and activate the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1] Overexpression of PAK4 is associated with tamoxifen resistance. GNE-2861, by inhibiting PAK4, restores sensitivity to tamoxifen in resistant breast cancer cell lines.[1]

Quantitative Data: GNE-2861 and Tamoxifen Combination
Cell LineTreatmentIC50 of Tamoxifen (μM)Fold Sensitization with GNE-2861Reference
MCF-7 (Tamoxifen-sensitive)Tamoxifen alone~7-[1]
MCF-7 (Tamoxifen-sensitive)Tamoxifen + GNE-2861 (50 μM)<7Enhanced sensitivity[1]
MCF-7/LCC2 (Tamoxifen-resistant)Tamoxifen alone~14-[1]
MCF-7/LCC2 (Tamoxifen-resistant)Tamoxifen + GNE-2861 (50 μM)~7~2-fold[1]

Broader Potential of PAK4 Inhibition in Combination Therapy

While direct evidence for GNE-2861 in combination with other agents is limited, studies on other PAK4 inhibitors, such as KPT-9274, provide a strong rationale for exploring GNE-2861 in similar combinations.

PAK4 Inhibitors and Immunotherapy

Preclinical studies have demonstrated that PAK4 inhibition can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[2] High PAK4 expression has been correlated with an immune-excluded tumor microenvironment, characterized by low infiltration of T cells.[3] Inhibition of PAK4 can remodel the tumor microenvironment, leading to increased T-cell infiltration and improved anti-tumor immune responses.[2]

PAK4 Inhibitors and Chemotherapy

In preclinical models of pancreatic cancer, the PAK4 inhibitor KPT-9274 has shown synergistic effects when combined with gemcitabine.[4] This suggests that targeting the PAK4 pathway may sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.

PAK4 Inhibitors and Other Targeted Therapies

The PI3K/AKT/mTOR and RAS/MEK/ERK pathways are frequently dysregulated in cancer and are known to crosstalk with PAK4 signaling.[3] This provides a strong rationale for combining GNE-2861 with inhibitors of these pathways, such as PI3K inhibitors or MEK inhibitors, to achieve a more potent anti-tumor effect. Furthermore, given the role of PAKs in cell cycle progression, combination with CDK4/6 inhibitors presents another logical therapeutic strategy.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

GNE_2861_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAC_CDC42 RAC/CDC42 RTK->RAC_CDC42 PI3K PI3K RAS->PI3K MEK MEK RAS->MEK PAK4 PAK4 RAC_CDC42->PAK4 AKT AKT PAK4->AKT PAK4->MEK ER_alpha ERα PAK4->ER_alpha PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription ERK ERK MEK->ERK ERK->Transcription ER_alpha_nucleus ERα ER_alpha->ER_alpha_nucleus GNE_2861 GNE-2861 GNE_2861->PAK4 ER_alpha_nucleus->Transcription

Caption: GNE-2861 inhibits PAK4, impacting downstream signaling pathways.

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture (e.g., MCF-7) treatment Treat with GNE-2861, Combination Drug, or Vehicle start->treatment incubation Incubate for Specified Duration treatment->incubation proliferation Cell Proliferation Assay (e.g., MTT, WST-1) incubation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western_blot Western Blot Analysis (e.g., p-AKT, p-ERK) incubation->western_blot data_analysis Data Analysis and Comparison proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro combination studies with GNE-2861.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining cell viability and proliferation in response to GNE-2861 and a combination drug.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of GNE-2861, the combination drug, and the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination index (CI) values can be calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

This protocol is for assessing the effect of GNE-2861 combinations on protein expression and signaling pathway activation.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, PAK4) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by GNE-2861 combination treatment.

  • Cell Treatment and Harvesting: Treat cells as described for the proliferation assay. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

GNE-2861 demonstrates clear synergistic efficacy with tamoxifen in preclinical models of ER+ breast cancer, providing a strong rationale for its clinical development in this setting. The broader potential of GNE-2861 in combination with immunotherapy, chemotherapy, and other targeted agents is supported by studies on other PAK4 inhibitors. Further preclinical studies are warranted to directly evaluate the efficacy of GNE-2861 in these combinations and to identify predictive biomarkers for patient selection. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

GNE-2861 and PAK4: A Comparative Guide to a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the p21-activated kinase 4 (PAK4) inhibitor, GNE-2861, with other notable PAK inhibitors. We delve into the specifics of its cocrystal structure, binding affinity, and selectivity, supported by experimental data and protocols for researchers in drug discovery and cancer biology.

Structural Insights from the GNE-2861/PAK4 Cocrystal Structure

The cocrystal structure of GNE-2861 in complex with the kinase domain of PAK4 (PDB ID: 4O0V) reveals it to be a type I 1/2 inhibitor, binding to the ATP-binding cleft in the active (DFG-in) conformation of the kinase.[1] The binding mechanism showcases several key interactions that contribute to its potency and selectivity:

  • Hinge Binding: The 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core of GNE-2861 forms critical hydrogen bonds with the backbone of Leu398 in the hinge region of PAK4, a common anchoring point for ATP-competitive inhibitors.[1]

  • Hydrophobic and Ribose Pocket Occupancy: The inhibitor extends into a hydrophobic pocket, which increases its binding affinity.[1] Furthermore, the scaffold is positioned to occupy the ribose pocket of the ATP binding site.[1]

  • Selectivity through Back Pocket Interaction: A distinguishing feature of GNE-2861 is its propargyl alcohol substituent. This group extends into a lipophilic back pocket near the gatekeeper residue (Met395). This interaction is crucial for its selectivity, as many other kinases possess a larger gatekeeper residue that would sterically clash with this moiety.[1][2] This unique flexibility in the PAK4 back pocket is a key determinant for the high selectivity of GNE-2861 for group II PAKs over group I.[3]

Performance Comparison of PAK4 Inhibitors

GNE-2861 demonstrates high potency for PAK4 and selectivity for group II PAKs (PAK4, PAK5, PAK6) over group I (PAK1, PAK2, PAK3). Its performance is compared below with PF-3758309, a potent pan-PAK inhibitor, and KPT-9274, a novel dual-specific, allosteric inhibitor.

InhibitorTypeTarget(s)PAK4 IC50 / KᵢSelectivity Profile
GNE-2861 ATP-Competitive (Type I 1/2)Group II PAKs7.5 nM (IC₅₀) / 3.3 nM (Kᵢ)[3][4]Highly selective for Group II PAKs. >870-fold more selective for PAK4 than PAK1. IC₅₀s: PAK1 = 5.42 µM, PAK5 = 36 nM, PAK6 = 126 nM.[3][5]
PF-3758309 ATP-Competitive (Type I)Pan-PAK1.3 nM (Cellular IC₅₀) / 18.7 nM (Kᵢ)[6][7]Pan-PAK inhibitor with high potency against both Group I and II PAKs. Kᵢ for PAK1 is 13.7 nM.[8][9]
KPT-9274 (Padnarsertib) AllostericPAK4 / NAMPT~50 nM (Cellular degradation IC₅₀)[10]Dual inhibitor. Does not inhibit PAK4 kinase activity directly in cell-free assays but reduces total PAK4 protein levels in cells. Also inhibits NAMPT with an IC₅₀ of ~120 nM.[10][11]

Signaling Pathways and Experimental Workflows

To understand the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the PAK4 signaling pathway and a typical workflow for a kinase inhibition assay.

PAK4 Signaling Pathway

P21-activated kinase 4 (PAK4) is a key downstream effector of the Rho GTPase, Cdc42. It plays a significant role in various oncogenic signaling pathways, influencing cytoskeletal dynamics, cell proliferation, survival, and migration. Its inhibition can disrupt these critical cancer-promoting processes.[9]

PAK4_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors / Extracellular Signals Rho_GTPases Cdc42 / Rac Growth_Factors->Rho_GTPases Activate PAK4 PAK4 Rho_GTPases->PAK4 Bind & Activate Cytoskeleton Cytoskeletal Remodeling (e.g., LIMK1/Cofilin) PAK4->Cytoskeleton Phosphorylates Gene_Transcription Gene Transcription (e.g., Wnt/β-catenin, ERα) PAK4->Gene_Transcription Phosphorylates Cell_Survival Cell Survival & Proliferation (e.g., MAPK, AKT) PAK4->Cell_Survival Activates GNE_2861 GNE-2861 GNE_2861->PAK4 Inhibits

Caption: Simplified PAK4 signaling cascade and point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

The inhibitory activity of compounds like GNE-2861 is quantified using in vitro kinase assays. These assays measure the phosphorylation of a specific substrate by PAK4 in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Reagents: - Kinase Buffer - PAK4 Enzyme - Peptide Substrate - ATP Mix Combine: - PAK4 Enzyme - Inhibitor - Substrate + ATP Reagents->Mix Inhibitor Prepare Inhibitor Dilutions: Serial dilution of GNE-2861 Inhibitor->Mix Incubate Incubate at RT (e.g., 30-60 min) Mix->Incubate Stop Stop Reaction (e.g., add EDTA) Incubate->Stop Detect Detect Signal (Luminescence, Fluorescence, or Radioactivity) Stop->Detect Analyze Analyze Data: Calculate IC₅₀ value Detect->Analyze

Caption: General workflow for a PAK4 in vitro kinase inhibition assay.

Experimental Protocols

Below are generalized protocols for common in vitro kinase assays used to determine inhibitor potency.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation :

    • Prepare 1x Kinase Assay Buffer from a 5x stock.

    • Prepare a master mix containing 5x Kinase Assay Buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., PAKtide).

    • Prepare serial dilutions of the test inhibitor (e.g., GNE-2861) at 10-fold the desired final concentration. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction :

    • Add 2.5 µl of the diluted test inhibitor or vehicle (for controls) to the wells of a microplate.

    • Add 12.5 µl of the master mix to all wells.

    • Initiate the reaction by adding 10 µl of diluted PAK4 enzyme (e.g., 1 ng/µl) to all wells except the "blank" control.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection :

    • Terminate the kinase reaction and deplete remaining ATP by adding 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes.

    • Convert the ADP produced to ATP by adding 50 µl of Kinase Detection Reagent.

    • Incubate at room temperature for another 45 minutes.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP generated and thus the kinase activity.

  • Data Analysis :

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a phosphorylation-specific antibody to the product of the kinase reaction.

  • Reagent Preparation :

    • Determine the optimal ATP concentration (typically at the Kₘ,app) and PAK4 enzyme concentration (EC₈₀ value) through initial optimization experiments as described by the manufacturer.[6]

    • Prepare a 4x stock of the test inhibitor in 4% DMSO.

    • Prepare a 4x stock of PAK4 enzyme in kinase buffer.

    • Prepare a 2x stock of the fluorescently labeled substrate and ATP in kinase buffer.

  • Kinase Reaction :

    • Add 2.5 µl of the 4x inhibitor solution to the assay wells.

    • Add 2.5 µl of the 4x kinase solution.

    • Initiate the reaction by adding 5 µl of the 2x substrate/ATP solution.

    • Incubate at room temperature for 1 hour, protecting the plate from light.

  • Signal Detection :

    • Stop the reaction by adding 10 µl of a TR-FRET dilution buffer containing EDTA and a terbium-labeled phospho-specific antibody.

    • Mix and incubate at room temperature for at least 30 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis :

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

References

Step 1: Delving into PAK4's Function and Signaling Network

Author: BenchChem Technical Support Team. Date: December 2025

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes. It is a member of the p21-activated kinase (PAK) family, which are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac. PAK4 is involved in regulating cytoskeleton remodeling, cell motility, proliferation, survival, and gene expression. Its dysregulation is frequently associated with the development and progression of various cancers, making it a significant therapeutic target.

PAK4 Signaling Pathways:

PAK4 is a central node in several major signaling pathways that are often implicated in cancer. These include:

  • Wnt/β-catenin Pathway: PAK4 can phosphorylate and stabilize β-catenin, a key component of the Wnt signaling pathway. This leads to the transcription of target genes involved in cell proliferation and survival.

  • PI3K/AKT Pathway: PAK4 can activate the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival. This activation can occur through both kinase-dependent and -independent mechanisms.

  • LIMK1/Cofilin Pathway: Activated PAK4 phosphorylates and activates LIM kinase 1 (LIMK1). LIMK1 then phosphorylates and inactivates cofilin, a protein that promotes the disassembly of actin filaments. This leads to the stabilization of the actin cytoskeleton, which is important for cell migration and invasion.

  • Ras/MEK/ERK Pathway: PAK4 can be activated by Ras and can, in turn, influence the downstream MEK/ERK signaling cascade, which is a critical regulator of cell proliferation and differentiation.

  • NF-κB Pathway: PAK4 is involved in the TNF-α-induced and NF-κB-mediated survival pathways. It can enhance the nuclear accumulation and transcriptional activity of NF-κB, thereby promoting cell survival.

  • HGF/c-Met Pathway: Hepatocyte growth factor (HGF) and its receptor c-Met are associated with cancer cell motility and invasion. PAK4 is recruited to and activated by c-Met, and in response, it phosphorylates downstream targets like LIMK1.

  • CREB Pathway: The transcription factor CREB (cAMP response element-binding protein) has been identified as a novel effector of PAK4. The PAK4-CREB axis has implications in various cellular processes and diseases.

Downstream Effectors of PAK4:

PAK4 exerts its effects by phosphorylating a wide range of downstream substrates. Some of the key effectors include:

  • LIMK1: As mentioned above, this is a key substrate for regulating the actin cytoskeleton.

  • Integrin β5: Phosphorylation of integrin β5 by PAK4 can influence cell adhesion and migration.

  • β-catenin: Phosphorylation at Ser675 by PAK4 stabilizes β-catenin.

  • Smad2: PAK4 can phosphorylate Smad2, a key component of the TGF-β signaling pathway.

  • GEF-H1: PAK4 can phosphorylate and regulate the activity of this guanine (B1146940) nucleotide exchange factor for RhoA.

  • Paxillin: A focal adhesion-associated protein that can be phosphorylated by PAK4.

  • SCG10: A neuronal protein involved in microtubule dynamics.

Role of PAK4 in Cancer:

Overexpression and/or hyperactivation of PAK4 have been observed in a multitude of human cancers, including breast, prostate, lung, ovarian, and pancreatic cancers. High levels of PAK4 are often associated with poor prognosis, metastasis, and chemoresistance. Its role in promoting cancer progression is multifaceted, involving the stimulation of cell proliferation, survival, invasion, metastasis, angiogenesis, and suppression of anti-tumor immune responses. This central role in cancer biology has made PAK4 an attractive target for the development of novel anti-cancer therapies.

Below is a diagram illustrating the central role of PAK4 in various signaling pathways.

Caption: Overview of PAK4 signaling pathways and their cellular outcomes.

Now that I have a foundational understanding of PAK4's function and signaling, I will proceed to the next steps of the plan, which involve researching the specifics of knockdown techniques and the inhibitor GNE-2861. I will then look for comparative studies to populate the comparison guide. Subsequent steps will involve structuring the data, detailing protocols, and creating the required visualizations. The initial search has provided a strong basis for the subsequent investigation into the comparative effects of knockdown versus small molecule inhibition of PAK4. The plan remains sound. I have already gathered substantial information on PAK4's function and signaling pathways in the previous step. The existing search results have provided a comprehensive overview of its role in various cellular processes and its implication in cancer. Therefore, I do not need to execute a new search for this specific sub-step. I will now proceed to the next step of the original plan, which is to research "knockdown" techniques and the specific inhibitor GNE-2861. This will allow me to build upon the foundational knowledge of PAK4 and move towards the core comparison required by the user.

Proceeding to the next step of the original plan.The user wants a detailed comparison between knocking down PAK4 and inhibiting it with GNE-2861. I have already performed an initial search on PAK4's function and signaling pathways. Now, I need to gather specific information on GNE-2861 and knockdown techniques, and ideally, find studies that directly compare the two.

Based on the initial search, I have a good understanding of PAK4's role. I will now focus on finding experimental data and protocols related to both inhibition methods. My next step will be to search for information specifically on GNE-2861 and for studies that use knockdown (like siRNA or shRNA) to target PAK4. I will also look for any papers that might have used both techniques, as these would be the most valuable for a direct comparison.

After gathering this information, I will proceed to organize it into tables, detail the experimental protocols, and create the requested Graphviz diagrams. The final output will be a comprehensive guide comparing the two methods for an audience of researchers.

Updated plan:

  • Search for information on GNE-2861, focusing on its mechanism of action, specificity, and any published data on its effects on PAK4 and downstream signaling.

  • Search for studies that have used knockdown techniques (siRNA, shRNA) to inhibit PAK4, collecting data on the efficiency of knockdown and the resulting cellular phenotypes.

  • Organize the collected quantitative data into structured tables for a clear comparison of the two methods.

  • Detail the experimental protocols for key experiments cited in the gathered literature.

  • Create Graphviz diagrams for the PAK4 signaling pathway, the experimental workflow for comparing knockdown and GNE-2861, and the logical relationship of the comparison.

  • Synthesize all the gathered information, tables, and diagrams into a comprehensive comparison guide.### A Comparative Guide: PAK4 Inhibition via Knockdown vs. GNE-2861

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methods for inhibiting the p21-activated kinase 4 (PAK4): genetic knockdown (using siRNA/shRNA) and pharmacological inhibition with the small molecule GNE-2861. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and interpreting results in the context of cancer research and drug development.

Introduction to PAK4 and its Inhibition

PAK4 is a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1] Its overexpression and hyperactivity are strongly implicated in the progression and poor prognosis of various cancers.[2][3] Consequently, inhibiting PAK4 function is a promising therapeutic strategy. This can be achieved by either reducing the total amount of PAK4 protein through genetic knockdown or by directly inhibiting its kinase activity with a small molecule inhibitor like GNE-2861.

Mechanism of Action

PAK4 Knockdown: This method utilizes RNA interference (RNAi), typically through small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), to target and degrade PAK4 mRNA. This leads to a significant reduction in the total cellular pool of PAK4 protein, affecting both its kinase and non-kinase (scaffolding) functions.[3]

GNE-2861 Inhibition: GNE-2861 is a potent and selective ATP-competitive inhibitor that targets the kinase activity of group II PAKs, with a high affinity for PAK4. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. It is important to note that GNE-2861 also inhibits other group II PAKs, namely PAK5 and PAK6.

References

GNE-2861: A Comparative Guide to a Selective Chemical Probe for PAK4 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-2861, a potent and selective chemical probe for p21-activated kinase 4 (PAK4), with other available alternatives. Experimental data is presented to support the comparison, and detailed protocols for key assays are provided to enable researchers to reproduce and validate these findings.

Introduction to PAK4 and the Need for Selective Probes

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical effectors of Rho GTPases, playing a central role in cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups, with Group I (PAK1-3) and Group II (PAK4-6) exhibiting distinct structural and regulatory properties. PAK4, a key member of Group II, is frequently overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target.[1][2] Potent and selective chemical probes are essential tools for dissecting the specific functions of PAK4 in normal physiology and disease, and for validating it as a drug target.

GNE-2861 has emerged as a valuable tool for studying PAK4 due to its high potency and remarkable selectivity for Group II PAKs. This guide will compare its performance against other known PAK4 inhibitors.

Comparative Analysis of PAK4 Chemical Probes

The following tables summarize the biochemical and cellular activities of GNE-2861 and other commonly used PAK4 inhibitors.

Table 1: Biochemical Potency and Selectivity of PAK4 Inhibitors

CompoundTypePAK4 IC50/KiPAK1 IC50/KiPAK5 IC50PAK6 IC50Notes
GNE-2861 ATP-competitive7.5 nM (IC50)[3][4]2.9 µM (Ki)126 nM[3][4]36 nM[3][4]Highly selective for Group II PAKs.
PF-3758309 ATP-competitive2.7 nM (Kd)[5][6]Potent inhibitorPotent inhibitorPotent inhibitorPan-PAK inhibitor with activity against other kinases.[7][8]
KPT-9274 Allosteric, Dual inhibitorNot a direct kinase inhibitorNot a direct kinase inhibitorNot a direct kinase inhibitorNot a direct kinase inhibitorDual inhibitor of PAK4 and NAMPT.[9][10]
LCH-7749944 ATP-competitive14.93 µM (IC50)[1][11]Less potentLess potentLess potentModerate potency with some selectivity for PAK4.[3][11]

Table 2: Cellular Activity of PAK4 Inhibitors

CompoundCellular AssayCell Line(s)Observed Effect
GNE-2861 Proliferation, Migration, InvasionBreast cancer cell linesInhibition of proliferation, migration, and invasion. Sensitizes tamoxifen-resistant cells.[3][4]
PF-3758309 Anchorage-independent growthHCT116, various cancer cell linesPotent inhibition of anchorage-independent growth.[6][7]
KPT-9274 Viability, Migration, InvasionRenal cell carcinoma cell linesAttenuates viability, invasion, and migration. Induces G2/M arrest and apoptosis.[9][12]
LCH-7749944 Proliferation, Migration, InvasionGastric cancer cellsSuppression of proliferation, migration, and invasion.[1][3]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and experimental procedures.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) RhoGTPases Rho GTPases (Cdc42, Rac) RTK->RhoGTPases PAK4 PAK4 RhoGTPases->PAK4 MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt LIMK1 LIMK1 PAK4->LIMK1 Beta_Catenin β-Catenin PAK4->Beta_Catenin Cell_Cycle Cell Cycle Progression MEK_ERK->Cell_Cycle Survival Cell Survival PI3K_Akt->Survival Cofilin Cofilin LIMK1->Cofilin Cytoskeleton Cytoskeletal Remodeling Cofilin->Cytoskeleton Beta_Catenin->Cell_Cycle Migration Cell Migration & Invasion Cytoskeleton->Migration GNE2861 GNE-2861 GNE2861->PAK4

Caption: Simplified PAK4 signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis KinaseAssay In Vitro Kinase Assay IC50_Calc IC50/Ki Determination KinaseAssay->IC50_Calc CellCulture Cell Culture Treatment Inhibitor Treatment (e.g., GNE-2861) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Migration/Invasion Assay (Scratch Assay) Treatment->Migration WesternBlot Western Blot Treatment->WesternBlot Phenotypic_Analysis Phenotypic Analysis (Viability, Migration) Viability->Phenotypic_Analysis Migration->Phenotypic_Analysis Protein_Analysis Protein Expression/ Phosphorylation Analysis WesternBlot->Protein_Analysis

References

Cross-Validation of GNE-2861 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the group II p21-activated kinase (PAK) inhibitor, GNE-2861, with other relevant PAK inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of GNE-2861's effects across various cell lines. This document summarizes key quantitative data, details experimental protocols for cited experiments, and provides visual representations of signaling pathways and workflows.

GNE-2861: Mechanism of Action

GNE-2861 is a selective inhibitor of the group II p21-activated kinases (PAKs), with the highest potency against PAK4. Its mechanism of action is particularly relevant in the context of endocrine-resistant breast cancer. In estrogen receptor-positive (ERα+) breast cancer cells, a positive feedback loop exists where ERα promotes the expression of PAK4. In turn, PAK4 stabilizes and activates ERα, leading to increased transcriptional activity and contributing to tamoxifen (B1202) resistance. GNE-2861 disrupts this oncogenic signaling loop, thereby resensitizing resistant cells to tamoxifen treatment.[1][2][3][4]

GNE_2861_Signaling_Pathway ERa_gene ERα Gene ERa_protein_nuc ERα Protein ERa_gene->ERa_protein_nuc Transcription & Translation PAK4_gene PAK4 Gene PAK4_protein_nuc PAK4 Protein PAK4_gene->PAK4_protein_nuc Transcription & Translation ERa_protein_nuc->PAK4_gene Promotes Expression ERa_protein_cyto ERα Protein PAK4_protein_cyto PAK4 Protein PAK4_protein_cyto->ERa_protein_cyto Stabilizes & Activates GNE2861 GNE-2861 GNE2861->PAK4_protein_cyto Inhibits

Figure 1: GNE-2861 Signaling Pathway Disruption.

Comparative Analysis of PAK Inhibitors

GNE-2861's primary reported function is the restoration of tamoxifen sensitivity in resistant breast cancer cell lines. For a broader comparison of its cytotoxic and anti-migratory potential, it is compared here with other notable PAK inhibitors, PF-3758309 and FRAX597.

Inhibitor Specificity and Potency
InhibitorTarget(s)IC50 ValuesKey Features
GNE-2861 Group II PAKs (PAK4, PAK5, PAK6)PAK4: 7.5 nM, PAK5: 126 nM, PAK6: 36 nMRestores tamoxifen sensitivity in resistant breast cancer cells.[1][2][3][4]
PF-3758309 Pan-PAK inhibitor (potent against PAK4)Anchorage-independent growth: 4.7 nM (in a panel of tumor cell lines); Cellular proliferation (A549 cells): 20 nMBroad anti-proliferative activity across various cancer cell lines.
FRAX597 Group I PAKs (PAK1, PAK2, PAK3)Cellular IC50 (Nf2-null Schwann cells): ~70 nMShows efficacy in preclinical models of neurofibromatosis type 2 and pancreatic cancer.
Cross-Validation of GNE-2861 Effects in Breast Cancer Cell Lines

The most well-documented effect of GNE-2861 is its ability to overcome tamoxifen resistance.

Cell LineTreatmentEffect
MCF-7 (Tamoxifen-sensitive)TamoxifenApproximate IC50: 7 µM
MCF-7/LCC2 (Tamoxifen-resistant)TamoxifenApproximate IC50: 14 µM
MCF-7/LCC2 Tamoxifen + 50 µM GNE-2861Restores tamoxifen sensitivity to levels comparable to MCF-7 cells.[2]

While specific IC50 values for GNE-2861's direct impact on cell viability and migration are not widely published, studies have shown it inhibits cell migration and reduces cell viability in MDA-MB-436 and MCF-10A PIK3CA cells in a concentration-dependent manner.

Alternative PAK Inhibitors: Performance Data

PF-3758309
Cell Line(s)AssayIC50 Value
Panel of 20 tumor cell linesAnchorage-independent growth4.7 ± 3.0 nM
A549 (Lung Carcinoma)Cellular proliferation20 nM
HCT116 (Colon Carcinoma)Anchorage-independent growth0.24 ± 0.09 nM
HCT116pGEF-H1 inhibition1.3 ± 0.5 nM
FRAX597
Cell Line(s)AssayIC50 Value/Effect
Nf2-null Schwann cells (SC4)Cellular proliferation~70 nM
Pancreatic Cancer Cell LinesProliferationInhibition observed
Pancreatic Cancer Cell LinesMigration/InvasionInhibition observed

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.

Cell Viability Assay (WST-1)

This protocol outlines the steps for assessing cell viability using a water-soluble tetrazolium salt (WST-1) assay.

WST1_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24-48 hours) A->B C 3. Add GNE-2861/ Alternative Inhibitors B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add WST-1 Reagent (10 µL/well) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (450 nm) F->G

Figure 2: WST-1 Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24-48 hours to allow for cell attachment.

  • Compound Addition: Treat cells with various concentrations of GNE-2861 or alternative inhibitors. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Migration Assay (Scratch Wound Healing)

This protocol details the steps for a scratch wound healing assay to assess cell migration.

Scratch_Assay_Workflow A 1. Seed Cells to Confluency (e.g., 6-well plate) B 2. Create a 'Scratch' (with a sterile pipette tip) A->B C 3. Wash with PBS (to remove debris) B->C D 4. Add Media with Inhibitor (GNE-2861 or alternative) C->D E 5. Image at Time 0 D->E F 6. Incubate and Image (at regular intervals, e.g., 24h) E->F G 7. Analyze Wound Closure F->G

Figure 3: Scratch Wound Healing Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of GNE-2861 or an alternative inhibitor.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.

Western Blotting for Phosphorylated Proteins

This protocol describes the detection of phosphorylated PAK4 (p-PAK4) as an indicator of target engagement.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking (e.g., 5% BSA in TBST) C->D E 5. Primary Antibody Incubation (e.g., anti-p-PAK4) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G

Figure 4: Western Blotting Workflow.

Protocol:

  • Sample Preparation: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-PAK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Safety Operating Guide

Proper Disposal of GNE-2861: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling GNE-2861 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of GNE-2861 waste, in line with safety data sheet recommendations. All waste containing GNE-2861 is to be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any work with GNE-2861, it is crucial to be familiar with its hazard profile. GNE-2861 is classified as acutely toxic if swallowed and is suspected of causing genetic defects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of GNE-2861 should be performed in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Container Management

Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal. All containers for GNE-2861 waste must be clearly labeled as "Hazardous Waste," listing all chemical constituents, including solvents, and their approximate concentrations.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic or glass container"Hazardous Waste," "GNE-2861 Solid Waste," list of all constituents, and date.
Liquid Waste Sealable, compatible plastic or glass container with a tightly fitting cap"Hazardous Waste," "GNE-2861 Liquid Waste," list of all constituents (including solvents), and date.
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Contaminated with GNE-2861."

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of various types of GNE-2861 waste.

Disposal of Unused GNE-2861

Surplus and non-recyclable GNE-2861 must be disposed of through a licensed disposal company.[1] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not attempt to dispose of GNE-2861 down the drain or in regular trash.

Disposal of Contaminated Labware

All labware, including pipette tips, tubes, and gloves, that comes into contact with GNE-2861 should be considered hazardous waste.

  • Segregation : Immediately place all contaminated solid waste into a designated, labeled hazardous waste container.

  • Storage : Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Disposal : Once the container is full, arrange for pickup by a licensed professional waste disposal service.

Decontamination of Glassware and Equipment

Reusable glassware and equipment must be decontaminated before being returned to general use.

  • Initial Rinse : Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the experimental use) to remove the majority of the GNE-2861 residue. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Washing : Wash the rinsed items with an appropriate laboratory detergent and water.

  • Final Rinse : Thoroughly rinse with deionized water.

Disposal of Liquid Waste

All liquid waste containing GNE-2861, including experimental solutions and rinseate from decontamination, must be collected as hazardous waste.

  • Collection : Collect all liquid waste in a designated, sealed, and labeled container.

  • Storage : Store the liquid waste container in a secondary containment bin in a designated satellite accumulation area.

  • Disposal : Contact a licensed professional waste disposal service for pickup and disposal.[1]

Experimental Workflow for GNE-2861 Disposal

The following diagram illustrates the logical workflow for the proper disposal of GNE-2861 waste.

GNE2861_Disposal_Workflow GNE-2861 Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Gloves, Tips, etc.) D Collect in Labeled Solid Waste Container A->D B Liquid Waste (Solutions, Rinsate) E Collect in Labeled Liquid Waste Container B->E C Sharps Waste (Needles, Blades) F Collect in Labeled Sharps Container C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Arrange for Pickup by Licensed Disposal Company G->H I Professional Incineration H->I

Caption: Logical workflow for the proper disposal of GNE-2861 waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of GNE-2861, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Essential Safety and Logistical Information for Handling GNE-2861

Author: BenchChem Technical Support Team. Date: December 2025

GNE-2861 is a potent and selective inhibitor of the group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6.[1][2][3] It is a valuable tool for researchers in oncology and cell signaling, particularly in studies related to cancer cell proliferation, migration, and tamoxifen (B1202) resistance in breast cancer.[2] Due to its bioactive nature, proper handling, and disposal are crucial for laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of GNE-2861 is provided in the table below.

PropertyValue
Molecular Formula C₂₂H₂₆N₆O₂
Molecular Weight 406.5 g/mol
CAS Number 1394121-05-1
Appearance Solid
Solubility Soluble in DMSO and Ethanol
Storage Temperature -20°C
Hazard Identification and Personal Protective Equipment (PPE)

Based on these hazards, the following personal protective equipment is mandatory when handling GNE-2861:

PPE CategoryRequired Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Skin and Body Protection Laboratory coat. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area. If handling powders outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is recommended to avoid inhalation of dust.
Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE, including gloves and eye protection, when unpacking.

  • Confirm that the container is properly sealed and labeled.

Preparation of Stock Solutions:

  • All work with solid GNE-2861 should be performed in a chemical fume hood or a powder-handling enclosure to minimize inhalation exposure.

  • To prepare a stock solution, dissolve GNE-2861 in an appropriate solvent such as DMSO or ethanol. For example, to make a 10 mM stock solution in DMSO, dissolve 4.065 mg of GNE-2861 in 1 mL of DMSO.

  • Ensure the compound is fully dissolved before use in experiments. Sonication may be used to aid dissolution.[4]

  • Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3]

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where GNE-2861 is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

All waste containing GNE-2861, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste, including contaminated gloves, wipes, and plasticware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing GNE-2861 in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Experimental Protocols

GNE-2861 is primarily used in cell-based assays and in vivo studies to investigate the role of group II PAKs in various cellular processes.

Cell-Based Assay Workflow

The following diagram outlines a general workflow for a cell-based experiment using GNE-2861.

experimental_workflow General Cell-Based Assay Workflow with GNE-2861 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare GNE-2861 Stock Solution seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with GNE-2861 (and controls) seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate harvest Harvest Cells for Downstream Analysis incubate->harvest analysis Perform Assay (e.g., Western Blot, Proliferation Assay) harvest->analysis

Caption: A typical workflow for in vitro experiments involving GNE-2861.

Detailed Methodology for a Western Blotting Experiment to Assess PAK4 Signaling:

This protocol describes how to assess the effect of GNE-2861 on the phosphorylation of downstream targets of PAK4.

  • Cell Culture and Treatment:

    • Seed your cancer cell line of interest (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of GNE-2861 in your cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Treat the cells with varying concentrations of GNE-2861 (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known PAK4 downstream target (e.g., phospho-β-catenin (Ser675)) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total β-catenin and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathway

GNE-2861 inhibits group II PAKs, with the highest potency against PAK4.[1] PAK4 is a key downstream effector of small GTPases like Cdc42 and is involved in regulating cell proliferation, survival, and migration. The diagram below illustrates a simplified signaling pathway involving PAK4 that can be investigated using GNE-2861.

signaling_pathway Simplified PAK4 Signaling Pathway and Inhibition by GNE-2861 Cdc42 Cdc42 (Active) PAK4 PAK4 Cdc42->PAK4 Activates beta_catenin β-catenin PAK4->beta_catenin Phosphorylates (Ser675) migration Cell Migration PAK4->migration GNE2861 GNE-2861 GNE2861->PAK4 Inhibits proliferation Cell Proliferation & Survival beta_catenin->proliferation

Caption: GNE-2861 inhibits PAK4, which can block downstream signaling events.

By providing this essential safety, handling, and experimental information, we aim to empower researchers to use GNE-2861 effectively and safely, fostering a culture of laboratory safety and advancing scientific discovery.

References

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